Product packaging for Amfetaminil(Cat. No.:CAS No. 17590-01-1)

Amfetaminil

Cat. No.: B1664851
CAS No.: 17590-01-1
M. Wt: 250.34 g/mol
InChI Key: NFHVTCJKAHYEQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Amfetaminil is a member of amphetamines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18N2 B1664851 Amfetaminil CAS No. 17590-01-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-2-(1-phenylpropan-2-ylamino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2/c1-14(12-15-8-4-2-5-9-15)19-17(13-18)16-10-6-3-7-11-16/h2-11,14,17,19H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHVTCJKAHYEQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NC(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864783
Record name Amphetaminil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17590-01-1
Record name Amphetaminil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17590-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amfetaminil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017590011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amphetaminil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67172
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Amphetaminil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amfetaminil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.767
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMFETAMINIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0XU0V77JVE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and History of Amfetaminil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Amfetaminil, also known as N-cyanobenzylamphetamine, is a synthetic stimulant developed in the 1970s. It emerged from a period of extensive research into amphetamine derivatives aimed at modifying the pharmacological profile of the parent compound. While initially investigated for therapeutic applications in conditions such as obesity, narcolepsy, and Attention Deficit Hyperactivity Disorder (ADHD), its clinical use has been largely discontinued due to concerns over its potential for abuse. This compound is recognized as a prodrug, a chemically modified version of a pharmacologically active agent that undergoes biotransformation in the body to release the active parent drug. In the case of this compound, it is rapidly and extensively metabolized to d-amphetamine, which is responsible for its stimulant effects. This technical guide provides an in-depth overview of the discovery, history, synthesis, and pharmacology of this compound, with a focus on the underlying scientific principles and experimental methodologies.

Historical Context: The Rise of Amphetamines

The story of this compound is intrinsically linked to the history of its parent compound, amphetamine. The journey of amphetamine-type stimulants (ATS) from their initial synthesis to widespread clinical and recreational use provides the backdrop for the development of this compound.

Amphetamine (alpha-methylphenethylamine) was first synthesized in 1887 by the Romanian chemist Lazăr Edeleanu. However, its pharmacological effects remained largely unexplored until the late 1920s when it was rediscovered during a search for a synthetic alternative to ephedrine, a natural bronchodilator. The pharmaceutical company Smith, Kline & French began marketing amphetamine in 1934 as an inhaler for nasal congestion under the trade name Benzedrine.

Subsequent research in the 1930s and 1940s elucidated the central nervous system stimulant effects of amphetamines, including increased wakefulness, reduced fatigue, and appetite suppression. This led to their use in treating narcolepsy and as an adjunct in the management of obesity. During World War II, amphetamines were widely used by military forces to enhance alertness and combat fatigue. The post-war era saw a surge in the non-medical use and abuse of amphetamines, leading to increased regulatory control. This period of intense research and clinical use of amphetamines set the stage for the development of derivatives like this compound in the 1970s, with the goal of creating compounds with potentially improved therapeutic profiles.

Discovery and Development of this compound

This compound (AN-1) was developed in the 1970s as a derivative of amphetamine. The primary motivation for its synthesis was to create a compound with a modified pharmacokinetic profile that might offer therapeutic advantages over amphetamine, such as a smoother onset of action or a longer duration of effect. As a prodrug, this compound was designed to be pharmacologically inactive until metabolized in the body to release amphetamine. This indirect delivery mechanism was hypothesized to alter the pharmacological effects compared to the direct administration of amphetamine.

Chemical Synthesis

The synthesis of this compound is a classic example of the Strecker synthesis, a method for synthesizing α-amino acids and their derivatives. The process involves two main steps: the formation of a Schiff base followed by the addition of a cyanide anion.

Synthesis Pathway of this compound

G Amphetamine Amphetamine Schiff_Base Schiff Base (Benzalamphetamine) Amphetamine->Schiff_Base Condensation Benzaldehyde Benzaldehyde Benzaldehyde->Schiff_Base This compound This compound (N-cyanobenzylamphetamine) Schiff_Base->this compound Nucleophilic Attack Cyanide Cyanide Anion (e.g., from KCN) Cyanide->this compound

Caption: Synthesis of this compound via Schiff base formation and nucleophilic attack.

Experimental Protocol: Strecker Synthesis of this compound

The following is a generalized experimental protocol for the synthesis of this compound based on the principles of the Strecker reaction. Specific details may vary based on the original, proprietary synthesis methods.

Materials:

  • d-Amphetamine

  • Benzaldehyde

  • Potassium cyanide (KCN) or other cyanide source

  • A suitable solvent (e.g., ethanol, methanol)

  • An acid catalyst (optional, for Schiff base formation)

  • Apparatus for chemical synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Apparatus for purification (e.g., column chromatography, recrystallization)

Procedure:

  • Schiff Base Formation:

    • Dissolve d-amphetamine and an equimolar amount of benzaldehyde in a suitable solvent in a round-bottom flask.

    • The reaction mixture is stirred, often at room temperature or with gentle heating, to promote the condensation reaction and formation of the Schiff base (benzalamphetamine). This step involves the nucleophilic addition of the amine group of amphetamine to the carbonyl carbon of benzaldehyde, followed by the elimination of a water molecule.

    • The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • Cyanide Addition (Strecker Reaction):

    • Once the Schiff base formation is complete, a solution of potassium cyanide in water or another suitable solvent is added to the reaction mixture.

    • The cyanide anion acts as a nucleophile and attacks the imine carbon of the Schiff base.

    • The reaction is typically stirred for several hours at room temperature or with gentle heating to ensure complete reaction.

  • Work-up and Purification:

    • After the reaction is complete, the reaction mixture is worked up to isolate the crude this compound. This may involve extraction with an organic solvent and washing with water to remove inorganic salts.

    • The crude product is then purified, typically by column chromatography or recrystallization, to yield pure this compound.

Characterization: The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Pharmacology and Mechanism of Action

This compound's pharmacological effects are almost entirely attributable to its in vivo conversion to d-amphetamine.[1] Studies using radiolabeled this compound have confirmed that the intact molecule passes into the circulation to a very small extent (no more than 2% of the total radioactivity in the blood).[1] The primary metabolic step is the cleavage of the this compound molecule into its constituent parts: amphetamine and benzaldehyde.[1] The released amphetamine is then responsible for the observed stimulant effects.

Metabolic Conversion of this compound to Amphetamine

G This compound This compound Metabolism Metabolic Cleavage (in vivo) This compound->Metabolism Amphetamine d-Amphetamine (Active Metabolite) Benzaldehyde Benzaldehyde Metabolism->Amphetamine Metabolism->Benzaldehyde

Caption: In vivo metabolic conversion of this compound to its active metabolite.

The amphetamine produced from the metabolism of this compound exerts its effects by increasing the levels of monoamine neurotransmitters—primarily dopamine (DA) and norepinephrine (NE), and to a lesser extent serotonin (5-HT)—in the synaptic cleft. This is achieved through a multi-faceted mechanism of action at the presynaptic nerve terminal.

Signaling Pathways of Amphetamine

Amphetamine's mechanism of action involves several key interactions with components of the monoaminergic system:

  • Inhibition of Monoamine Transporters: Amphetamine is a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). It competitively inhibits the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron.

  • Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: Once inside the presynaptic terminal, amphetamine disrupts the storage of monoamines in synaptic vesicles by inhibiting the Vesicular Monoamine Transporter 2 (VMAT2). This leads to an increase in the cytosolic concentration of dopamine, norepinephrine, and serotonin.

  • Reverse Transport (Efflux): The increased cytosolic concentration of monoamines, coupled with amphetamine's interaction with the monoamine transporters, leads to the reversal of transporter function. Instead of taking up monoamines from the synapse, DAT, NET, and SERT begin to transport them out of the presynaptic neuron and into the synaptic cleft.

  • Trace Amine-Associated Receptor 1 (TAAR1) Activation: Amphetamine is an agonist at the intracellular Trace Amine-Associated Receptor 1 (TAAR1). Activation of TAAR1 initiates a signaling cascade that can lead to the phosphorylation of DAT, which can further promote dopamine efflux.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft Amphetamine_in Amphetamine DAT DAT Amphetamine_in->DAT Enters via VMAT2 VMAT2 Amphetamine_in->VMAT2 Inhibits TAAR1 TAAR1 Amphetamine_in->TAAR1 Activates Dopamine_syn Dopamine (synaptic) DAT->Dopamine_syn Efflux NET NET SERT SERT Vesicle Synaptic Vesicle VMAT2->Vesicle Blocks uptake into Dopamine_cyto Dopamine (cytosolic) Vesicle->Dopamine_cyto Release into cytosol Dopamine_cyto->DAT Reverse Transport Signaling_Cascade Signaling Cascade TAAR1->Signaling_Cascade Initiates Signaling_Cascade->DAT Phosphorylates

Caption: Amphetamine's mechanism of action at the presynaptic terminal.

Quantitative Pharmacological Data

As this compound's activity is dependent on its conversion to amphetamine, the relevant quantitative pharmacological data pertains to the interaction of amphetamine with its molecular targets.

TargetLigandKi (nM)IC50 (nM)SpeciesReference
DAT d-Amphetamine600-Human[2]
NET d-Amphetamine70-100-Human[2]
SERT d-Amphetamine20,000-40,000570,000Human/Rat[2][3]
DAT d-Amphetamine-34Rat[2]
NET d-Amphetamine-39Rat[2]
SERT d-Amphetamine-3,800Rat[2]

Pharmacokinetics

Due to its rapid and extensive metabolism, specific pharmacokinetic data for this compound is limited. The pharmacokinetic profile is largely reflective of the release and subsequent disposition of d-amphetamine. The following table summarizes typical pharmacokinetic parameters for immediate-release d-amphetamine formulations.

ParameterValueSpeciesReference
Tmax (oral) 2-3 hoursHuman
Oral Bioavailability HighHuman
Volume of Distribution 4 L/kgHuman
Plasma Protein Binding < 20%Human
Elimination Half-life 6-12 hoursHuman

Experimental Methodologies for Pharmacological Characterization

The pharmacological effects of this compound and its active metabolite, amphetamine, are characterized using a variety of in vitro and in vivo experimental models.

In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay is used to determine the potency of a compound in inhibiting the reuptake of monoamines by their respective transporters.

Principle: Cells (e.g., HEK293) are genetically engineered to express a specific monoamine transporter (DAT, NET, or SERT). These cells are then incubated with a radiolabeled monoamine substrate (e.g., [3H]dopamine) in the presence of varying concentrations of the test compound. The amount of radioactivity taken up by the cells is measured, and the concentration of the test compound that inhibits uptake by 50% (IC50) is determined.

Generalized Protocol:

  • Cell Culture: HEK293 cells stably expressing the human DAT, NET, or SERT are cultured in appropriate media and conditions.

  • Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Assay:

    • The cell culture medium is removed, and the cells are washed with a Krebs-HEPES buffer.

    • Cells are pre-incubated with varying concentrations of the test compound or a known inhibitor (for control) for a short period.

    • A solution containing the radiolabeled substrate (e.g., [3H]dopamine for DAT) is added to initiate uptake.

    • The incubation is allowed to proceed for a defined period at a controlled temperature.

    • The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

  • Measurement:

    • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis:

    • The percentage of inhibition of uptake is calculated for each concentration of the test compound.

    • The IC50 value is determined by fitting the data to a dose-response curve.

In Vivo Microdialysis

This technique is used to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals, providing a dynamic measure of drug-induced changes in neurotransmission.

Principle: A small, semi-permeable microdialysis probe is surgically implanted into a specific brain region (e.g., the striatum or nucleus accumbens). A physiological solution (artificial cerebrospinal fluid) is slowly perfused through the probe. Neurotransmitters and other small molecules in the extracellular fluid diffuse across the probe's membrane and into the perfusate, which is then collected and analyzed.

Generalized Protocol:

  • Surgery: Anesthetized animals (e.g., rats) are stereotaxically implanted with a guide cannula directed at the brain region of interest.

  • Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.

  • Perfusion and Baseline Collection: Artificial cerebrospinal fluid is perfused through the probe at a constant, slow flow rate. After a stabilization period, baseline samples of the dialysate are collected at regular intervals.

  • Drug Administration: The test compound (e.g., amphetamine) is administered to the animal (e.g., via intraperitoneal injection).

  • Sample Collection: Dialysate samples continue to be collected at regular intervals following drug administration.

  • Analysis: The concentration of neurotransmitters (e.g., dopamine) in the dialysate samples is quantified using highly sensitive analytical techniques such as high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry (LC-MS/MS).

  • Data Analysis: The changes in neurotransmitter concentrations over time are expressed as a percentage of the baseline levels.

G cluster_animal Animal Model (e.g., Rat) cluster_dialysis Microdialysis System Brain Brain Probe Microdialysis Probe Probe->Brain Implanted in striatum Collector Fraction Collector Probe->Collector Dialysate Out Drug_Admin Drug Administration (e.g., i.p. injection) Drug_Admin->Brain Pump Syringe Pump Pump->Probe Perfusion In aCSF aCSF Reservoir aCSF->Pump HPLC HPLC-ED / LC-MS/MS Collector->HPLC Analysis

Caption: Experimental workflow for in vivo microdialysis.

Conclusion

This compound represents a fascinating chapter in the history of psychopharmacology, illustrating the concept of prodrug design to modulate the pharmacokinetic properties of a known active substance. Its development in the 1970s was a logical extension of the extensive research into amphetamine and its derivatives. While its clinical utility was ultimately limited by the same abuse potential as its parent compound, the study of this compound has provided valuable insights into the metabolism and disposition of amphetamine-type stimulants. The rapid and efficient in vivo conversion of this compound to d-amphetamine underscores the profound influence of the latter on the central nervous system, a mechanism that continues to be a subject of intense research for both its therapeutic potential and its implications in substance use disorders.

References

Amfetaminil as a Prodrug for Amphetamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides an in-depth analysis of amfetaminil, a stimulant drug that functions as a prodrug for amphetamine. Developed in the 1970s, this compound was utilized for conditions such as Attention Deficit Hyperactivity Disorder (ADHD), narcolepsy, and obesity.[1][2] Its clinical use has been largely discontinued due to issues with abuse.[2] This document details the chemical synthesis, metabolic conversion, and the resulting pharmacokinetic and pharmacodynamic profile of its active metabolite, amphetamine. It is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview supported by quantitative data, experimental methodologies, and pathway visualizations.

Introduction

This compound (N-cyanobenzylamphetamine) is a synthetic derivative of amphetamine.[2] It belongs to a class of compounds known as prodrugs, which are pharmacologically inactive substances that are converted into active drugs through metabolic processes within the body.[1] The primary pharmacological effects of this compound are mediated by its rapid and extensive conversion to its principal active metabolite, d-amphetamine.[1] This indirect delivery mechanism can alter the onset and duration of pharmacological effects compared to the direct administration of amphetamine.[1]

Chemical Properties and Synthesis

This compound, or 2-phenyl-2-(1-phenylpropan-2-ylamino)acetonitrile, is a molecule with two stereogenic centers, resulting in four possible stereoisomers.[2]

Synthesis Protocol: The synthesis of this compound is a two-step process related to the Strecker reaction.[1][2]

  • Step 1: Schiff Base Formation: The process begins with a condensation reaction between amphetamine and benzaldehyde. This reaction forms an imine, specifically benzalamphetamine, through the nucleophilic addition of amphetamine's amine group to the carbonyl carbon of benzaldehyde, followed by the elimination of a water molecule.[1][2]

  • Step 2: Nucleophilic Cyanide Attack: A cyanide anion (e.g., from sodium or potassium cyanide) performs a nucleophilic attack on the imine formed in the previous step. This results in the formation of this compound.[1][2]

Mechanism of Action: The Prodrug Concept

This compound's identity as a prodrug is central to its function.[1] Following administration, it undergoes metabolic cleavage in the body to yield its constituent parts: amphetamine, which is the active pharmacological agent, and benzaldehyde.[1]

G This compound This compound (Inactive Prodrug) Metabolism Metabolic Cleavage (In Vivo) This compound->Metabolism Amphetamine Amphetamine (Active Metabolite) Metabolism->Amphetamine Benzaldehyde Benzaldehyde Metabolism->Benzaldehyde Effect Pharmacological Effect (CNS Stimulation) Amphetamine->Effect G Amphetamine Amphetamine P1 Aromatic Hydroxylation (CYP2D6) Amphetamine->P1 P2 Oxidative Deamination Amphetamine->P2 P3 Beta-Hydroxylation Amphetamine->P3 M1 4-Hydroxyamphetamine (Active) P1->M1 M2 Phenylacetone P2->M2 M4 Benzoic Acid -> Hippuric Acid M2->M4 M3 Norephedrine P3->M3 G Amphetamine's Action on a Dopaminergic Synapse cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron VMAT2 VMAT2 DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle Packages DA DA_cyto Cytosolic Dopamine DA_vesicle->DA_cyto Leak DAT Dopamine Transporter (DAT) DA_cyto->DAT Reverse Transport DA_synapse Increased Synaptic Dopamine DAT->DA_synapse Blocks Reuptake Amphetamine Amphetamine Amphetamine->VMAT2 Inhibits Amphetamine->DAT Enters via DAT/Diffusion Receptor Dopamine Receptors DA_synapse->Receptor G A Sample Collection (e.g., Urine, Blood) B Sample Preparation (Extraction, Derivatization) A->B C Chromatographic Separation (GC or LC) B->C D Detection & Identification (Mass Spectrometry) C->D E Data Analysis & Quantification D->E

References

Stereoisomers of Amfetaminil and their properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amfetaminil, a psychostimulant of the phenethylamine and amphetamine chemical classes, presents a complex stereochemical landscape due to its two chiral centers. As a metabolic precursor to amphetamine, the pharmacological activity of this compound is intrinsically linked to the stereochemistry of its resulting metabolites. This technical guide provides a comprehensive overview of the stereoisomers of this compound, leveraging the extensive research on its primary metabolite, amphetamine, to infer the synthesis, separation, and pharmacological properties of this compound's stereoisomers. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study of this compound and related compounds, highlighting the critical role of stereochemistry in their mechanism of action and therapeutic potential.

Introduction to this compound and its Stereoisomerism

This compound, or N-benzhydryl-α-methylphenethylamine, is a stimulant drug that was developed in the 1960s. Structurally, it is a derivative of amphetamine with a bulky benzhydryl group attached to the nitrogen atom. This compound is metabolized in the body to amphetamine and benzaldehyde.[1] The stimulant effects of this compound are primarily attributed to the resulting amphetamine.

The this compound molecule possesses two chiral centers, giving rise to four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R). These stereoisomers can be grouped into two pairs of enantiomers, which are in a diastereomeric relationship with each other. The threo and erythro nomenclature is used to describe the relative stereochemistry of the two chiral centers.

Due to the limited availability of specific research on the individual stereoisomers of this compound, this guide will extensively reference the well-documented properties of the stereoisomers of its active metabolite, amphetamine, to provide a predictive framework for understanding the potential characteristics of this compound's stereoisomers. The dextrorotary (d) and levorotary (l) isomers of amphetamine, corresponding to the (S)- and (R)-enantiomers respectively, exhibit distinct pharmacological profiles.[2]

Synthesis and Separation of Stereoisomers

Stereoselective Synthesis

Stereoselective synthesis aims to produce a single stereoisomer. For amphetamine and its derivatives, this can be achieved through methods such as the use of chiral auxiliaries or asymmetric hydrogenation. One common approach involves the reductive amination of a prochiral ketone using a chiral amine as a resolving agent.

Hypothetical Stereoselective Synthesis of an this compound Stereoisomer

A plausible route to a specific stereoisomer of this compound would involve the reaction of a single enantiomer of amphetamine with benzaldehyde to form the corresponding imine, followed by reduction. To obtain a specific diastereomer, a stereoselective reduction method would be necessary.

G cluster_0 Stereoselective Synthesis of this compound Start Chiral Amphetamine Enantiomer + Benzaldehyde Step1 Imine Formation Step2 Stereoselective Reduction End Single this compound Diastereomer

Chiral Separation

For racemic mixtures, chiral separation techniques are employed to isolate the individual stereoisomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used method for the enantiomeric separation of amphetamines.[3][4] Supercritical fluid chromatography (SFC) has also been shown to be an effective technique.

Experimental Protocol: Chiral HPLC Separation of Amphetamine Enantiomers

The following protocol is adapted from established methods for the separation of amphetamine enantiomers and can serve as a starting point for the development of a separation method for this compound stereoisomers.

  • Column: A chiral stationary phase column, such as one based on a cyclodextrin or a polysaccharide derivative, is used.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol) is typically used. The exact ratio is optimized to achieve the best separation.

  • Detection: UV detection at a wavelength where the compounds absorb is commonly used.

  • Sample Preparation: The sample is dissolved in the mobile phase and injected onto the column.

  • Analysis: The retention times of the different stereoisomers are compared to those of known standards to identify and quantify each isomer.

G cluster_1 Chiral Separation Workflow Sample Racemic Mixture of Stereoisomers HPLC Chiral HPLC System Detection UV Detector Analysis Data Analysis Result Separated Stereoisomers

Pharmacological Properties of Stereoisomers

The pharmacological effects of amphetamine stereoisomers are well-characterized and provide a strong basis for predicting the activity of this compound stereoisomers. The primary mechanism of action of amphetamine is the release of monoamine neurotransmitters, particularly dopamine and norepinephrine, from presynaptic nerve terminals.

Receptor Binding and Neurotransmitter Release

The stereoisomers of amphetamine exhibit different potencies in their effects on dopamine and norepinephrine systems. d-Amphetamine is generally more potent than l-amphetamine in eliciting dopamine release, which is thought to mediate the central stimulant and euphoric effects.[2] l-Amphetamine has a relatively greater effect on norepinephrine release, contributing more to the peripheral cardiovascular effects.

StereoisomerPrimary Neurotransmitter EffectRelative Potency (Dopamine Release)Relative Potency (Norepinephrine Release)
d-Amphetamine Potent dopamine and norepinephrine releaserHighModerate
l-Amphetamine Norepinephrine and dopamine releaserLowerHigh

Note: This table summarizes the general properties of amphetamine enantiomers. The specific activities of this compound stereoisomers would need to be determined experimentally.

G cluster_2 Amphetamine's Mechanism of Action Amphetamine Amphetamine Stereoisomer DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) DA_Release Dopamine Release NE_Release Norepinephrine Release

In Vivo Effects

The differential effects of amphetamine stereoisomers on neurotransmitter systems translate to distinct behavioral and physiological effects in vivo.

  • d-Amphetamine: Exhibits potent central stimulant effects, including increased locomotor activity, enhanced alertness, and euphoria. It is the primary isomer responsible for the therapeutic effects in ADHD and narcolepsy.

  • l-Amphetamine: Has more pronounced peripheral effects, such as increased blood pressure and heart rate, with less potent central stimulant effects compared to the d-isomer.

The behavioral effects of the individual stereoisomers of this compound would likely be a function of the rate and stereochemical outcome of their metabolism to amphetamine.

StereoisomerPredicted Primary In Vivo Effect
Metabolizes to d-Amphetamine Potent central stimulation
Metabolizes to l-Amphetamine More pronounced peripheral effects

Experimental Protocols

Detailed experimental protocols for the pharmacological evaluation of this compound stereoisomers would be analogous to those used for amphetamine.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of this compound stereoisomers to monoamine transporters.

  • Preparation of Membranes: Cell membranes expressing the dopamine transporter (DAT) or norepinephrine transporter (NET) are prepared from cultured cells or brain tissue.

  • Radioligand Binding: The membranes are incubated with a radiolabeled ligand that binds to the transporter of interest (e.g., [³H]WIN 35,428 for DAT).

  • Competition Assay: The assay is performed in the presence of increasing concentrations of the unlabeled this compound stereoisomer.

  • Measurement of Radioactivity: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC₅₀ value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is calculated to determine the binding affinity.

In Vivo Microdialysis

Objective: To measure the effects of this compound stereoisomers on extracellular levels of dopamine and norepinephrine in the brain of a living animal.

  • Surgical Implantation: A microdialysis probe is surgically implanted into a specific brain region of an anesthetized animal (e.g., the striatum or nucleus accumbens).

  • Perfusion: The probe is perfused with an artificial cerebrospinal fluid.

  • Sample Collection: Dialysate samples are collected at regular intervals before and after administration of the this compound stereoisomer.

  • Neurotransmitter Analysis: The concentrations of dopamine and norepinephrine in the dialysate samples are measured using HPLC with electrochemical detection.

  • Data Analysis: The changes in neurotransmitter levels over time are analyzed to determine the effect of the drug.

Conclusion

The stereoisomers of this compound represent a significant area for further research. While direct experimental data on the individual stereoisomers are scarce, the extensive knowledge of amphetamine stereoisomers provides a robust framework for predicting their synthesis, separation, and pharmacological properties. Future studies should focus on the stereoselective synthesis and chiral separation of the four this compound stereoisomers to enable a thorough investigation of their individual pharmacological profiles. A deeper understanding of the stereochemistry of this compound and its metabolites will be crucial for elucidating its complete mechanism of action and for the potential development of novel therapeutics with improved efficacy and safety profiles.

References

The Neuropharmacological Cascade: A Technical Guide to the Mechanism of Action of Amfetaminil Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amfetaminil, a stimulant developed in the 1970s, functions as a prodrug, undergoing rapid and extensive metabolism to exert its pharmacological effects. This technical guide provides an in-depth exploration of the mechanisms of action of its primary and secondary active metabolites. The core psychoactive properties of this compound are attributable to its principal metabolite, amphetamine, and further modulated by subsequent metabolites including 4-hydroxyamphetamine, norephedrine, and 4-hydroxynorephedrine. This document details the metabolic pathways, delineates the complex interactions of these metabolites with key neurochemical targets—including monoamine transporters (DAT, NET, SERT), vesicular monoamine transporter 2 (VMAT2), and trace amine-associated receptor 1 (TAAR1)—and summarizes their functional consequences on monoaminergic neurotransmission. Methodologies for the key experimental protocols used to elucidate these mechanisms are provided, alongside quantitative data and visual representations of the critical pathways.

Metabolism of this compound

This compound (α-phenyl-α-N-(β-phenyl-isopropyl)-aminoacetonitrile) is pharmacologically inactive itself. Following administration, it is rapidly and almost completely cleaved into its constituent components. This metabolic activation is a critical first step in its mechanism of action.

The primary metabolic event is the hydrolysis of the this compound molecule, yielding amphetamine, benzaldehyde, and hydrocyanic acid. Amphetamine is the principal active metabolite responsible for the majority of the compound's central nervous system stimulant effects.

Amphetamine itself undergoes further extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP2D6, along with other enzymes.[1][2][3][4] This process generates a series of secondary metabolites, several of which are pharmacologically active and contribute to the overall pharmacological profile.

The main metabolic pathways for amphetamine include:

  • Aromatic Hydroxylation: CYP2D6 catalyzes the hydroxylation of the phenyl ring at the para (4) position to form 4-hydroxyamphetamine (p-hydroxyamphetamine, POHA), a significant active metabolite.[3][5]

  • Aliphatic (β) Hydroxylation: Dopamine β-hydroxylase (DBH) can hydroxylate the β-carbon of the amphetamine side chain to produce norephedrine .[1][6]

  • Oxidative Deamination: This pathway leads to the formation of phenylacetone, which is further metabolized to benzoic acid and its conjugate, hippuric acid.[1][2]

  • N-Acetylation: While N-acetylamphetamine can be detected, it is generally considered a minor metabolite with low biological activity, or in some cases, an analytical artifact.[7][8]

The active metabolite 4-hydroxyamphetamine can be further metabolized by DBH to form 4-hydroxynorephedrine .[1][5][6]

G This compound This compound Amphetamine Amphetamine (Principal Active Metabolite) This compound->Amphetamine Rapid Hydrolysis (in vivo) Other Benzaldehyde + Hydrocyanic Acid This compound->Other 4-Hydroxyamphetamine 4-Hydroxyamphetamine (Active Metabolite) Amphetamine->4-Hydroxyamphetamine Aromatic Hydroxylation (CYP2D6) Norephedrine Norephedrine (Active Metabolite) Amphetamine->Norephedrine β-Hydroxylation (DBH) Inactive Inactive Metabolites (e.g., Phenylacetone, Hippuric Acid) Amphetamine->Inactive Oxidative Deamination 4-Hydroxynorephedrine 4-Hydroxynorephedrine (Active Metabolite) 4-Hydroxyamphetamine->4-Hydroxynorephedrine β-Hydroxylation (DBH) Norephedrine->4-Hydroxynorephedrine Aromatic Hydroxylation (CYP2D6)

Figure 1. Metabolic Pathway of this compound.

Core Mechanism of Action: Amphetamine

The primary pharmacological activity stems from amphetamine's powerful modulation of monoamine neurotransmission. It increases the extracellular concentrations of dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT), through a multi-target mechanism in the presynaptic neuron.[3][9]

Key Molecular Targets:

  • Plasma Membrane Monoamine Transporters (DAT, NET, SERT): Amphetamine acts as a competitive substrate for these transporters.[3][9] By competing with endogenous monoamines for reuptake, it effectively inhibits their clearance from the synaptic cleft. More importantly, its interaction facilitates reverse transport, or efflux, causing the transporters to pump monoamines out of the neuron and into the synapse.[3]

  • Vesicular Monoamine Transporter 2 (VMAT2): Amphetamine, being a weak base, can diffuse into synaptic vesicles and disrupt the proton gradient necessary for VMAT2 to sequester monoamines from the cytoplasm. It also acts as a VMAT2 substrate, further inhibiting the uptake of DA, NE, and 5-HT into vesicles.[10][11] This leads to a significant increase in cytosolic monoamine concentrations.

  • Trace Amine-Associated Receptor 1 (TAAR1): Amphetamine is an agonist at this intracellular G-protein coupled receptor.[12][13] TAAR1 activation initiates downstream signaling cascades (via PKA and PKC) that can lead to the phosphorylation of DAT. This phosphorylation can induce non-competitive reuptake inhibition (transporter internalization) and promote transporter-mediated dopamine efflux.[12]

  • Monoamine Oxidase (MAO): Amphetamine can also act as a weak inhibitor of MAO, the enzyme responsible for degrading cytosolic monoamines.[9] This action further contributes to the buildup of cytoplasmic neurotransmitter levels.

The synergistic effect of VMAT2 and MAO inhibition creates a high concentration of monoamines in the neuronal cytoplasm, which is then expelled into the synaptic cleft via amphetamine-induced reverse transport through DAT, NET, and SERT.

G cluster_0 Presynaptic Terminal cluster_1 Extracellular Space Amph_in Amphetamine (Cytosolic) VMAT2 VMAT2 Amph_in->VMAT2 Inhibits TAAR1 TAAR1 Amph_in->TAAR1 Activates MAO MAO Amph_in->MAO Inhibits Vesicle Synaptic Vesicle MA_cyto Cytosolic Monoamines Vesicle->MA_cyto Leak MA Monoamines (DA, NE) MA->VMAT2 MA_cyto->MAO Degradation Transporter Transporter (DAT/NET) MA_cyto->Transporter Reverse Transport (Efflux) VMAT2->Vesicle Sequestration TAAR1->Transporter Phosphorylates, Promotes Efflux MA_synapse Synaptic Monoamines (Increased) Transporter->MA_synapse Efflux Amph_out Amphetamine Amph_out->Amph_in Uptake via Transporter MA_synapse->Transporter Reuptake Inhibited

Figure 2. Amphetamine's Mechanism at the Synapse.

Pharmacology of Secondary Metabolites

4-Hydroxyamphetamine (POHA)

4-Hydroxyamphetamine is an active sympathomimetic metabolite that contributes to the overall effects. Its primary mechanisms include:

  • Norepinephrine Release: It acts as an indirect sympathomimetic agent, potently inducing the release of norepinephrine from adrenergic nerve terminals.[14]

  • Serotonin Release: It has also been identified as a serotonin releasing agent.[14]

  • TAAR1 Agonism: Like its parent compound, 4-hydroxyamphetamine is an agonist of TAAR1.[13]

  • Toxicity: In vitro studies using human dopaminergic cells have shown that 4-hydroxyamphetamine is significantly less toxic than amphetamine.[15][16]

Norephedrine

Norephedrine is a sympathomimetic amine that primarily acts on adrenergic receptors.

  • Adrenergic Agonism: It acts on α-adrenergic receptors to cause vasoconstriction, contributing to the peripheral cardiovascular effects observed after amphetamine administration.

4-Hydroxynorephedrine (PHN)

This metabolite is produced from both 4-hydroxyamphetamine and norephedrine and is also an active sympathomimetic.[5]

  • False Neurotransmitter: It has been described as a "false neurotransmitter" as it can be taken up into adrenergic neurons and stored in vesicles, being released alongside endogenous norepinephrine.

  • Toxicity: While less toxic than amphetamine, in vitro studies show it is more toxic than 4-hydroxyamphetamine, potentially contributing to the long-term neurotoxic effects of amphetamine due to its longer persistence in the brain.[15][16]

Quantitative Pharmacological Data

Summarizing quantitative data for this compound metabolites is challenging due to significant variability in reported values across different studies, species, and experimental conditions (e.g., binding vs. uptake inhibition assays). The following table presents available data to provide a general overview of potencies. Direct comparison between values from different sources should be made with caution.

CompoundTargetAssay TypeValueSpeciesReference
d-Amphetamine NETUptake Inhibition (Ki)~0.07 - 0.1 µMHuman / Mouse
DATUptake Inhibition (Ki)~0.6 µMHuman / Mouse
SERTUptake Inhibition (Ki)~20 - 40 µMHuman / Mouse
4-Hydroxyamphetamine TAAR1cAMP Accumulation (EC50)~0.2 µMRat[13]
Methamphetamine TAAR1cAMP Accumulation (EC50)0.89 µM (S-isomer)Rat[13]
DATUptake Inhibition (IC50)371 ± 55 nMMouse[10]

Key Experimental Protocols

The mechanisms described above have been elucidated using a combination of in vitro and in vivo experimental techniques.

Radioligand Binding Assays

These assays measure the affinity of a drug for a specific receptor or transporter.

  • Objective: To determine the binding affinity (Ki) of this compound metabolites for monoamine transporters (DAT, NET, SERT) or VMAT2.

  • Methodology:

    • Membrane Preparation: Tissues (e.g., rat striatum for DAT) or cells expressing the target transporter are homogenized and centrifuged to isolate a membrane fraction rich in the target protein. Protein concentration is quantified.

    • Incubation: A constant concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT) is incubated with the membrane preparation in a buffer solution.

    • Competition: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (e.g., amphetamine). A parallel set of tubes containing a high concentration of a known potent ligand is used to define non-specific binding.

    • Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to remove any remaining unbound ligand.

    • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

G P1 1. Prepare Membranes (Expressing Target) P2 2. Incubate Membranes + Radioligand + Test Compound (Varying Conc.) P1->P2 P3 3. Rapid Filtration (Separate Bound from Free) P2->P3 P4 4. Scintillation Counting (Measure Radioactivity) P3->P4 P5 5. Data Analysis (Calculate IC50 -> Ki) P4->P5

Figure 3. Radioligand Binding Assay Workflow.
Synaptosome Neurotransmitter Uptake/Release Assays

These assays measure the functional effect of a drug on transporter activity.

  • Objective: To determine the potency of this compound metabolites to inhibit monoamine uptake (IC₅₀) or stimulate release (EC₅₀).

  • Methodology:

    • Synaptosome Preparation: Brain tissue (e.g., striatum) is homogenized in an isotonic sucrose solution. The homogenate undergoes differential centrifugation to pellet and isolate synaptosomes, which are resealed presynaptic nerve terminals.

    • Uptake Inhibition Assay: Synaptosomes are incubated with a low concentration of a radiolabeled monoamine (e.g., [³H]dopamine) in the presence of varying concentrations of the test compound. The reaction is terminated, and the amount of radioactivity taken up into the synaptosomes is measured.

    • Release (Efflux) Assay: Synaptosomes are first pre-loaded by incubation with a radiolabeled monoamine. After washing, the pre-loaded synaptosomes are exposed to varying concentrations of the test compound (e.g., amphetamine). The amount of radioactivity released from the synaptosomes into the buffer is measured over time.

    • Data Analysis: Data are plotted to determine the IC₅₀ for uptake inhibition or the EC₅₀ for stimulated release.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.

  • Objective: To measure the effect of systemic administration of this compound or its metabolites on extracellular dopamine and norepinephrine concentrations in specific brain regions (e.g., striatum, prefrontal cortex).

  • Methodology:

    • Probe Implantation: A microdialysis probe (a semipermeable membrane) is stereotaxically implanted into the target brain region of an anesthetized animal.

    • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

    • Sampling: Neurotransmitters in the extracellular fluid diffuse across the probe's membrane into the aCSF. The resulting fluid (the dialysate) is collected at regular intervals (e.g., every 10-20 minutes).

    • Analysis: The concentration of monoamines in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Data Analysis: Baseline neurotransmitter levels are established before drug administration. Following drug injection, changes in neurotransmitter concentrations are measured over time and expressed as a percentage of the baseline.

Conclusion

The mechanism of action of this compound is a multi-stage process, initiated by its rapid conversion to the primary active metabolite, amphetamine. Amphetamine orchestrates a profound increase in synaptic monoamine levels through a complex interplay of actions on plasma membrane transporters (DAT, NET), vesicular transporters (VMAT2), and intracellular signaling pathways (TAAR1). The secondary active metabolites, including 4-hydroxyamphetamine and 4-hydroxynorephedrine, further contribute to and modulate the overall pharmacological profile, particularly concerning noradrenergic effects and potential long-term neurotoxicity. A comprehensive understanding of this metabolic and neuropharmacological cascade is essential for the continued development of novel therapeutics targeting monoaminergic systems.

References

A Comparative Analysis of the Pharmacokinetics of Amfetaminil and Amphetamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the pharmacokinetic profiles of amfetaminil and its active metabolite, amphetamine. This compound, a central nervous system stimulant, functions as a prodrug, undergoing metabolic conversion to amphetamine. Understanding the distinct pharmacokinetic properties of both compounds is crucial for research, drug development, and clinical application.

Executive Summary

Amphetamine is a well-characterized psychostimulant with extensive pharmacokinetic data available. It is readily absorbed orally, widely distributed in the body, and primarily metabolized by the hepatic enzyme CYP2D6. Its elimination half-life is stereoselective and significantly influenced by urinary pH. In contrast, this compound's primary pharmacokinetic characteristic is its role as a precursor to amphetamine. After administration, it is converted to amphetamine, and therefore, the systemic exposure is predominantly to the active metabolite. Quantitative pharmacokinetic data for the intact this compound molecule is limited, as its conversion is a rapid and primary metabolic step. This guide summarizes the available quantitative data, details the experimental methodologies for their study, and provides visual representations of key metabolic and experimental processes.

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for amphetamine. Due to its nature as a prodrug, specific pharmacokinetic data for this compound as a distinct entity in systemic circulation is not well-documented in publicly available literature. The primary focus of studies on this compound is the resulting pharmacokinetic profile of its active metabolite, amphetamine.

Table 1: Pharmacokinetic Parameters of Amphetamine

ParameterValueSpeciesCitation
Bioavailability (Oral) >75% - ~90%Human[1][2]
Time to Peak Plasma Concentration (Tmax) - Immediate Release 1 - 3 hoursHuman[1]
Time to Peak Plasma Concentration (Tmax) - Extended Release ~5 - 7 hoursHuman[3][4]
Elimination Half-Life (t½) d-amphetamine: 9 - 11 hoursl-amphetamine: 11 - 14 hoursHighly dependent on urinary pH (7-34 hours)Human[1][5]
Volume of Distribution (Vd) ~4 L/kgHuman[6]
Plasma Protein Binding ~20%Human[1][6]
Metabolism Primarily hepatic via CYP2D6Human[1]
Route of Elimination Mainly renal (urine)Human[1]

Metabolic Pathways

This compound is metabolized to amphetamine and benzaldehyde. Amphetamine itself undergoes extensive metabolism in the liver, primarily through the cytochrome P450 enzyme CYP2D6. The main metabolic pathways for amphetamine include aromatic hydroxylation, aliphatic hydroxylation, and N-dealkylation.

metabolic_pathway This compound This compound Amphetamine Amphetamine This compound->Amphetamine Metabolic Cleavage Benzaldehyde Benzaldehyde This compound->Benzaldehyde Metabolic Cleavage Metabolites Inactive Metabolites (e.g., 4-hydroxyamphetamine, hippuric acid) Amphetamine->Metabolites CYP2D6 Mediated Metabolism Excretion Renal Excretion Amphetamine->Excretion Unchanged Metabolites->Excretion HippuricAcid Hippuric Acid Benzaldehyde->HippuricAcid Oxidation HippuricAcid->Excretion

Metabolic conversion of this compound and subsequent metabolism of amphetamine.

Experimental Protocols

The determination of pharmacokinetic parameters for this compound and amphetamine involves in vivo studies followed by bioanalytical quantification of the compounds in biological matrices.

In Vivo Pharmacokinetic Study in a Rodent Model

A representative experimental protocol for an in vivo pharmacokinetic study in rats is outlined below. This protocol is a synthesis of methodologies described in the scientific literature.

  • Animal Model: Male Sprague-Dawley rats (250-300g) are used. The animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.[7]

  • Drug Administration:

    • This compound or amphetamine is administered orally (p.o.) via gavage or intravenously (i.v.) via the tail vein.

    • Doses are calculated based on the body weight of the animal. For preclinical studies, doses can range, for example, from 1.0 to 2.0 mg/kg for amphetamine.[8]

  • Blood Sampling:

    • Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points.

    • A typical sampling schedule would be: pre-dose, and at 5, 15, 30, 60, 120, 240, 480, and 720 minutes post-dose.[7]

    • Blood is collected from the tail vein or via a cannulated vessel into tubes containing an anticoagulant (e.g., EDTA).

    • Plasma is separated by centrifugation (e.g., 1100g for 10 minutes) and stored at -80°C until analysis.[9]

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, Vd, and clearance.

experimental_workflow start Start: Acclimatize Animals dosing Drug Administration (Oral or IV) start->dosing sampling Serial Blood Sampling (Predetermined Time Points) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing storage Sample Storage (-80°C) processing->storage analysis Bioanalytical Quantification (LC-MS/MS or GC-MS) storage->analysis pk_analysis Pharmacokinetic Analysis (Software Modeling) analysis->pk_analysis end End: Determine PK Parameters pk_analysis->end

A generalized workflow for a preclinical pharmacokinetic study.
Bioanalytical Method for Quantification in Plasma

The quantification of amphetamine in plasma is typically performed using hyphenated chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

4.2.1 Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Aliquot Plasma: An aliquot of the plasma sample (e.g., 0.5 mL) is taken.

  • Internal Standard: A known concentration of a deuterated internal standard (e.g., d11-amphetamine) is added to each sample, calibrator, and quality control sample.[10]

  • Alkalinization: The sample is made alkaline (e.g., with a borate buffer to pH 9.3) to ensure amphetamine is in its unionized, lipid-soluble form.[11]

  • Extraction: An organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol) is added. The mixture is vortexed or rotated to facilitate the transfer of the analyte from the aqueous plasma to the organic layer.[11][12]

  • Separation: The sample is centrifuged to separate the aqueous and organic layers.

  • Evaporation: The organic layer is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.

  • Reconstitution: The dried extract is reconstituted in a small volume of a solvent compatible with the chromatographic system.

4.2.2 Derivatization for GC-MS Analysis

For GC-MS analysis, a derivatization step is often necessary to improve the chromatographic properties of amphetamine.

  • Reagent Addition: A derivatizing agent, such as trifluoroacetic anhydride (TFA) or pentafluoropropionic anhydride (PFPA), is added to the reconstituted extract.[1]

  • Reaction: The mixture is heated (e.g., at 70°C for 30 minutes) to complete the derivatization reaction.[1]

  • Injection: An aliquot of the derivatized sample is injected into the GC-MS system.

4.2.3 Chromatographic and Mass Spectrometric Conditions

  • GC-MS: A capillary column is used for separation. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized analyte and the internal standard.[1]

  • LC-MS/MS: A C18 column is commonly used for separation with a gradient elution of a mobile phase (e.g., methanol and 0.1% formic acid). Detection is achieved using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity.[12]

bioanalytical_workflow cluster_gcms For GC-MS cluster_lcms For LC-MS/MS plasma Plasma Sample is Add Internal Standard (e.g., d11-amphetamine) plasma->is extract Liquid-Liquid Extraction (Alkalinize & Add Organic Solvent) is->extract separate Separate Organic Layer extract->separate evap Evaporate to Dryness separate->evap reconstitute Reconstitute evap->reconstitute derivatize Derivatize (e.g., with TFAA) reconstitute->derivatize lcms Inject into LC-MS/MS (MRM mode) reconstitute->lcms gcms Inject into GC-MS (SIM mode) derivatize->gcms

Bioanalytical workflow for amphetamine quantification in plasma.

Conclusion

The pharmacokinetics of this compound are intrinsically linked to its rapid conversion to amphetamine. Consequently, understanding the pharmacokinetic profile of amphetamine is paramount when evaluating the effects of this compound. Amphetamine exhibits predictable absorption and distribution, with a metabolically driven elimination that is sensitive to physiological variables such as urinary pH and genetic polymorphisms in CYP2D6. The experimental protocols outlined provide a framework for the preclinical and bioanalytical assessment of these compounds, forming a basis for further research and development in this area. This guide serves as a foundational resource for professionals engaged in the study of this compound, amphetamine, and related compounds.

References

In-Depth Technical Guide: The Biotransformation of Amfetaminil to d-Amphetamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amfetaminil, a psychostimulant drug, undergoes rapid and extensive biotransformation in vivo, serving as a prodrug to the pharmacologically active d-amphetamine. This technical guide provides a comprehensive overview of the metabolic conversion of this compound, detailing the quantitative aspects of this transformation, the experimental methodologies used to elucidate the process, and the enzymatic pathways involved. Through a synthesis of existing research, this document aims to be a critical resource for professionals in pharmacology, toxicology, and drug development.

Introduction

This compound (N-cyano-α-methylphenethylamine) is a stimulant of the phenethylamine and amphetamine chemical classes. Developed in the 1960s, it has been used as an anorectic and for the treatment of fatigue and narcolepsy. Its pharmacological effects are primarily attributed to its rapid metabolic conversion to d-amphetamine, a potent central nervous system (CNS) stimulant. Understanding the biotransformation of this compound is crucial for predicting its pharmacokinetic and pharmacodynamic profile, as well as for forensic and clinical analysis. This guide will delve into the core aspects of this metabolic process.

Biotransformation Pathway of this compound

The primary metabolic fate of this compound is its cleavage into its constituent molecules: d-amphetamine, benzaldehyde, and hydrocyanic acid.[1] This initial and rapid conversion is a critical step in the bioactivation of the drug.

Initial Hydrolysis of this compound

In vivo studies, primarily in rats, have demonstrated that this compound is very unstable, with only 1-2% of the parent compound detectable in the blood within 5 to 90 minutes of administration.[1] The primary biotransformation is a hydrolysis reaction that breaks the this compound molecule apart.

Amfetaminil_Metabolism This compound This compound Amphetamine d-Amphetamine This compound->Amphetamine Hydrolysis Benzaldehyde Benzaldehyde This compound->Benzaldehyde Hydrolysis HCN Hydrocyanic Acid This compound->HCN Hydrolysis Metabolites Further Metabolites (e.g., 4-Hydroxyamphetamine, p-OH-amphetamineglucuronide) Amphetamine->Metabolites CYP2D6-mediated Metabolism Hippuric_Acid Hippuric Acid Benzaldehyde->Hippuric_Acid Oxidation

Caption: Biotransformation of this compound.

Subsequent Metabolism of Cleavage Products

Following the initial cleavage, the resulting molecules undergo further metabolism:

  • d-Amphetamine: The pharmacologically active component, d-amphetamine, enters the systemic circulation and crosses the blood-brain barrier to exert its stimulant effects. It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6.[2] The main metabolic pathways for amphetamine include aromatic hydroxylation to form 4-hydroxyamphetamine and N-dealkylation.[3] These metabolites can then be conjugated, for instance with glucuronic acid, to facilitate their excretion.[1]

  • Benzaldehyde: This aromatic aldehyde is rapidly oxidized to benzoic acid, which is then conjugated with glycine to form hippuric acid and subsequently excreted in the urine.[1]

  • Hydrocyanic Acid: The fate of the cyanide moiety is less well-documented in the context of this compound metabolism but is generally detoxified in the body by conversion to thiocyanate.

Quantitative Data on this compound Biotransformation

Quantitative data on the conversion of this compound to d-amphetamine in humans is limited. However, animal studies provide significant insights into the efficiency and speed of this process. The following tables summarize the available quantitative data.

Table 1: In Vivo Distribution and Metabolism of Radiolabeled this compound in Rats [1]

Tissue/FluidTime Post-AdministrationUnchanged this compound (% of Total Radioactivity)Major Radioactive Components
Blood5-90 min1-2%Amphetamine, p-OH-amphetamineglucuronide, Hippuric Acid
Brain5-90 minMinimal, if anyAmphetamine (>90% of total activity)
Adipose Tissue5-90 minEnriched (Isotope ratio similar to administered drug)This compound
UrineNot specifiedNot detectedAmphetamine, p-OH-amphetamineglucuronide, Hippuric Acid

Experimental Protocols

The following sections detail the methodologies employed in key studies that have investigated the biotransformation of this compound.

In Vivo Metabolism Study in Rats

This protocol is based on the methodology described in the study by Kohl et al. (1976).[1]

Objective: To determine the metabolic fate of this compound in rats using radiolabeled compounds.

Experimental Workflow:

Experimental_Workflow cluster_preparation Preparation cluster_administration Administration cluster_sampling Sample Collection cluster_analysis Analysis Synthesis Synthesize Radiolabeled this compound (³H in amphetamine part, ¹⁴C in benzaldehyde part) Dosing Administer Radiolabeled this compound Synthesis->Dosing Subjects Select Male Rats Subjects->Dosing Oral Oral Gavage IP Intraperitoneal Injection Dosing->Oral Dosing->IP Blood Blood Sampling (5-90 min post-administration) Dosing->Blood Brain Brain Tissue Collection Dosing->Brain Adipose Adipose Tissue Collection Dosing->Adipose Urine Urine Collection Dosing->Urine Extraction Solvent Extraction of Tissues and Fluids Blood->Extraction Brain->Extraction Adipose->Extraction Urine->Extraction TLC Thin Layer Chromatography (TLC) for separation of metabolites Extraction->TLC Quantification Radioactivity Measurement (Scintillation Counting) TLC->Quantification

Caption: Workflow for In Vivo this compound Metabolism Study.

Methodology Details:

  • Subjects: Male rats.

  • Radiolabeling: this compound was synthesized with tritium (³H) on the amphetamine portion of the molecule and carbon-14 (¹⁴C) on the benzaldehyde portion. This dual-labeling approach allowed for the differential tracking of the two main cleavage products.

  • Administration: The radiolabeled this compound was administered to the rats either orally (p.o.) or intraperitoneally (i.p.).

  • Sample Collection: Blood, brain, adipose tissue, and urine were collected at various time points (5 to 90 minutes) after administration.

  • Extraction: Tissues and fluids were processed to extract the parent drug and its metabolites.

  • Analytical Method: Thin Layer Chromatography (TLC) was used to separate the different radioactive compounds. The amount of radioactivity in each separated spot was then quantified using liquid scintillation counting to determine the relative proportions of this compound and its metabolites.

Analytical Methods for Quantification of Amphetamine and Metabolites

For the quantitative analysis of amphetamine and its metabolites in biological matrices, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard techniques.

Table 2: Typical GC-MS Protocol for Amphetamine Analysis

StepDescription
Sample Preparation Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): To isolate amphetamines from the biological matrix (urine, blood).
Derivatization Reaction with a derivatizing agent (e.g., heptafluorobutyric anhydride - HFBA): To increase the volatility and thermal stability of the analytes for GC analysis.
GC Separation Capillary Column: A non-polar or medium-polarity column is typically used to separate the derivatized amphetamines.
MS Detection Electron Ionization (EI) and Selected Ion Monitoring (SIM): EI is used to fragment the molecules, and SIM is used to selectively monitor characteristic fragment ions for high sensitivity and specificity.

Conclusion

The biotransformation of this compound is a rapid and efficient process that primarily serves to deliver d-amphetamine to the systemic circulation. The initial hydrolytic cleavage is the rate-determining step in the release of the active compound. Subsequent metabolism of d-amphetamine is mediated by the polymorphic CYP2D6 enzyme, which can lead to inter-individual variability in its pharmacokinetic profile. The quantitative data, though primarily from animal studies, strongly supports the characterization of this compound as a prodrug. The detailed experimental protocols provided herein offer a foundation for researchers designing future studies to further elucidate the nuances of this compound metabolism, particularly in humans. This in-depth understanding is essential for the safe and effective therapeutic use of this compound and for the accurate interpretation of toxicological findings.

References

The Prodrug Amfetaminil: A Technical Deep-Dive into its Impact on Intracellular Signaling Cascades

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amfetaminil, a central nervous system stimulant, primarily functions as a prodrug, being rapidly metabolized to its active form, amphetamine. This guide provides an in-depth technical examination of the intracellular signaling cascades significantly affected by amphetamine. By engaging with key neuronal proteins, amphetamine initiates a complex network of downstream signaling events that modulate neuronal function. This document outlines the core molecular interactions, presents quantitative data on these interactions, details relevant experimental methodologies, and provides visual representations of the affected signaling pathways to support advanced research and drug development efforts.

Primary Molecular Targets of Amphetamine

Amphetamine's pharmacological effects are initiated by its interaction with several key proteins involved in monoamine neurotransmission.

Monoamine Transporters: DAT, NET, and SERT

Amphetamine acts as a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and, to a lesser extent, the serotonin transporter (SERT).[1] This interaction has a dual effect:

  • Competitive Inhibition of Reuptake: Amphetamine competes with endogenous monoamines (dopamine, norepinephrine, and serotonin) for transport into the presynaptic neuron, thereby blocking their reuptake from the synaptic cleft.

  • Reverse Transport (Efflux): More significantly, amphetamine binding facilitates a conformational change in the transporters, causing them to reverse their direction of transport. This results in the non-vesicular release of monoamines from the presynaptic terminal into the synapse.[2]

Vesicular Monoamine Transporter 2 (VMAT2)

Once inside the presynaptic neuron, amphetamine disrupts the storage of monoamines within synaptic vesicles by inhibiting the Vesicular Monoamine Transporter 2 (VMAT2).[1] This action increases the cytosolic concentration of monoamines, creating a larger pool available for reverse transport by DAT and NET.

Trace Amine-Associated Receptor 1 (TAAR1)

Amphetamine is an agonist for the intracellular G-protein coupled receptor, Trace Amine-Associated Receptor 1 (TAAR1).[3] Activation of TAAR1 is a critical event that triggers several downstream signaling cascades, independent of direct transporter interaction.

Quantitative Analysis of Amphetamine's Molecular Interactions

The affinity of amphetamine for its primary targets has been quantified in numerous studies. The following tables summarize key binding and functional data.

Table 1: Amphetamine Affinity for Monoamine Transporters

TransporterSpeciesAssay TypeK_i (nM)Reference(s)
NET HumanInhibition of [³H]nisoxetine binding70 - 100[4]
DAT HumanInhibition of [³H]WIN 35,428 binding600[4]
SERT HumanInhibition of [³H]citalopram binding20,000 - 40,000[4]

Table 2: Amphetamine Functional Activity at TAAR1

ReceptorSpeciesAssay TypeEC_50 (nM)Reference(s)
TAAR1 HumancAMP accumulation1700[5]
TAAR1 RatcAMP accumulation1400[5]
TAAR1 MousecAMP accumulation4960[5]

Intracellular Signaling Cascades Modulated by Amphetamine

Amphetamine's interaction with its primary targets initiates a cascade of intracellular signaling events that ultimately alter neuronal activity and gene expression.

TAAR1-Mediated Signaling

Activation of the Gs and G13-coupled intracellular receptor TAAR1 by amphetamine leads to the stimulation of distinct downstream pathways.[3]

  • PKA Pathway: Coupling of TAAR1 to Gαs stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[6]

  • RhoA Pathway: TAAR1 can also couple to Gα13, which activates the small GTPase RhoA.[6] Activated RhoA, in turn, influences cytoskeletal dynamics and is implicated in the endocytosis of DAT.

TAAR1_Signaling cluster_membrane Presynaptic Neuron cluster_PKA PKA Pathway cluster_RhoA RhoA Pathway This compound This compound (Prodrug) Amphetamine Amphetamine This compound->Amphetamine Metabolism DAT_NET DAT / NET Amphetamine->DAT_NET Enters cell via transporter TAAR1 TAAR1 Amphetamine->TAAR1 Agonist G_alpha_s Gαs TAAR1->G_alpha_s G_alpha_13 Gα13 TAAR1->G_alpha_13 AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates RhoA RhoA-GTP (Active) G_alpha_13->RhoA Activates DAT_Internalization DAT Internalization RhoA->DAT_Internalization Promotes

Caption: TAAR1-Mediated Signaling Pathways Activated by Amphetamine.
Calcium-Dependent Signaling

Amphetamine can induce an increase in intracellular calcium levels, which in turn activates calcium-dependent signaling molecules.

  • CaMKII Pathway: The increase in intracellular calcium activates Calcium/Calmodulin-dependent Protein Kinase II (CaMKII). Activated, phosphorylated CaMKII has been shown to regulate DAT trafficking and is involved in amphetamine-induced ERK phosphorylation.[7][8]

  • PKC Pathway: Protein Kinase C (PKC) activation is also implicated in amphetamine's effects. Some studies suggest that PKC activity is necessary for amphetamine-mediated dopamine efflux.[9] However, other evidence indicates that amphetamine-induced DAT internalization is independent of PKC.[10] Amphetamine has been shown to dose-dependently increase the activity of phospholipase C and A2, which are upstream activators of certain PKC isoforms.[11][12]

Calcium_Signaling cluster_CaMKII CaMKII Pathway cluster_PKC PKC Pathway Amphetamine Amphetamine Ca_increase ↑ Intracellular Ca²⁺ Amphetamine->Ca_increase PLC_PLA2 PLC / PLA₂ Amphetamine->PLC_PLA2 Activates CaMKII CaMKII Ca_increase->CaMKII Activates pCaMKII p-CaMKII (Active) CaMKII->pCaMKII Autophosphorylation ERK_Activation ERK Activation pCaMKII->ERK_Activation DAT_Trafficking_CaMKII DAT Trafficking pCaMKII->DAT_Trafficking_CaMKII PKC PKC PLC_PLA2->PKC Activates DA_Efflux Dopamine Efflux PKC->DA_Efflux Modulates

Caption: Calcium-Dependent Signaling Pathways Modulated by Amphetamine.
MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade involved in regulating gene expression and synaptic plasticity. Amphetamine has been shown to increase the phosphorylation and activation of ERK, particularly ERK2, in synaptic fractions of the striatum and prefrontal cortex.[13] This activation is, at least in part, dependent on upstream signaling from CaMKII.[7]

Regulation of Protein Synthesis

Amphetamine also impacts the machinery of protein synthesis. It has been observed to increase the phosphorylation of eukaryotic initiation factor 2α (eIF2α) and eukaryotic elongation factor 2 (eEF2).[14][15] Phosphorylation of eIF2α generally leads to a decrease in global protein synthesis but can paradoxically enhance the translation of specific mRNAs, such as that for the activity-regulated cytoskeleton-associated protein (Arc/Arg3.1).[14]

Downstream_Effects cluster_ERK MAPK/ERK Pathway cluster_Protein_Synth Protein Synthesis Regulation pCaMKII p-CaMKII ERK ERK pCaMKII->ERK Phosphorylates D1_D2_Receptors Dopamine D1/D2 Receptors eIF2a eIF2α D1_D2_Receptors->eIF2a Via downstream signaling pERK p-ERK (Active) ERK->pERK Gene_Expression Gene Expression (e.g., c-fos) pERK->Gene_Expression Regulates peIF2a p-eIF2α eIF2a->peIF2a Phosphorylation Global_Translation ↓ Global Translation peIF2a->Global_Translation Specific_mRNA_Translation ↑ Specific mRNA Translation (e.g., Arc) peIF2a->Specific_mRNA_Translation

Caption: Downstream Nuclear and Cytosolic Effects of Amphetamine.

Detailed Experimental Methodologies

The following section details common protocols used to investigate the effects of amphetamine on the signaling cascades described above.

Monoamine Transporter Uptake Assay
  • Objective: To quantify the inhibition of DAT or NET function by amphetamine.

  • Methodology:

    • Cell/Tissue Preparation: Utilize cell lines stably expressing the transporter of interest (e.g., HEK-293-hDAT) or freshly prepared synaptosomes from specific brain regions (e.g., striatum).

    • Assay Conditions: Pre-incubate the cells/synaptosomes in a Krebs-Ringer-HEPES buffer at 37°C.

    • Inhibition: Add varying concentrations of amphetamine to determine the IC₅₀ value.

    • Uptake Initiation: Add a low concentration of radiolabeled monoamine (e.g., [³H]dopamine or [³H]norepinephrine).

    • Uptake Termination: After a short incubation period (typically 5-10 minutes), rapidly terminate the uptake by washing the cells with ice-cold buffer.

    • Quantification: Lyse the cells and measure the amount of radioactivity using liquid scintillation counting. Non-specific uptake is determined in the presence of a high concentration of a selective transporter blocker (e.g., cocaine for DAT, desipramine for NET).

DAT/NET Reverse Transport (Efflux) Assay
  • Objective: To measure the amphetamine-induced release of monoamines.

  • Methodology (Fast-Scan Cyclic Voltammetry):

    • Tissue Preparation: Prepare acute brain slices (e.g., from the nucleus accumbens).

    • Electrode Placement: A carbon-fiber microelectrode is placed in the brain slice.

    • Measurement: A potential is rapidly scanned across the electrode, which oxidizes dopamine or norepinephrine, generating a measurable current that is proportional to its concentration.

    • Stimulation: Electrical stimulation can be used to evoke baseline vesicular release.

    • Drug Application: Amphetamine is added to the perfusion buffer, and changes in the baseline (non-stimulated) current are measured, reflecting transporter-mediated efflux.

TAAR1-Mediated cAMP Accumulation Assay
  • Objective: To measure the functional activation of TAAR1 by amphetamine.

  • Methodology:

    • Cell Culture: Use a cell line (e.g., HEK-293) stably expressing the TAAR1 receptor.

    • Assay Setup: Plate cells in a multi-well format. Pre-treat with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulation: Add varying concentrations of amphetamine and incubate for a defined period (e.g., 30 minutes).

    • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a bioluminescence-based assay (e.g., cAMP-Glo™).

RhoA Activation (Pull-Down) Assay
  • Objective: To quantify the amount of active, GTP-bound RhoA.

  • Methodology:

    • Cell Treatment and Lysis: Treat cells or brain tissue with amphetamine for various time points. Lyse the samples in a buffer containing protease inhibitors.

    • Affinity Purification: Incubate the cell lysates with beads conjugated to a Rho-GTP-binding protein, such as the Rho-binding domain (RBD) of Rhotekin. These beads will specifically "pull down" the active, GTP-bound form of RhoA.

    • Washing: Wash the beads to remove non-specifically bound proteins.

    • Elution and Detection: Elute the bound proteins from the beads using SDS-PAGE sample buffer.

    • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for RhoA. The intensity of the band corresponds to the amount of activated RhoA. A sample of the total lysate should be run in parallel to confirm equal protein loading.

Kinase Phosphorylation Assay (Western Blot)
  • Objective: To measure the activation of kinases like CaMKII and ERK.

  • Methodology:

    • Sample Preparation: Treat cells or animals with amphetamine and prepare protein lysates from the relevant tissue.

    • Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading.

    • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Probe one membrane with an antibody that specifically recognizes the phosphorylated (active) form of the kinase (e.g., anti-phospho-CaMKII Thr286 or anti-phospho-ERK Thr202/Tyr204).

      • Probe a parallel membrane (or strip and re-probe the same membrane) with an antibody that recognizes the total amount of the kinase protein, regardless of its phosphorylation state.

    • Detection and Quantification: Use a secondary antibody conjugated to an enzyme (like HRP) for chemiluminescent detection. Quantify the band intensities using densitometry. The level of activation is expressed as the ratio of the phosphorylated protein signal to the total protein signal.

Conclusion

This compound, through its active metabolite amphetamine, orchestrates a complex and multifaceted disruption of intracellular signaling. The primary interactions at monoamine transporters and TAAR1 initiate a cascade of events involving key second messengers and protein kinases, including cAMP, Ca²⁺, PKA, PKC, CaMKII, and RhoA. These pathways converge to modulate neurotransmitter release, transporter trafficking, and gene expression, ultimately underlying the profound physiological and behavioral effects of the substance. A thorough understanding of these intricate signaling networks is paramount for the development of novel therapeutic strategies targeting conditions associated with monoaminergic dysfunction and for mitigating the consequences of stimulant abuse.

References

Amfetaminil: A Technical Guide to Regulation, Scheduling, and Pharmacological Action for the Research Professional

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Amfetaminil, a synthetic derivative of amphetamine, was developed in the 1970s and has seen limited clinical use for conditions such as obesity, Attention Deficit Hyperactivity Disorder (ADHD), and narcolepsy.[1] Largely withdrawn from the market due to its potential for abuse, this compound's primary pharmacological significance lies in its role as a prodrug to amphetamine.[1] This guide provides a comprehensive overview of the regulatory landscape, scheduling, and the detailed pharmacology of this compound, with a focus on its active metabolite, amphetamine. It is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development and neuroscience. This document synthesizes available data on its mechanism of action, including its interaction with monoamine transporters and synaptic vesicles, and presents this information in a structured format, including quantitative data tables and detailed diagrams of relevant signaling pathways.

Regulation and Scheduling

The legal status of this compound and its parent compound, amphetamine, is stringent in most jurisdictions due to their stimulant properties and potential for abuse. Regulatory frameworks are in place to control their manufacture, distribution, and use in research.

International and National Scheduling:

Jurisdiction/BodySubstanceSchedule/ClassificationNotes
United States This compoundSchedule IV Low potential for abuse relative to Schedule III drugs; limited physical or psychological dependence.[1]
AmphetamineSchedule II High potential for abuse, with use potentially leading to severe psychological or physical dependence.[2][3] Accepted for medical use with severe restrictions.
Germany This compoundAnlage II Marketable but not prescriptible.[1]
European Union AmphetaminesControlled Substances Regulation and scheduling can vary by member state, but amphetamines are generally controlled. The European Union Drugs Agency (EUDA) monitors the trafficking and use of amphetamines.[4]
World Anti-Doping Agency (WADA) This compoundProhibited Substance (S6.A: Non-Specified Stimulants) Prohibited at all times (in and out of competition).[5]

Pharmacology and Mechanism of Action

This compound's pharmacological effects are primarily attributable to its in vivo conversion to amphetamine. Studies have confirmed the biotransformation of this compound to amphetamine, with only a very small amount of the intact parent compound reaching systemic circulation.[6] Therefore, understanding the mechanism of action of amphetamine is crucial to understanding the pharmacological profile of this compound.

Amphetamine is a potent central nervous system (CNS) stimulant that exerts its effects by increasing the synaptic concentrations of monoamine neurotransmitters, particularly dopamine (DA) and norepinephrine (NE), and to a lesser extent, serotonin (5-HT).[7][8][9]

The primary mechanisms of action of amphetamine include:

  • Monoamine Transporter Substrate and Reuptake Inhibitor: Amphetamine is a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). It is transported into the presynaptic neuron and also acts as a competitive inhibitor of monoamine reuptake.[7][10]

  • Vesicular Monoamine Transporter 2 (VMAT2) Interaction: Once inside the neuron, amphetamine interacts with VMAT2, a transporter protein on synaptic vesicles. This interaction disrupts the vesicular storage of monoamines, leading to an increase in their cytosolic concentration.[11][12]

  • Reverse Transport (Efflux): The elevated cytosolic monoamine levels cause the monoamine transporters (DAT, NET, and SERT) to reverse their direction of transport, releasing neurotransmitters from the presynaptic terminal into the synaptic cleft in a non-vesicular, calcium-independent manner.[12]

  • Monoamine Oxidase (MAO) Inhibition: Amphetamine is a weak inhibitor of MAO, an enzyme that degrades monoamines. This action further contributes to increased cytosolic and synaptic neurotransmitter levels.[7][10]

  • Trace Amine-Associated Receptor 1 (TAAR1) Agonism: Amphetamine is an agonist at TAAR1, a G-protein coupled receptor that modulates the activity of monoamine transporters. Activation of TAAR1 contributes to the efflux of monoamines.[7]

Quantitative Pharmacological Data

Pharmacological Data for d-Amphetamine

TargetParameterValue (nM)SpeciesReference
Dopamine Transporter (DAT) Ki100 - 1000Human
EC50 (DA Release)10 - 50Rat
Norepinephrine Transporter (NET) Ki~40Human
EC50 (NE Release)<10Rat
Serotonin Transporter (SERT) Ki2000 - 5000Human
EC50 (5-HT Release)100 - 500Rat
Vesicular Monoamine Transporter 2 (VMAT2) Ki~2000Rat[4]

Note: Ki and EC50 values can vary depending on the experimental conditions and tissue preparation.

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the pharmacology of amphetamine-like compounds.

Monoamine Transporter Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of a test compound for DAT, NET, or SERT.

Methodology:

  • Preparation of Synaptosomes: Brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) is homogenized in a suitable buffer (e.g., sucrose buffer) and centrifuged to isolate synaptosomes.

  • Radioligand Binding: Synaptosomal membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) at a fixed concentration.

  • Competition: The incubation is performed in the presence of varying concentrations of the test compound.

  • Separation and Scintillation Counting: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro Monoamine Release Assay

Objective: To measure the ability of a test compound to induce the release of monoamines from pre-loaded synaptosomes.

Methodology:

  • Synaptosome Preparation: As described in the binding assay protocol.

  • Radiolabeled Neurotransmitter Loading: Synaptosomes are incubated with a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for uptake into the vesicles.

  • Superfusion: The loaded synaptosomes are placed in a superfusion chamber and continuously perfused with a physiological buffer.

  • Compound Application: After a stable baseline of radioactivity is established, the test compound is added to the superfusion buffer at various concentrations.

  • Fraction Collection and Analysis: Fractions of the superfusate are collected over time, and the amount of radioactivity in each fraction is determined by scintillation counting.

  • Data Analysis: The increase in radioactivity in the superfusate in the presence of the test compound is used to determine the EC50 value for monoamine release.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Amphetamine's Mechanism of Action at the Presynaptic Terminal

Amphetamine_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft amphetamine Amphetamine dat DAT amphetamine->dat Substrate for DAT vmat2 VMAT2 amphetamine->vmat2 Inhibits mao MAO amphetamine->mao Weakly Inhibits taar1 TAAR1 amphetamine->taar1 Agonist dopamine_cyto Cytosolic Dopamine dat->dopamine_cyto Reuptake dopamine_synapse Synaptic Dopamine dat->dopamine_synapse Efflux dopamine_vesicle Vesicular Dopamine vmat2->dopamine_vesicle Packaging vesicle Synaptic Vesicle dopamine_cyto->dat Reverse Transport dopamine_cyto->vmat2 Substrate dopamine_cyto->mao Metabolism dopamine_vesicle->dopamine_cyto Leak taar1->dat Modulates amphetamine_ext Amphetamine amphetamine_ext->amphetamine Uptake via DAT

Caption: Mechanism of amphetamine at the dopaminergic presynaptic terminal.

Experimental Workflow for Monoamine Release Assay

Monoamine_Release_Workflow prep 1. Synaptosome Preparation (e.g., from rat striatum) load 2. Loading with Radiolabeled Monoamine (e.g., [³H]Dopamine) prep->load superfuse 3. Superfusion with Buffer (Establish baseline release) load->superfuse apply 4. Application of Test Compound (e.g., Amphetamine) superfuse->apply collect 5. Fraction Collection apply->collect analyze 6. Scintillation Counting collect->analyze data 7. Data Analysis (Calculate EC50 for release) analyze->data

Caption: Workflow for an in vitro monoamine release assay.

Synthesis

This compound can be synthesized through a reaction involving amphetamine and benzaldehyde.

Amfetaminil_Synthesis amphetamine Amphetamine schiff_base Schiff Base Formation (-H₂O) amphetamine->schiff_base benzaldehyde Benzaldehyde benzaldehyde->schiff_base benzalamphetamine Benzalamphetamine (Imine) schiff_base->benzalamphetamine nucleophilic_attack Nucleophilic Attack (Strecker Reaction Analog) benzalamphetamine->nucleophilic_attack cyanide Cyanide Anion (e.g., KCN) cyanide->nucleophilic_attack This compound This compound nucleophilic_attack->this compound

References

The Role of CYP2D6 in Amfetaminil Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amfetaminil, a central nervous system stimulant, is recognized as a prodrug of amphetamine. Its pharmacological activity is primarily attributed to its biotransformation to amphetamine. This technical guide provides an in-depth exploration of the metabolic pathways of this compound, with a core focus on the pivotal role of the cytochrome P450 enzyme, CYP2D6, in the subsequent metabolism of its active metabolite, amphetamine. Understanding this metabolic cascade is crucial for drug development, clinical pharmacology, and toxicological assessments, particularly concerning interindividual variability in drug response and the potential for drug-drug interactions.

This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic pathways and experimental workflows to facilitate a comprehensive understanding of this compound metabolism.

This compound Metabolism: From Prodrug to Active Metabolite

The initial and rate-limiting step in the bioactivation of this compound is its hydrolysis to amphetamine. While the specific enzyme responsible for this hydrolytic cleavage of the amide bond in this compound has not been definitively identified in the reviewed literature, it is proposed to be mediated by plasma esterases or amidases. This is a common pathway for the activation of N-acylated prodrugs.

Following its formation, amphetamine undergoes extensive metabolism, primarily in the liver. The metabolic fate of amphetamine is diverse, involving several enzymatic pathways. However, one of the most significant routes, leading to a pharmacologically active metabolite, is aromatic hydroxylation, a reaction predominantly catalyzed by the polymorphic enzyme CYP2D6.

The Critical Role of CYP2D6 in Amphetamine Metabolism

CYP2D6 is a member of the cytochrome P450 superfamily of enzymes and is responsible for the metabolism of a significant proportion of clinically used drugs. In the context of amphetamine metabolism, CYP2D6 plays a crucial role in its conversion to 4-hydroxyamphetamine. This metabolite retains some of the pharmacological activity of the parent compound.

The enzymatic activity of CYP2D6 is subject to significant interindividual variability due to genetic polymorphisms. This can result in distinct metabolic phenotypes, broadly categorized as:

  • Poor Metabolizers (PMs): Individuals with two non-functional alleles, leading to a lack of enzyme activity.

  • Intermediate Metabolizers (IMs): Individuals with one reduced-function and one non-functional allele, or two reduced-function alleles.

  • Extensive Metabolizers (EMs): Individuals with at least one, and usually two, functional alleles, representing the "normal" metabolic capacity.

  • Ultrarapid Metabolizers (UMs): Individuals with multiple copies of the functional CYP2D6 gene, leading to significantly increased enzyme activity.

This genetic variability can have profound implications for the pharmacokinetics and pharmacodynamics of amphetamine, and consequently, for individuals administered this compound. For instance, poor metabolizers may experience higher and more prolonged plasma concentrations of amphetamine, potentially leading to an increased risk of adverse effects. Conversely, ultrarapid metabolizers might clear the drug more quickly, potentially requiring dose adjustments to achieve the desired therapeutic effect.

Quantitative Data on this compound and Amphetamine Metabolism

Table 1: Michaelis-Menten Constants (Km) and Maximum Velocity (Vmax) for a CYP2D6-Mediated Reaction of an Amphetamine Analog

SubstrateEnzymeKm (μM)Vmax (nmol/mg/hr)Source
p-Methoxyamphetamine (PMA)CYP2D659.2 ± 22.429.3 ± 16.6[1]

Note: This data for PMA O-demethylation provides an indication of the kinetic parameters for a CYP2D6-mediated reaction of a structurally related compound.

Table 2: Inhibition Constants (Ki) for Amphetamine and its Analogs on CYP2D6 Activity

InhibitorKi (μM)Type of InhibitionSource
Amphetamine26.5Competitive[1]
Methamphetamine25Competitive[1]
3,4-Methylenedioxyamphetamine (MDA)1.8Competitive[1]
3,4-Methylenedioxymethamphetamine (MDMA)0.6Competitive[1]
2-Methoxyamphetamine11.5Competitive[1]
2-Methoxy-4,5-methylenedioxyamphetamine (MMDA-2)0.17Competitive[1]

Experimental Protocols

Protocol 1: In Vitro Hydrolysis of this compound in Plasma (A General Approach)

This protocol provides a general framework for assessing the stability of a prodrug like this compound in plasma, which can be adapted to quantify its hydrolysis to amphetamine.

Objective: To determine the rate of hydrolysis of this compound to amphetamine in human plasma.

Materials:

  • This compound hydrochloride

  • Amphetamine hydrochloride (as a reference standard)

  • Pooled human plasma (from at least 3 donors)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) or other suitable organic solvent for protein precipitation

  • Internal standard (e.g., a deuterated analog of amphetamine)

  • LC-MS/MS system

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a high concentration (e.g., 10 mM). Prepare working solutions by diluting the stock solution in PBS. Prepare stock and working solutions of amphetamine and the internal standard in a similar manner.

  • Incubation: Pre-warm the human plasma to 37°C. Initiate the reaction by adding a small volume of the this compound working solution to the plasma to achieve a final concentration within a relevant range (e.g., 1-10 µM). The final concentration of the organic solvent from the stock solution should be kept low (e.g., <1%) to avoid protein precipitation.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture. The 0-minute time point serves as the baseline.

  • Reaction Termination and Sample Preparation: Immediately terminate the reaction by adding the aliquot to a tube containing a cold protein precipitation solvent (e.g., acetonitrile) with the internal standard. Vortex the mixture vigorously to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a clean tube and analyze the concentrations of this compound and amphetamine using a validated LC-MS/MS method.

  • Data Analysis: Plot the concentration of this compound and the formation of amphetamine over time. Calculate the rate of hydrolysis of this compound. If the reaction follows first-order kinetics, the half-life (t1/2) of this compound in plasma can be determined.

Protocol 2: In Vitro Metabolism of Amphetamine using Human Liver Microsomes (HLM) or Recombinant CYP2D6

This protocol describes a typical in vitro experiment to study the CYP2D6-mediated metabolism of amphetamine.

Objective: To determine the kinetic parameters (Km and Vmax) of 4-hydroxyamphetamine formation from amphetamine by human liver microsomes or recombinant CYP2D6.

Materials:

  • Amphetamine hydrochloride

  • 4-hydroxyamphetamine (as a reference standard)

  • Human liver microsomes (pooled from multiple donors) or recombinant human CYP2D6 expressed in a suitable system (e.g., baculovirus-infected insect cells)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • Magnesium chloride (MgCl2)

  • Acetonitrile or other suitable quenching solvent

  • Internal standard (e.g., a deuterated analog of 4-hydroxyamphetamine)

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: Prepare incubation mixtures in microcentrifuge tubes on ice. Each incubation should contain the phosphate buffer, MgCl2, HLM or recombinant CYP2D6, and varying concentrations of amphetamine.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the incubation mixtures.

  • Incubation: Incubate the reactions at 37°C in a shaking water bath for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Reaction Termination: Terminate the reactions by adding a cold quenching solvent (e.g., acetonitrile) containing the internal standard.

  • Sample Processing: Vortex the samples and centrifuge to pellet the protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the amount of 4-hydroxyamphetamine formed using a validated LC-MS/MS method.

  • Data Analysis: Plot the rate of 4-hydroxyamphetamine formation against the amphetamine concentration. Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

Visualizations of Metabolic Pathways and Workflows

This compound Metabolic Pathway

Amfetaminil_Metabolism This compound This compound Amphetamine Amphetamine This compound->Amphetamine Hydrolysis (Plasma Esterases/Amidases - Proposed) Metabolite2 2-Phenyl-2-(phenylamino)acetonitrile This compound->Metabolite2 Hydrolysis Hydroxyamphetamine 4-Hydroxyamphetamine (Active Metabolite) Amphetamine->Hydroxyamphetamine Aromatic Hydroxylation (CYP2D6) OtherMetabolites Other Metabolites (e.g., via Oxidative Deamination) Amphetamine->OtherMetabolites Other Pathways

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow for In Vitro this compound Hydrolysis

Hydrolysis_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare this compound Stock Solution Incubate Incubate this compound with Plasma at 37°C Stock->Incubate Plasma Prepare Human Plasma Plasma->Incubate Timepoints Collect Aliquots at Various Time Points Incubate->Timepoints Quench Terminate Reaction & Precipitate Proteins Timepoints->Quench Analyze LC-MS/MS Analysis of This compound and Amphetamine Quench->Analyze Data Data Analysis: Calculate Hydrolysis Rate Analyze->Data

Caption: Workflow for studying this compound hydrolysis.

Logical Relationship of CYP2D6 Genotype and Amphetamine Metabolism

CYP2D6_Genotype_Metabolism cluster_genotype CYP2D6 Genotype cluster_phenotype Metabolic Phenotype cluster_outcome Pharmacokinetic Outcome for Amphetamine PM Poor Metabolizer (e.g., 4/4) LowActivity Low/No CYP2D6 Activity PM->LowActivity EM Extensive Metabolizer (e.g., 1/1) NormalActivity Normal CYP2D6 Activity EM->NormalActivity UM Ultrarapid Metabolizer (e.g., 1xN/1) HighActivity High CYP2D6 Activity UM->HighActivity IncreasedConc Increased Plasma Concentration LowActivity->IncreasedConc Reduced Metabolism NormalConc Normal Plasma Concentration NormalActivity->NormalConc Normal Metabolism DecreasedConc Decreased Plasma Concentration HighActivity->DecreasedConc Increased Metabolism

Caption: Impact of CYP2D6 genotype on metabolism.

Conclusion

The metabolism of this compound is a two-step process initiated by its hydrolysis to the active compound, amphetamine. The subsequent metabolism of amphetamine is significantly influenced by the activity of CYP2D6, which primarily catalyzes its conversion to 4-hydroxyamphetamine. The well-documented genetic polymorphism of CYP2D6 is a critical factor that can lead to substantial interindividual differences in the pharmacokinetic profile of amphetamine, thereby affecting the overall response to this compound.

Further research is warranted to definitively identify the enzyme(s) responsible for the initial hydrolysis of this compound and to quantify the kinetics of this primary metabolic step. A more complete understanding of the entire metabolic pathway of this compound will be invaluable for optimizing its therapeutic use, predicting potential drug interactions, and ensuring patient safety. This guide provides a comprehensive overview of the current knowledge and a framework for future investigations in this area.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Amfetaminil in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amfetaminil (N-benzoylamphetamine) is a psychostimulant and a prodrug to amphetamine. Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic studies, clinical and forensic toxicology, and in the monitoring of drug abuse. This document provides detailed application notes and protocols for the determination of this compound in plasma using modern analytical techniques. The methodologies described are based on established principles for the analysis of amphetamine and related substances, adapted for the specific properties of this compound.

Analytical Methods Overview

The primary methods for the quantification of this compound and its metabolite, amphetamine, in plasma are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred due to its high sensitivity, specificity, and reduced need for sample derivatization compared to GC-MS.[1][2]

Key Quantitative Parameters for Analytical Methods

A summary of typical quantitative data for the analysis of amphetamine-type stimulants in plasma is presented below. These values can be considered as target parameters for the validation of an this compound quantification method.

ParameterLC-MS/MSGC-MSHPLC-UV
Limit of Detection (LOD) 0.25 - 2.0 ng/mL[2][3][4]0.10 - 1.0 ng/mL[5][6]40 - 60 ng/mL
Limit of Quantification (LOQ) 0.5 - 2.5 ng/mL[3][4]0.10 - 5.0 ng/mL[5][6]~100 ng/mL
Linearity Range 0.5 - 250 ng/mL[4]5.0 - 100 ng/mL[6]0.5 - 20 µg/mL
Recovery > 90%[3]46 - 85%[6]80 - 85%
Precision (%RSD) < 15%[3][6]< 15%[6]< 15%
Accuracy (%Bias) ± 15%± 15%± 15%

Experimental Protocols

LC-MS/MS Method for this compound and Amphetamine in Plasma

This protocol describes a sensitive and selective method for the simultaneous quantification of this compound and its primary metabolite, amphetamine, in human plasma.

a. Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a robust method for extracting this compound and amphetamine from plasma.[3]

  • To 1 mL of plasma sample in a polypropylene tube, add an appropriate volume of an internal standard solution (e.g., this compound-d5 and amphetamine-d5).

  • Vortex the sample for 10 seconds.

  • Add 200 µL of 1 M sodium carbonate buffer (pH 9.5) and vortex for 10 seconds.

  • Add 5 mL of ethyl acetate as the extraction solvent.[3]

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

b. Chromatographic Conditions

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is suitable.

  • Mobile Phase A: 0.1% formic acid in water.[3]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[3]

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start with 95% A, hold for 0.5 min, then ramp to 5% A over 4.5 min, hold for 1 min, and return to initial conditions.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

c. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical):

    • This compound: Precursor ion (e.g., m/z 240.1) → Product ion (e.g., m/z 105.1 - benzoyl fragment).

    • Amphetamine: Precursor ion (m/z 136.1) → Product ions (e.g., m/z 119.1, 91.1).[4]

    • This compound-d5 (IS): Precursor ion → Product ion.

    • Amphetamine-d5 (IS): Precursor ion → Product ion.

d. Method Validation

The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, matrix effects, and stability.[7]

GC-MS Method for this compound and Amphetamine in Plasma

This protocol requires derivatization to improve the chromatographic properties and sensitivity of the analytes.

a. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction can provide cleaner extracts compared to LLE.

  • To 1 mL of plasma, add the internal standards (this compound-d5 and amphetamine-d5).

  • Add 2 mL of 100 mM phosphate buffer (pH 6.0) and vortex.

  • Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol, followed by 2 mL of 100 mM phosphate buffer (pH 6.0).

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 2 mL of 5% ammonium hydroxide in ethyl acetate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

b. Derivatization

  • To the dried extract, add 50 µL of N-methyl-bis(trifluoroacetamide) (MBTFA) and 50 µL of ethyl acetate.

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

c. GC-MS Conditions

  • GC System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless.

  • Temperature Program: Initial temperature of 80°C, hold for 1 min, then ramp to 280°C at 20°C/min, and hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI).[5]

    • Detection Mode: Selected Ion Monitoring (SIM).

    • Monitored Ions (Hypothetical for TFA derivatives): Specific fragment ions for derivatized this compound, amphetamine, and their internal standards.

Visualizations

Sample_Preparation_Workflow cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) plasma Plasma Sample add_is Add Internal Standard plasma->add_is add_buffer Add Buffer (pH 9.5) add_is->add_buffer add_solvent Add Ethyl Acetate add_buffer->add_solvent vortex_centrifuge Vortex & Centrifuge add_solvent->vortex_centrifuge separate_organic Separate Organic Layer vortex_centrifuge->separate_organic evaporate Evaporate to Dryness separate_organic->evaporate reconstitute Reconstitute evaporate->reconstitute analysis_lle LC-MS/MS Analysis reconstitute->analysis_lle plasma_spe Plasma Sample add_is_spe Add Internal Standard plasma_spe->add_is_spe add_buffer_spe Add Buffer (pH 6.0) add_is_spe->add_buffer_spe load_spe Load on SPE Cartridge add_buffer_spe->load_spe wash_spe Wash Cartridge load_spe->wash_spe elute_spe Elute Analytes wash_spe->elute_spe evaporate_spe Evaporate to Dryness elute_spe->evaporate_spe derivatize Derivatize evaporate_spe->derivatize analysis_spe GC-MS Analysis derivatize->analysis_spe

Caption: Workflow for Plasma Sample Preparation.

Analytical_Method_Comparison cluster_LCMS LC-MS/MS cluster_GCMS GC-MS cluster_HPLCUV HPLC-UV lcms_adv Advantages: - High Sensitivity & Specificity - No Derivatization Required - High Throughput lcms_disadv Disadvantages: - Higher Instrument Cost - Potential for Matrix Effects gcms_adv Advantages: - High Resolution - Robust and Established gcms_disadv Disadvantages: - Derivatization Often Required - Slower Runtimes hplcuv_adv Advantages: - Lower Instrument Cost - Simple Operation hplcuv_disadv Disadvantages: - Lower Sensitivity & Specificity - Prone to Interferences Amfetaminil_Quantification This compound Quantification in Plasma Amfetaminil_Quantification->lcms_adv Choose Method Based On Amfetaminil_Quantification->gcms_adv Choose Method Based On Amfetaminil_Quantification->hplcuv_adv Choose Method Based On

Caption: Comparison of Analytical Methods.

References

Application Notes and Protocols for the Detection of Amfetaminil using Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amfetaminil is a stimulant drug that acts as a prodrug to amphetamine. Following administration, it is rapidly metabolized in the body, primarily through cleavage of the molecule to yield amphetamine and benzaldehyde.[1][2] Consequently, the detection of this compound in biological matrices such as urine and blood is predominantly achieved through the analysis of its main active metabolite, amphetamine. This document provides detailed protocols for the detection and quantification of this compound by analyzing for amphetamine using gas chromatography-mass spectrometry (GC-MS). The methods described are applicable for both clinical and forensic toxicology.

Metabolic Pathway of this compound

This compound undergoes in-vivo biotransformation to amphetamine, which is then further metabolized. Understanding this pathway is crucial for interpreting analytical results.

This compound This compound Metabolism Metabolic Cleavage (in vivo) This compound->Metabolism Amphetamine Amphetamine Metabolism->Amphetamine Benzaldehyde Benzaldehyde Metabolism->Benzaldehyde Further_Metabolism Further Metabolism (e.g., Hydroxylation) Amphetamine->Further_Metabolism Excretion Excretion Amphetamine->Excretion Metabolites Metabolites (e.g., 4-hydroxyamphetamine) Further_Metabolism->Metabolites Metabolites->Excretion

Metabolic pathway of this compound to Amphetamine and its subsequent metabolism.

Experimental Protocols

The following protocols are for the detection of amphetamine in biological samples, which is indicative of this compound use. These methods can be adapted for the analysis of intact this compound in non-biological samples with appropriate validation.

Protocol 1: Analysis of Amphetamine in Urine by GC-MS after Derivatization with Pentafluoropropionic Anhydride (PFPA)

This protocol is adapted from a reliable method for the qualitative and quantitative determination of amphetamines in biological samples.[4][5][6][7]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

  • Dilute 1 mL of urine with 2 mL of 0.1 M phosphate buffer (pH 6.0).

  • Load the diluted sample onto the SPE cartridge at a slow, drop-wise rate.

  • Wash the cartridge with 2 mL of 0.1 M HCl, followed by 2 mL of methanol.

  • Dry the cartridge under full vacuum for 2 minutes.

  • Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 60°C.

2. Derivatization

  • Reconstitute the dried extract in 50 µL of a toluene:acetonitrile mixture (95:5).

  • Add 50 µL of Pentafluoropropionic Anhydride (PFPA).

  • Heat the mixture at 70°C for 20 minutes.

  • Evaporate the solution to dryness under a gentle stream of nitrogen at a temperature below 60°C.

  • Reconstitute the final residue in 30 µL of ethyl acetate for GC-MS analysis.

3. GC-MS Parameters

ParameterValue
Gas Chromatograph Agilent 7890B GC System or equivalent
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)
Inlet Mode Splitless
Inlet Temperature 250°C
Carrier Gas Helium at a constant flow of 1.5 mL/min
Oven Program Initial temp 70°C, hold for 0.5 min, ramp at 3°C/min to 200°C, then ramp at 4°C/min to 280°C, hold for 10 min.
Mass Spectrometer Agilent 5977A MSD or equivalent
Ion Source Temp. 230°C
Ionization Mode Electron Impact (EI) at 70 eV
Mass Range 40-550 amu (Scan Mode) or Selected Ion Monitoring (SIM)

4. Quantitative Data for Amphetamine (as PFP derivative)

ParameterValueReference
Limit of Detection (LOD)25 ng/mL (in blood)[4][5][7]
Retention Time (approx.)14.24 min[7]
Target Ions (m/z)190, 118, 91[7]
Protocol 2: Analysis of Amphetamine in Hair by GC-MS after Derivatization with Heptafluorobutyric Anhydride (HFBA)

This protocol is based on a sensitive method for the simultaneous quantitation of amphetamines in human hair.[8]

1. Sample Preparation

  • Wash approximately 50 mg of hair with methanol and cut into small segments.

  • Digest the hair sample in 2 mL of 2 N NaOH at 80°C for 1 hour.

  • After cooling, perform a liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of chloroform and isopropanol).

  • Evaporate the organic layer to dryness.

2. Derivatization

  • Add 50 µL of heptafluorobutyric anhydride (HFBA) and 50 µL of ethyl acetate to the dried extract.

  • Heat the mixture at 70°C for 30 minutes.

  • Evaporate the solution to dryness and reconstitute in 50 µL of ethyl acetate for GC-MS analysis.

3. GC-MS Parameters

ParameterValue
Gas Chromatograph HP 6890 or equivalent
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-1MS)
Injector Temperature 260°C
Interface Temperature 280°C
Oven Program Optimized for separation of amphetamine derivatives
Mass Spectrometer HP 5973 MSD or equivalent
Ion Source Temp. 230°C
Ionization Mode Electron Impact (EI) at 70 eV

4. Quantitative Data for Amphetamine (as HFB derivative)

ParameterValueReference
Limit of Detection (LOD)0.05 ng/mg[8]
Limit of Quantification (LOQ)0.1 ng/mg[8]
Linearity (r²)> 0.997 (over 2-40 ng/mg range)[8]
Recovery77.45% - 86.86%[8]
Inter-day Precision (%RSD)0.55% - 7.73%[8]
Intra-day Precision (%RSD)0.76% - 4.79%[8]

Experimental Workflow

The general workflow for the GC-MS analysis of this compound (via its metabolite amphetamine) in biological samples is depicted below.

cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample (Urine, Hair, Blood) Extraction Extraction (LLE or SPE) Sample->Extraction Evaporation1 Evaporation to Dryness Extraction->Evaporation1 Deriv_Agent Add Derivatizing Agent (e.g., PFPA, HFBA, MSTFA) Evaporation1->Deriv_Agent Heating Heating Deriv_Agent->Heating Evaporation2 Evaporation to Dryness Heating->Evaporation2 Reconstitution Reconstitution in Solvent Evaporation2->Reconstitution GC_Injection GC Injection Reconstitution->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis (Quantification & Identification) Detection->Data_Analysis

References

Application Notes and Protocols for the Mass Spectrometric Identification of Amfetaminil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amfetaminil, chemically known as N-cyano-1-phenylpropan-2-amine, is a stimulant of the phenethylamine and amphetamine chemical classes. Developed in the 1960s, it has been used as an anorectic and for the treatment of fatigue and depression. Due to its potential for abuse and its metabolic conversion to amphetamine, its detection and accurate identification in various matrices are of significant interest in forensic toxicology, clinical chemistry, and drug development. Mass spectrometry (MS), coupled with chromatographic separation techniques such as gas chromatography (GC) and liquid chromatography (LC), offers the high sensitivity and specificity required for the unambiguous identification and quantification of this compound.

These application notes provide an overview of the mass spectrometric techniques for the identification of this compound, including detailed protocols adapted from established methods for related compounds, and a discussion of its characteristic fragmentation patterns.

Principle of Mass Spectrometry for this compound Identification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized atoms or molecules. For the identification of this compound, the sample is first introduced into the mass spectrometer, where it is vaporized and ionized. The resulting ions are then separated based on their m/z ratio and detected.

The fragmentation pattern of a molecule, which is the collection of fragment ions produced during ionization, serves as a "chemical fingerprint" that can be used for its identification. For this compound, electron ionization (EI) is a common technique that produces a characteristic fragmentation pattern, which can be compared to reference spectra for confirmation.

Application Note 1: Identification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Overview

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For the analysis of this compound, which is a primary amine, derivatization is often employed to improve its chromatographic properties and thermal stability. This protocol is adapted from established methods for the analysis of amphetamines and related substances.

Experimental Protocol

1.2.1. Sample Preparation (Urine)

  • To 1 mL of urine, add an appropriate internal standard (e.g., Amphetamine-d5).

  • Add 1 mL of a basic buffer (e.g., pH 9-10) to the sample.

  • Perform a liquid-liquid extraction with 5 mL of an organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).

  • Vortex the mixture for 5 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

1.2.2. Derivatization

  • To the dried extract, add 50 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) or pentafluoropropionic anhydride (PFPA).

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool the sample to room temperature before injection into the GC-MS system.

1.2.3. GC-MS Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Full Scan (m/z 40-550) or Selected Ion Monitoring (SIM)

Data Presentation

The primary identification of this compound is achieved by comparing the acquired mass spectrum with a reference spectrum. The NIST and PubChem databases provide reference mass spectra for this compound.

ParameterValueReference
Molecular Weight 250.34 g/mol PubChem
Molecular Formula C₁₇H₁₈N₂PubChem
Major Fragment Ions (m/z) 132, 105NIST, PubChem

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis urine_sample Urine Sample add_is Add Internal Standard urine_sample->add_is add_buffer Add Basic Buffer add_is->add_buffer lle Liquid-Liquid Extraction add_buffer->lle evaporate Evaporate to Dryness lle->evaporate add_reagent Add Derivatizing Agent evaporate->add_reagent heat Heat at 70°C add_reagent->heat injection Inject into GC-MS heat->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection spectrum Acquire Mass Spectrum detection->spectrum comparison Compare with Reference spectrum->comparison identification Identify this compound comparison->identification

GC-MS workflow for this compound identification.

Application Note 2: Identification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Overview

LC-MS/MS offers high sensitivity and specificity and often does not require derivatization, making it a powerful tool for the analysis of compounds like this compound in biological matrices. This protocol is adapted from general methods for the analysis of amphetamine-type substances.

Experimental Protocol

2.2.1. Sample Preparation (Plasma/Serum)

  • To 200 µL of plasma or serum, add an appropriate internal standard (e.g., this compound-d5, if available, or Amphetamine-d5).

  • Perform protein precipitation by adding 600 µL of cold acetonitrile.

  • Vortex the mixture for 2 minutes and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2.2.2. LC-MS/MS Conditions

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent

  • Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Gas Temperature: 325°C

  • Gas Flow: 8 L/min

  • Nebulizer: 45 psi

  • Sheath Gas Temperature: 350°C

  • Sheath Gas Flow: 11 L/min

  • Capillary Voltage: 3500 V

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

For this compound, the precursor ion would be its protonated molecule [M+H]⁺. The product ions would be the characteristic fragments. While specific MRM transitions for this compound are not widely published, they can be optimized based on the fragmentation of the protonated molecule.

ParameterValue
Precursor Ion (m/z) 251.16
Potential Product Ions (m/z) 132.1, 105.1

Note: These product ions are based on the EI-MS spectrum and would need to be confirmed and optimized for collision-induced dissociation in an LC-MS/MS system.

Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis plasma_sample Plasma/Serum Sample add_is Add Internal Standard plasma_sample->add_is protein_precip Protein Precipitation add_is->protein_precip evaporate Evaporate to Dryness protein_precip->evaporate reconstitute Reconstitute evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation injection->separation detection Tandem MS Detection (MRM) separation->detection chromatogram Acquire Chromatogram detection->chromatogram quantification Quantify this compound chromatogram->quantification

LC-MS/MS workflow for this compound identification.

This compound Fragmentation Pathway

The electron ionization mass spectrum of this compound is characterized by two major fragment ions at m/z 132 and m/z 105. A plausible fragmentation pathway is proposed below.

The molecular ion of this compound (m/z 250) is formed upon electron ionization. The primary fragmentation involves the cleavage of the C-C bond alpha to the nitrogen atom and the phenyl group, leading to the formation of a resonance-stabilized iminium ion.

Proposed fragmentation of this compound.

Explanation of the Fragmentation Pathway:

  • Formation of the m/z 132 ion: The initial fragmentation is proposed to be an alpha-cleavage, where the bond between the carbon bearing the nitrile and phenyl groups and the carbon of the amphetamine backbone breaks. This results in the formation of a stable, resonance-stabilized iminium ion with m/z 132.

  • Formation of the m/z 105 ion: The ion at m/z 132 can undergo further fragmentation. A plausible pathway involves a rearrangement and the loss of a neutral hydrogen cyanide (HCN) molecule, leading to the formation of a phenyl cation which can rearrange to the highly stable tropylium cation, a common fragment in the mass spectra of aromatic compounds, at m/z 105.

Conclusion

The mass spectrometric techniques of GC-MS and LC-MS/MS are highly suitable for the identification and quantification of this compound. While specific, validated protocols for this compound are not abundant in the scientific literature, methods can be readily adapted from existing protocols for amphetamines. The characteristic fragment ions at m/z 132 and 105 provide a reliable basis for the identification of this compound using mass spectrometry. Further method development and validation would be required for the quantitative analysis of this compound in forensic and clinical settings.

Application Notes and Protocols for In Vivo Microdialysis Studies of Amfetaminil Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing in vivo microdialysis for the investigation of the neurochemical effects of amfetaminil. As this compound is a prodrug that is rapidly and extensively metabolized to d-amphetamine in vivo, the primary focus of these notes will be on the detection and quantification of amphetamine-induced changes in key neurotransmitters.[1][2][3]

Introduction to this compound and its Mechanism of Action

This compound, α-phenyl-α-N-(β-phenyl-isopropyl)-aminoacetonitrile, is a central nervous system (CNS) stimulant.[2] In the body, it undergoes rapid cleavage to its active metabolite, amphetamine.[1][2] Therefore, the pharmacological effects of this compound are attributable to the actions of amphetamine.

Amphetamine exerts its stimulant effects primarily by increasing the synaptic concentrations of dopamine (DA) and norepinephrine (NE), with a less pronounced effect on serotonin (5-HT).[4][5][6][7] The principal mechanisms of action include:

  • Inhibition of Reuptake: Amphetamine competitively inhibits the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT), blocking the reuptake of these neurotransmitters from the synaptic cleft.[5][6]

  • Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: Once inside the presynaptic terminal, amphetamine disrupts the storage of monoamines in synaptic vesicles by inhibiting VMAT2. This leads to an increase in the cytosolic concentration of neurotransmitters.[5]

  • Reverse Transport: The elevated cytosolic monoamine levels cause the reversal of DAT and NET, leading to the non-vesicular release of dopamine and norepinephrine into the synapse.[8]

  • Monoamine Oxidase (MAO) Inhibition: Amphetamine is a weak inhibitor of MAO, an enzyme responsible for the degradation of monoamines, which can further contribute to increased neurotransmitter levels.[6][8]

  • TAAR1 Activation: Amphetamine is an agonist at the trace amine-associated receptor 1 (TAAR1), an intracellular G-protein coupled receptor. Activation of TAAR1 can modulate the activity of DAT and contribute to the overall effects of amphetamine.

Quantitative Data on Amphetamine-Induced Neurotransmitter Release

The following tables summarize the expected quantitative changes in extracellular neurotransmitter levels following the administration of amphetamine, as measured by in vivo microdialysis in rodent models. These values can serve as a reference for studies investigating the effects of this compound.

Table 1: Amphetamine-Induced Dopamine (DA) Release

Brain RegionAmphetamine Dose (mg/kg, i.p.)Peak Increase in Extracellular DA (% of Baseline)Reference
Striatum4~1000[9]
Nucleus Accumbens2~400[10]
Caudate Putamen2.5~800[11]

Table 2: Amphetamine-Induced Norepinephrine (NE) and Serotonin (5-HT) Release

Brain RegionAmphetamine Dose (mg/kg, i.p.)Peak Increase in Extracellular NE (% of Baseline)Peak Increase in Extracellular 5-HT (% of Baseline)Reference
Hippocampus2.5~300No significant change[11]
Lateral HypothalamusInfusionSignificant IncreaseSignificant Increase[4]

Experimental Protocols

This section outlines a detailed protocol for conducting in vivo microdialysis experiments to study the effects of this compound on neurotransmitter levels in the rat brain.

Materials and Reagents
  • This compound hydrochloride

  • Sterile saline solution (0.9% NaCl)

  • Artificial cerebrospinal fluid (aCSF) perfusion solution (e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4)

  • Microdialysis probes (e.g., 2-4 mm membrane length, 20 kDa molecular weight cutoff)

  • Guide cannulae

  • Syringe pump

  • Fraction collector (refrigerated)

  • HPLC system with electrochemical detection (HPLC-ECD)

  • Anesthesia (e.g., isoflurane)

  • Stereotaxic apparatus

Experimental Workflow

G cluster_pre Pre-Experimental Phase cluster_exp Experimental Phase cluster_post Post-Experimental Phase A Animal Acclimatization B Guide Cannula Implantation Surgery A->B C Post-Operative Recovery B->C D Microdialysis Probe Insertion C->D E Probe Equilibration & Baseline Collection D->E F This compound Administration E->F G Post-Dosing Sample Collection F->G H Sample Analysis (HPLC-ECD) G->H G->H J Histological Verification of Probe Placement G->J I Data Analysis H->I

Caption: Experimental workflow for in vivo microdialysis.

Detailed Methodologies

3.3.1. Animal Surgery and Probe Implantation

  • Anesthetize the rat using isoflurane and place it in a stereotaxic apparatus.

  • Perform a midline incision on the scalp to expose the skull.

  • Drill a small hole in the skull above the target brain region (e.g., striatum or nucleus accumbens).

  • Implant a guide cannula aimed at the target coordinates.

  • Secure the cannula to the skull using dental cement and surgical screws.

  • Allow the animal to recover for at least 5-7 days post-surgery.

3.3.2. Microdialysis Procedure

  • On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.

  • Connect the probe inlet to a syringe pump and the outlet to a refrigerated fraction collector.

  • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[12]

  • Allow for a 60-90 minute equilibration period.

  • Collect baseline dialysate samples for at least 60 minutes (e.g., 3 samples of 20 minutes each).

  • Administer this compound (e.g., via intraperitoneal injection) at the desired dose.

  • Continue collecting dialysate samples for at least 3-4 hours post-drug administration.

  • At the end of the experiment, euthanize the animal and perfuse with saline followed by a fixative for histological verification of the probe placement.

3.3.3. Sample Analysis

  • Analyze the collected dialysate samples for dopamine, norepinephrine, serotonin, and their metabolites using HPLC-ECD.[13][14][15]

  • Separate the analytes using a reverse-phase C18 column.

  • Quantify the neurotransmitter concentrations by comparing the peak areas to those of external standards.

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the mechanism of action of amphetamine, the active metabolite of this compound.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Amphetamine Amphetamine DAT Dopamine Transporter (DAT) Amphetamine->DAT Enters via VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Amphetamine->VMAT2 Inhibits MAO Monoamine Oxidase (MAO) Amphetamine->MAO Weakly Inhibits Dopamine_cytosol Cytosolic Dopamine DAT->Dopamine_cytosol Reversal leads to efflux Dopamine_vesicle Dopamine Vesicle VMAT2->Dopamine_vesicle Packages Dopamine Dopamine_vesicle->Dopamine_cytosol Leads to increased Dopamine_synapse Extracellular Dopamine Dopamine_cytosol->Dopamine_synapse Release Dopamine_synapse->DAT Reuptake Blocked

Caption: Amphetamine's interaction with dopamine transporters.

G cluster_intracellular Intracellular Signaling Amphetamine Amphetamine TAAR1 TAAR1 Amphetamine->TAAR1 Activates G_alpha_s Gαs TAAR1->G_alpha_s G_alpha_13 Gα13 TAAR1->G_alpha_13 AC Adenylyl Cyclase G_alpha_s->AC Activates RhoA RhoA G_alpha_13->RhoA Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_PKA Downstream Effects PKA->Downstream_PKA Downstream_RhoA Downstream Effects RhoA->Downstream_RhoA

Caption: TAAR1-mediated signaling pathway of amphetamine.

References

Amfetaminil Administration in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amfetaminil, also known as N-2-cyanoethyl-amphetamine or fenproporex, is a psychostimulant that is metabolized in vivo to amphetamine.[1] Consequently, its pharmacological effects are primarily mediated by its active metabolite, amphetamine. This document provides detailed application notes and protocols for the administration of its active metabolite, amphetamine, in rodent models, which can serve as a basis for studies investigating the effects of this compound. Due to a scarcity of published research on specific administration protocols for this compound itself in rodents, the following information is based on established protocols for amphetamine. Researchers should consider the pharmacokinetic profile of this compound's conversion to amphetamine when designing studies.

Amphetamine is a central nervous system stimulant that increases the synaptic levels of dopamine, norepinephrine, and to a lesser extent, serotonin.[2] It achieves this by inhibiting the reuptake of these neurotransmitters and promoting their release from presynaptic terminals.[2][3] In rodent models, amphetamine is widely used to study its effects on locomotor activity, stereotyped behaviors, attention, and models of psychosis and ADHD.[4][5][6][7]

Data Presentation: Quantitative Administration Protocols for Amphetamine in Rodents

The following tables summarize common dosage ranges and administration routes for amphetamine in rats and mice to study various behavioral and physiological endpoints.

Table 1: Amphetamine Administration Protocols in Rats

Experimental Focus Strain Dosage Range (mg/kg) Route of Administration Key Observations References
Locomotor Activity & StereotypySprague-Dawley0.5 - 5.0Intraperitoneal (i.p.), Subcutaneous (s.c.)Dose-dependent increase in locomotion at lower doses; stereotypy at higher doses.[8][9]
Animal Model of PsychosisWistar1.0 - 8.0 (escalating dose)Intraperitoneal (i.p.), Subcutaneous (s.c. osmotic minipumps)Sensitization to behavioral effects with repeated intermittent injections.[7]
Attention & Cognition (ADHD model)Spontaneously Hypertensive Rat (SHR)0.5Intraperitoneal (i.p.)Improved performance in attention-based tasks.[10][10][11]
Feeding BehaviorMale Rats (strain not specified)2.0Subcutaneous (s.c.)Hypophagia (reduced food intake).[8][8]
Dopaminergic Neuron ActivitySprague-Dawley2.0 - 5.0Intraperitoneal (i.p.)Inhibition of firing activity of dopaminergic and noradrenergic neurons.[12][12]

Table 2: Amphetamine Administration Protocols in Mice

Experimental Focus Strain Dosage Range (mg/kg) Route of Administration Key Observations References
Locomotor Activity & StereotypyC57BL/62.0 - 20.0Intraperitoneal (i.p.)Bimodal response: locomotion at lower doses, stereotypy at higher doses.[4][4][13]
Attention & CognitionC57BL/6J0.1 - 1.0Intraperitoneal (i.p.)Improved performance in the 5-Choice Continuous Performance Task at moderate doses (0.3 mg/kg).[6][6]
Sensitivity to Locomotor EffectsBACE1-/-3.2 - 10.0Intraperitoneal (i.p.)Reduced sensitivity to locomotor-enhancing effects in knockout mice.[5][14][5][14]
General ActivityC57BL/6J, DBA/1J, C3H/HeJ, C3D2F10.2 - 5.0Intraperitoneal (i.p.)Dose-dependent effects on activity levels in prepubertal mice.

Experimental Protocols

The following are detailed methodologies for key experiments involving amphetamine administration in rodents. These can be adapted for studies involving this compound, with the consideration of its metabolic conversion to amphetamine.

Protocol 1: Assessment of Locomotor Activity and Stereotypy in Mice

Objective: To quantify the dose-dependent effects of amphetamine on locomotor activity and the emergence of stereotyped behaviors.

Materials:

  • C57BL/6 mice

  • d-amphetamine sulfate

  • Sterile 0.9% saline

  • Open field apparatus equipped with automated activity monitoring (e.g., infrared beams or video tracking)

  • Animal scale

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment. Handle the mice daily for several days leading up to the experiment to reduce stress.

  • Drug Preparation: Dissolve d-amphetamine sulfate in sterile 0.9% saline to the desired concentrations (e.g., to deliver 2, 6, 12, 16, and 20 mg/kg in an injection volume of 10 ml/kg). Prepare a vehicle control of sterile 0.9% saline.

  • Habituation to Test Environment: On the day of the experiment, transport the mice to the testing room and allow them to acclimate for at least 30 minutes. Place each mouse individually into the open field apparatus and allow for a 30-60 minute habituation period.

  • Baseline Activity: Record baseline locomotor activity for the final 10-15 minutes of the habituation period.

  • Administration: Remove the mice from the open field, weigh them, and administer the appropriate dose of d-amphetamine or saline via i.p. injection.

  • Data Collection: Immediately return the mice to the open field apparatus and record locomotor activity (e.g., distance traveled, horizontal and vertical beam breaks) and stereotyped behaviors (e.g., sniffing, gnawing, head weaving) for a period of 60-120 minutes. Stereotypy can be scored by a trained observer at regular intervals.

  • Data Analysis: Analyze locomotor activity data in time bins (e.g., 5 or 10 minutes) to observe the time course of the drug's effect. Compare the effects of different doses to the saline control group using appropriate statistical methods (e.g., ANOVA).

Protocol 2: Modeling ADHD-like Cognitive Deficits and Pharmacological Intervention in Rats

Objective: To assess the effects of a therapeutically relevant dose of amphetamine on cognitive performance in a rodent model of ADHD.

Materials:

  • Spontaneously Hypertensive Rats (SHR) and a suitable control strain (e.g., Wistar-Kyoto)

  • d-amphetamine sulfate

  • Sterile 0.9% saline

  • Apparatus for cognitive testing (e.g., 5-Choice Serial Reaction Time Task chamber)

  • Animal scale

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Animal Training: Train rats on the cognitive task (e.g., 5-CSRTT) to a stable baseline of performance. This typically involves food restriction to maintain motivation and daily training sessions.

  • Drug Preparation: Prepare a solution of d-amphetamine sulfate in sterile 0.9% saline to deliver a dose of 0.5 mg/kg.[10] Prepare a vehicle control of sterile 0.9% saline.

  • Administration: On the test day, administer d-amphetamine or saline via i.p. injection 30 minutes before placing the rat in the cognitive testing apparatus.[10] This allows for the drug to reach peak plasma concentrations.[10]

  • Cognitive Testing: Conduct the cognitive testing session as per the established protocol. Key measures often include accuracy, omissions, premature responses, and reaction time.

  • Data Analysis: Compare the performance of amphetamine-treated and saline-treated SHR and control rats. Statistical analysis (e.g., t-test or ANOVA) can be used to determine the significance of any observed effects on cognitive parameters.

Visualization of Signaling Pathways and Workflows

Amphetamine's Mechanism of Action

The following diagram illustrates the primary mechanism of action of amphetamine at the dopaminergic synapse.

Amphetamine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron AMPH Amphetamine VMAT2 VMAT2 AMPH->VMAT2 Inhibits DAT Dopamine Transporter (DAT) AMPH->DAT Enters via DAT DA_vesicle Dopamine Vesicles VMAT2->DA_vesicle Packages DA DA_cyto Cytosolic Dopamine DA_vesicle->DA_cyto DA release into cytosol DA_cyto->DAT Reverse transport DA_synapse Dopamine DAT->DA_synapse Increases synaptic DA DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binds to receptors

Caption: Amphetamine's mechanism of action at the dopaminergic synapse.

Experimental Workflow for Behavioral Analysis

The following diagram outlines a typical experimental workflow for studying the behavioral effects of amphetamine in rodents.

Behavioral_Workflow cluster_setup Experimental Setup cluster_experiment Experimental Procedure cluster_analysis Data Analysis acclimation Animal Acclimation & Handling habituation Habituation to Test Apparatus acclimation->habituation baseline Baseline Measurement habituation->baseline drug_admin Drug/Vehicle Administration baseline->drug_admin behavioral_test Behavioral Testing drug_admin->behavioral_test data_collection Data Collection & Processing behavioral_test->data_collection stats Statistical Analysis data_collection->stats interpretation Interpretation of Results stats->interpretation

Caption: A generalized workflow for rodent behavioral experiments.

References

Application Notes and Protocols for the Use of Amfetaminil as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amfetaminil is a stimulant drug that acts as a prodrug to amphetamine. Due to its rapid metabolism to amphetamine in vivo, the quantitative analysis of this compound in biological matrices is often achieved by measuring its primary active metabolite, amphetamine. These application notes provide detailed protocols for the use of this compound as an analytical reference standard, with a focus on the quantification of its metabolite, amphetamine, in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This compound reference standards are crucial for ensuring the accuracy and reliability of analytical methods in forensic toxicology, clinical chemistry, and pharmaceutical research. Proper handling, storage, and use of these standards are essential for obtaining valid scientific data.

Chemical and Physical Properties

PropertyValue
Chemical Name 2-(1-phenylpropan-2-ylamino)-2-phenylacetonitrile
Synonyms Amphetaminil, AN-1
Molecular Formula C₁₇H₁₈N₂
Molecular Weight 262.34 g/mol
Appearance White crystalline solid
Solubility Soluble in organic solvents such as methanol and acetonitrile

Stability and Storage of this compound Reference Standard

Proper storage of the this compound analytical reference standard is critical to maintain its integrity and ensure accurate analytical results. While specific stability studies on this compound as a reference standard are not extensively documented, general guidelines for the storage of amine-containing and nitrile-containing compounds, as well as amphetamine standards, should be followed. One study noted that this compound is stable under the experimental conditions of its preparation, showing resistance to both acid and alkali.[1] For long-term stability of amphetamine reference materials in urine, storage at 4°C and -20°C has been shown to be effective for up to 24 months for sterile samples.[2]

Recommended Storage Conditions:

  • Short-term (days to weeks): Store in a refrigerator at 2-8°C.

  • Long-term (months to years): Store in a freezer at -20°C or lower.[3]

  • Protection: The reference standard should be stored in a tightly sealed, light-resistant container to prevent degradation from light and moisture.

  • Handling: Before use, allow the container to equilibrate to room temperature to prevent condensation. Use calibrated equipment for all measurements.

Metabolic Pathway of this compound

This compound is rapidly metabolized in the body to amphetamine and benzaldehyde. The amphetamine then undergoes further metabolism. Understanding this pathway is crucial for interpreting analytical results.

This compound Metabolic Pathway This compound This compound Amphetamine Amphetamine This compound->Amphetamine Metabolism (Hydrolysis) Benzaldehyde Benzaldehyde This compound->Benzaldehyde Metabolism (Hydrolysis) Metabolites Further Metabolites (e.g., 4-hydroxyamphetamine, norephedrine) Amphetamine->Metabolites CYP2D6

Caption: Metabolic conversion of this compound to Amphetamine.

Analytical Methodologies

The primary analytical approach for quantifying this compound exposure is the measurement of its active metabolite, amphetamine, in biological samples. Below are detailed protocols for GC-MS and LC-MS/MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of amphetamines. Derivatization is typically required to improve the chromatographic properties of amphetamine.

Experimental Workflow for GC-MS Analysis

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample (e.g., Urine, Blood) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization with e.g., HFBA, TFAA Extraction->Derivatization GCMS GC-MS System Derivatization->GCMS Data Data Acquisition (SIM mode) GCMS->Data Quant Quantification Data->Quant

Caption: Workflow for GC-MS analysis of amphetamine.

Protocol for GC-MS Analysis of Amphetamine in Urine

  • Sample Preparation:

    • To 1 mL of urine, add an internal standard (e.g., amphetamine-d5).

    • Adjust the pH to >10 with a suitable buffer (e.g., sodium hydroxide).

    • Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a derivatizing agent such as heptafluorobutyric anhydride (HFBA) or trifluoroacetic anhydride (TFAA).[4][5]

    • Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.

    • Evaporate the excess derivatizing agent.

    • Reconstitute the final residue in a suitable solvent (e.g., ethyl acetate) for injection.

  • GC-MS Parameters:

    • GC Column: Phenyl-methyl siloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 280°C at 20°C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Interface Temperature: 280°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the derivatized amphetamine and the internal standard. For the HFBA derivative of amphetamine, characteristic ions include m/z 240, 118, and 91.[4]

Quantitative Data for GC-MS Analysis of Amphetamine

ParameterResultReference
Linearity Range 2 - 40 ng/mg (in hair)[4][5]
Correlation Coefficient (r²) > 0.997[4][5]
Limit of Detection (LOD) 0.05 ng/mg (in hair)[4][5]
Limit of Quantification (LOQ) 0.1 ng/mg (in hair)[4][5]
Recovery 77.45 - 86.86%[4][5]
Intra-day Precision (%CV) 0.76 - 4.79%[4][5]
Inter-day Precision (%CV) 0.55 - 7.73%[4][5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of amphetamines and often requires less sample preparation compared to GC-MS.[6]

Experimental Workflow for LC-MS/MS Analysis

LC-MSMS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Urine, Plasma) Dilution Dilution with mobile phase or simple protein precipitation Sample->Dilution LCMSMS LC-MS/MS System Dilution->LCMSMS Data Data Acquisition (MRM mode) LCMSMS->Data Quant Quantification Data->Quant

Caption: Workflow for LC-MS/MS analysis of amphetamine.

Protocol for LC-MS/MS Analysis of Amphetamine in Urine

  • Sample Preparation:

    • To 50 µL of urine, add an internal standard (e.g., amphetamine-d11).

    • Dilute the sample with 450 µL of the initial mobile phase.[7]

    • Vortex and centrifuge the sample.

    • Transfer the supernatant for injection.

  • LC-MS/MS Parameters:

    • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[8]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate amphetamine from matrix interferences (e.g., start with 5% B, ramp to 95% B).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for amphetamine and its internal standard.

Quantitative Data for LC-MS/MS Analysis of Amphetamine

ParameterResultReference
Linearity Range 1 - 1000 ng/mL (in urine)[9]
Correlation Coefficient (r²) > 0.99[9]
Limit of Detection (LOD) 0.5 ng/mL (in urine)[9]
Limit of Quantification (LOQ) 1 ng/mL (in urine)[9]
Recovery > 80%[9]
Intra-day Precision (%CV) < 12.7%[9]
Inter-day Precision (%CV) < 12.7%[9]

Amphetamine Signaling Pathway

Amphetamine exerts its stimulant effects primarily by increasing the levels of dopamine and norepinephrine in the synaptic cleft.

Amphetamine Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Amphetamine Amphetamine VMAT2 VMAT2 Amphetamine->VMAT2 Inhibits DAT DAT Amphetamine->DAT Reverses Transport Dopamine_Vesicle Dopamine Vesicle Dopamine_Synapse Dopamine DAT->Dopamine_Synapse Increased Release Dopamine_Cytosol Cytosolic Dopamine Dopamine_Vesicle->Dopamine_Cytosol Dopamine Leakage D1_Receptor D1 Receptor Dopamine_Synapse->D1_Receptor Binds Signaling_Cascade Downstream Signaling Cascade D1_Receptor->Signaling_Cascade Effect Stimulant Effects Signaling_Cascade->Effect

Caption: Amphetamine's mechanism of action in the synapse.[10]

Conclusion

This compound serves as an important analytical reference standard, primarily for the indirect quantification of its active metabolite, amphetamine. The provided GC-MS and LC-MS/MS protocols offer reliable and validated methods for this purpose. Adherence to proper storage and handling procedures is essential for maintaining the integrity of the this compound reference standard and ensuring the accuracy of analytical data. The methodologies and data presented in these application notes provide a comprehensive guide for researchers and professionals in the fields of toxicology, pharmacology, and drug development.

References

Animal Models for Studying Amfetaminil-Induced Psychosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on amfetaminil-induced psychosis in animal models is scarce in the available scientific literature. This compound (N-acetyl-amphetamine) is a prodrug of amphetamine, meaning it is metabolized into amphetamine in the body. Therefore, the psychotic effects of this compound are mediated by amphetamine. The following application notes and protocols are based on the well-established amphetamine-induced psychosis model in rodents. Researchers planning to study this compound should conduct preliminary pharmacokinetic studies to determine the appropriate dosage and administration schedule that results in brain amphetamine concentrations comparable to those in the models described below.

Introduction

This compound serves as a valuable tool for inducing a psychosis-like state in laboratory animals, providing a model to study the neurobiological underpinnings of psychosis and to screen potential antipsychotic drugs. The model is primarily based on the hyper-dopaminergic theory of schizophrenia, as amphetamine increases synaptic dopamine levels. This model is particularly useful for investigating the positive symptoms of schizophrenia, such as hyperactivity and stereotyped behaviors.

Core Concepts and Mechanisms

The administration of this compound, through its conversion to amphetamine, leads to a significant increase in extracellular dopamine in the brain. This occurs through several mechanisms:

  • Inhibition of Dopamine Transporter (DAT): Amphetamine competitively inhibits the reuptake of dopamine from the synaptic cleft.

  • Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: It disrupts the storage of dopamine in synaptic vesicles, leading to increased cytosolic dopamine.

  • Reverse Transport of Dopamine: Amphetamine can cause the dopamine transporter to work in reverse, actively transporting dopamine out of the presynaptic neuron and into the synapse.

This surge in synaptic dopamine, particularly in the mesolimbic and nigrostriatal pathways, is believed to underlie the psychosis-like behaviors observed in animal models.

Experimental Protocols

I. Animal Subjects
  • Species: Male Sprague-Dawley or Wistar rats are commonly used.

  • Age/Weight: Young adult rats (8-10 weeks old, 250-350g) are typical subjects.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

II. Drug Preparation and Administration (Based on Amphetamine)
  • Drug: d-amphetamine sulfate

  • Vehicle: 0.9% sterile saline

  • Route of Administration: Intraperitoneal (i.p.) injection is most common.

  • Protocols:

    • Acute Model: A single injection of d-amphetamine (0.5-5.0 mg/kg, i.p.) is administered to induce immediate behavioral changes. Lower doses (0.5-1.0 mg/kg) typically induce hyperlocomotion, while higher doses (2.0-5.0 mg/kg) lead to stereotyped behaviors and deficits in prepulse inhibition (PPI)[1].

    • Chronic/Sensitization Model: This model is used to study the long-term neuroadaptations associated with psychosis.

      • Escalating Dose Regimen: Rats receive daily or intermittent injections of d-amphetamine with increasing doses over several days or weeks (e.g., starting at 1 mg/kg and escalating to 8 mg/kg over 6 days)[2]. This is followed by a withdrawal period before behavioral testing.

      • Repeated Fixed Dose Regimen: Animals are administered a fixed dose of d-amphetamine (e.g., 1.5 mg/kg, i.p.) daily for several days[3].

III. Behavioral Assays

This test assesses hyperactivity, a common symptom of psychosis.

  • Apparatus: A square arena (e.g., 40 x 40 x 35 cm) with a video tracking system.

  • Procedure:

    • Habituate the rat to the testing room for at least 60 minutes.

    • Place the rat in the open field arena for a 60-minute habituation period.

    • Administer d-amphetamine or vehicle.

    • Immediately return the rat to the arena and record its activity for 60-120 minutes.

  • Parameters Measured:

    • Total distance traveled

    • Time spent in the center vs. periphery of the arena

    • Rearing frequency

This assay measures repetitive, purposeless movements, analogous to some psychotic behaviors.

  • Procedure:

    • Following d-amphetamine administration (typically higher doses, 2.0-5.0 mg/kg), place the rat in a clear observation cage.

    • Observe and score the intensity of stereotyped behaviors at regular intervals (e.g., every 10 minutes for 90 minutes).

  • Scoring (Example Rating Scale):

    • 0: Asleep or stationary

    • 1: Active, but not stereotyped

    • 2: Increased locomotor activity with some repetitive movements

    • 3: Stereotyped movements of the head and limbs (e.g., sniffing, gnawing)

    • 4: Continuous, intense stereotyped behaviors

PPI is a measure of sensorimotor gating, which is often deficient in individuals with schizophrenia.

  • Apparatus: A startle chamber with a speaker to deliver acoustic stimuli and a sensor to measure the startle response.

  • Procedure:

    • Place the rat in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).

    • The session consists of multiple trial types presented in a pseudorandom order:

      • Pulse-alone trials: A loud startling stimulus (e.g., 120 dB for 40 ms).

      • Prepulse + pulse trials: A weaker, non-startling prepulse (e.g., 74-90 dB for 20 ms) precedes the pulse by a short interval (e.g., 100 ms).

      • No-stimulus trials: Only background noise.

    • The startle response (whole-body flinch) is measured for each trial.

  • Calculation:

    • % PPI = 100 - [ (Startle amplitude on prepulse + pulse trials) / (Startle amplitude on pulse-alone trials) ] * 100

IV. Neurochemical Analysis
  • Technique: In vivo microdialysis is a common method to measure extracellular neurotransmitter levels in awake, freely moving animals.

  • Procedure:

    • Surgically implant a microdialysis probe into a brain region of interest (e.g., nucleus accumbens, striatum).

    • After a recovery period, perfuse the probe with artificial cerebrospinal fluid.

    • Collect dialysate samples at regular intervals before and after d-amphetamine administration.

    • Analyze dopamine and other monoamine concentrations in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

Data Presentation

The following tables provide examples of how quantitative data from these experiments can be structured. The values are illustrative and will vary based on specific experimental conditions.

Table 1: Effect of Acute d-Amphetamine on Locomotor Activity

Treatment GroupDose (mg/kg, i.p.)Total Distance Traveled (cm) (Mean ± SEM)
Vehicle01500 ± 250
d-Amphetamine1.04500 ± 500
d-Amphetamine2.56000 ± 650
d-Amphetamine5.05200 ± 600
p < 0.05 compared to vehicle

Table 2: Stereotypy Scores Following Acute d-Amphetamine Administration

Time Post-Injection (min)Vehicle (Mean Score ± SEM)d-Amphetamine (5.0 mg/kg) (Mean Score ± SEM)
100.5 ± 0.21.5 ± 0.3
300.6 ± 0.23.2 ± 0.4
600.5 ± 0.13.8 ± 0.3
900.4 ± 0.12.5 ± 0.4
*p < 0.05 compared to vehicle at the same time point

Table 3: Prepulse Inhibition Disruption by d-Amphetamine

Treatment GroupDose (mg/kg, i.p.)% PPI (Mean ± SEM)
Vehicle065 ± 5
d-Amphetamine2.040 ± 6
d-Amphetamine5.025 ± 7
*p < 0.05 compared to vehicle

Visualizations

Signaling Pathway of Amphetamine Action

Amphetamine_Action cluster_presynaptic Presynaptic Dopamine Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound (Prodrug) Amphetamine Amphetamine This compound->Amphetamine Metabolism VMAT2 VMAT2 Amphetamine->VMAT2 Inhibits DAT Dopamine Transporter (DAT) Amphetamine->DAT Inhibits Reuptake & Promotes Reverse Transport Dopamine_Vesicle Dopamine Vesicle VMAT2->Dopamine_Vesicle Packages Dopamine Cytosolic_DA Cytosolic Dopamine Dopamine_Vesicle->Cytosolic_DA Leakage Cytosolic_DA->DAT Synaptic_DA Increased Synaptic Dopamine DAT->Synaptic_DA Reverse Transport DA_Receptor Dopamine Receptors (e.g., D2) Synaptic_DA->DA_Receptor Activates Psychosis_Effects Psychosis-like Behaviors DA_Receptor->Psychosis_Effects Leads to Sensitization_Workflow cluster_induction Sensitization Induction Phase cluster_withdrawal Withdrawal Phase cluster_testing Behavioral Testing Phase Day1 Day 1-14: Repeated Amphetamine or Vehicle Injections Day1_details e.g., 1.5 mg/kg, i.p., daily Day1->Day1_details Day15 Day 15-21: Drug-free Period Day1->Day15 Proceed to Day22 Day 22: Amphetamine Challenge (e.g., 1.0 mg/kg, i.p.) Day15->Day22 Proceed to Behavioral_Tests Behavioral Assays: - Open Field Test - Stereotypy Rating - Prepulse Inhibition Day22->Behavioral_Tests Data_Analysis Data Analysis: Compare Amphetamine vs. Vehicle Pre-treated Groups Behavioral_Tests->Data_Analysis Collect Data for

References

Application Notes and Protocols for Assessing the Effects of Amfetaminil on Locomotion

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to a lack of specific published data on the locomotor effects of Amfetaminil, the following application notes and protocols are based on established behavioral assays for the closely related psychostimulant, amphetamine. Researchers should adapt and validate these protocols for this compound, including appropriate dose-response studies.

Introduction

This compound, a psychostimulant derivative of amphetamine, is expected to modulate locomotor activity, a key indicator of central nervous system stimulation. Behavioral assays are critical tools for characterizing the pharmacological profile of this compound, including its effects on spontaneous movement, coordination, and stereotypic behaviors. The open-field test and the rotarod test are two of the most common and robust assays used in preclinical research to assess these parameters. These application notes provide detailed protocols for utilizing these assays to evaluate the locomotor effects of this compound in rodent models.

Key Behavioral Assays

Open-Field Test

The open-field test is a widely used assay to assess general locomotor activity, exploration, and anxiety-like behavior in rodents.[1][2][3] It allows for the quantification of various parameters, including distance traveled, speed, rearing frequency, and time spent in different zones of the arena.

Experimental Protocol:

Objective: To evaluate the effect of this compound on spontaneous locomotor activity and exploratory behavior.

Materials:

  • Open-field arena (e.g., 40 x 40 cm acrylic box).[4]

  • Video tracking software (e.g., AnyMaze).[5]

  • This compound solution.

  • Vehicle solution (e.g., saline).

  • Experimental animals (e.g., C57BL/6 mice or Sprague-Dawley rats).[4][6]

  • Syringes and needles for administration.

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment. Handle the animals for several days prior to testing to reduce stress.[5]

  • Pre-treatment Baseline: Place each animal individually into the center of the open-field arena and allow it to explore for a baseline period (e.g., 30-60 minutes). Record locomotor activity using the video tracking software.[4][5]

  • Administration: Following the baseline period, administer the predetermined dose of this compound or vehicle to the animals (e.g., intraperitoneal injection).

  • Post-treatment Recording: Immediately return the animal to the open-field arena and record its locomotor activity for a specified duration (e.g., 60-120 minutes).[4] The peak effects of amphetamine are often observed between 30 and 60 minutes post-injection.[6]

  • Data Analysis: Analyze the recorded data for parameters such as:

    • Horizontal Activity: Total distance traveled, average speed.

    • Vertical Activity: Number of rearing events.

    • Stereotypic Behavior: Time spent in repetitive, non-locomotor movements (e.g., sniffing, gnawing, head weaving).

    • Thigmotaxis: Time spent near the walls versus the center of the arena (as a measure of anxiety).

Expected Outcomes: Based on amphetamine studies, lower doses of this compound are expected to increase locomotor activity, while higher doses may lead to a decrease in locomotion and an increase in stereotypic behaviors.[6]

Rotarod Test

The rotarod test is a standard method for assessing motor coordination, balance, and motor skill learning in rodents.[3][7][8] This assay is particularly useful for identifying potential motor impairments or enhancements induced by a test compound.

Experimental Protocol:

Objective: To assess the effect of this compound on motor coordination and balance.

Materials:

  • Rotarod apparatus for mice or rats.

  • This compound solution.

  • Vehicle solution.

  • Experimental animals.

  • Syringes and needles.

Procedure:

  • Training: Acclimate the animals to the rotarod apparatus for 2-3 days prior to the experiment. This typically involves placing the animals on the rod at a low, constant speed (e.g., 4-5 RPM) for a set duration (e.g., 60 seconds) for several trials per day.[3]

  • Baseline Measurement: On the test day, conduct a baseline trial to ensure all animals can perform the task to a set criterion (e.g., remain on the rod for a specific duration at a set speed or during acceleration).

  • Administration: Administer the predetermined dose of this compound or vehicle.

  • Post-treatment Testing: At specified time points after administration (e.g., 15, 30, 60, and 120 minutes), place the animals back on the rotarod.

  • Test Parameters: The rotarod can be programmed with either a fixed speed or an accelerating protocol (e.g., accelerating from 4 to 40 RPM over 300 seconds).[3]

  • Data Collection: Record the latency to fall from the rod for each animal. A cutoff time is typically set (e.g., 300 seconds).

  • Data Analysis: Compare the latency to fall between the this compound-treated and vehicle-treated groups at each time point.

Expected Outcomes: While psychostimulants like amphetamine do not typically impair motor coordination at doses that increase locomotor activity, higher doses may lead to deficits due to competing stereotypic behaviors. The rotarod test can help determine the dose range at which this compound affects locomotion without impairing coordination.

Data Presentation

Quantitative Data Summary from Amphetamine Studies
Behavioral Assay Animal Model Amphetamine Dose (mg/kg) Key Findings on Locomotion Citation
Open-Field TestC57BL/6 Mice2, 6, 12, 16, 202 mg/kg: Robust increase in locomotion. Higher doses (≥6 mg/kg): Gradual decrease in locomotion and increase in stereotypy.[6]
Open-Field TestSprague-Dawley Rats3, 10Both doses increased distance traveled and rearing.[4]
Open-Field TestM5 Receptor Knockout Mice2, 4Dose-dependent increase in locomotor activity. Effect enhanced in knockout mice.[9]
Open-Field TestAlcohol-Preferring (P) and -Nonpreferring (NP) Rats0.3, 0.6, 1.2Dose-dependent increases in locomotor activity in both lines, with NP rats showing greater activity.[10]
Open-Field TestPsychosocially Stressed Male Rats0.9, 2.7Both doses elevated locomotor activity in all groups.[11]

Mandatory Visualizations

Experimental Workflow for Open-Field Test

OpenFieldWorkflow Open-Field Test Experimental Workflow cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment Handling Animal Handling & Acclimation Habituation Habituation to Testing Room Handling->Habituation Baseline Baseline Activity Recording (30-60 min) Habituation->Baseline Administration This compound or Vehicle Administration (i.p.) Baseline->Administration PostTreatment Post-Treatment Recording (60-120 min) Administration->PostTreatment DataAnalysis Data Analysis: - Distance Traveled - Rearing - Stereotypy PostTreatment->DataAnalysis Interpretation Interpretation of Results DataAnalysis->Interpretation

Caption: Workflow for assessing this compound's effects in the open-field test.

Experimental Workflow for Rotarod Test

RotarodWorkflow Rotarod Test Experimental Workflow cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment Training Animal Training on Rotarod (2-3 days) Baseline Baseline Performance Measurement Training->Baseline Administration This compound or Vehicle Administration Baseline->Administration PostTreatment Post-Treatment Testing at Multiple Time Points Administration->PostTreatment DataAnalysis Data Analysis: - Latency to Fall PostTreatment->DataAnalysis Interpretation Interpretation of Results DataAnalysis->Interpretation

Caption: Workflow for assessing this compound's effects in the rotarod test.

Signaling Pathway of Amphetamine-Induced Locomotion

AmphetaminePathway Proposed Signaling Pathway for Amphetamine's Locomotor Effects cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (e.g., in Nucleus Accumbens) Amphetamine This compound/ Amphetamine DAT Dopamine Transporter (DAT) Amphetamine->DAT Enters neuron via DAT & inhibits reuptake VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Amphetamine->VMAT2 Inhibits VMAT2 SynapticDA Increased Synaptic Dopamine DAT->SynapticDA DopamineVesicles Dopamine Vesicles CytosolicDA Cytosolic Dopamine DopamineVesicles->CytosolicDA Dopamine release into cytosol CytosolicDA->DAT Reverse transport into synapse D1R D1 Receptors SynapticDA->D1R D2R D2 Receptors SynapticDA->D2R Signaling Downstream Signaling Cascades D1R->Signaling D2R->Signaling Locomotion Increased Locomotor Activity Signaling->Locomotion

Caption: Amphetamine's mechanism of action leading to increased locomotion.

References

Application Notes and Protocols: Amfetaminil Dose-Response Curve Determination In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amfetaminil, a stimulant developed in the 1970s, is a prodrug that is metabolically converted to its active metabolite, d-amphetamine. In vivo studies have demonstrated that the intact this compound molecule has limited systemic circulation, with its pharmacological effects primarily attributable to d-amphetamine.[1][2] Therefore, the determination of the in vivo dose-response curve of this compound is fundamentally the study of the dose-dependent effects of its active metabolite, d-amphetamine. These application notes provide detailed protocols and data for assessing the dose-response relationship of this compound-derived d-amphetamine on locomotor activity in rodents, a standard preclinical model for evaluating stimulant effects.

Mechanism of Action

Upon administration, this compound is metabolized, releasing d-amphetamine. The primary mechanism of action of d-amphetamine involves the enhancement of monoaminergic neurotransmission, particularly dopamine (DA) and norepinephrine (NE), in the central nervous system.[3][4][5][6]

Key Actions of d-Amphetamine:

  • Monoamine Transporter Interaction: D-amphetamine binds to and reverses the direction of the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT). This reversal leads to the non-vesicular release (efflux) of these neurotransmitters from the presynaptic neuron into the synaptic cleft.[3][5]

  • Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: D-amphetamine disrupts the storage of monoamines within synaptic vesicles by inhibiting VMAT2, leading to an increase in cytosolic concentrations of dopamine and norepinephrine, making them more available for reverse transport.[3]

  • Monoamine Oxidase (MAO) Inhibition: D-amphetamine can also inhibit monoamine oxidase, an enzyme responsible for the breakdown of monoamines, further increasing their synaptic availability.[5]

The resulting elevation of dopamine and norepinephrine in key brain regions, such as the nucleus accumbens and prefrontal cortex, is responsible for the stimulant, locomotor, and reinforcing effects observed in vivo.

Amfetaminil_Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron This compound This compound (Prodrug) Amphetamine d-Amphetamine (Active Metabolite) This compound->Amphetamine Metabolism VMAT2 VMAT2 Amphetamine->VMAT2 Inhibits MAO MAO Amphetamine->MAO Inhibits DAT DAT Amphetamine->DAT Reverses Transport Vesicle Synaptic Vesicle VMAT2->Vesicle Packages DA/NE NE_DA Dopamine (DA) & Norepinephrine (NE) MAO->NE_DA Degrades DAT->NE_DA Reuptake Synaptic_Cleft Increased DA/NE Concentration DAT->Synaptic_Cleft Efflux NE_DA->VMAT2 NE_DA->MAO Vesicle->Synaptic_Cleft Vesicular Release Receptors Postsynaptic Receptors Synaptic_Cleft->Receptors Binds to Response Stimulant Effects (e.g., Locomotion) Receptors->Response Activates

Caption: Signaling pathway of this compound's active metabolite, d-amphetamine.

Experimental Protocols

Protocol 1: In Vivo Dose-Response Assessment of Locomotor Activity in Mice

This protocol details the methodology for determining the dose-response curve of this compound by measuring locomotor activity in mice.

1. Animals:

  • Male C57BL/6 mice, 8-10 weeks old.

  • House animals in groups of 4-5 per cage with ad libitum access to food and water.

  • Maintain a 12-hour light/dark cycle and a controlled temperature (22 ± 2°C) and humidity (50 ± 10%).

  • Acclimate animals to the housing facility for at least one week before the experiment.

2. Drug Preparation:

  • Dissolve this compound in a vehicle of 0.9% sterile saline.

  • Prepare fresh solutions on the day of the experiment.

  • Dose is calculated based on the free base weight of the compound.

3. Experimental Apparatus:

  • Open-field arenas (e.g., 40 cm x 40 cm x 30 cm) equipped with automated infrared beam-break systems to track horizontal and vertical movements.

  • The arenas should be placed in a sound-attenuated and dimly lit room.

4. Experimental Procedure:

  • Habituation: On the day of the experiment, transport mice to the testing room and allow them to acclimate for at least 60 minutes. Place each mouse individually into the center of the open-field arena and allow for a 30-minute habituation period.

  • Drug Administration: Following habituation, remove the mice from the arenas and administer this compound or vehicle via intraperitoneal (i.p.) injection at a volume of 10 ml/kg.

  • Dose Groups: A minimum of four dose groups and one vehicle control group should be used. Based on the literature for d-amphetamine, suggested doses for this compound (to be metabolized to d-amphetamine) would be in the range of 1, 3, 10, and 20 mg/kg.

  • Data Collection: Immediately after injection, return the mice to the open-field arenas and record locomotor activity for 60-120 minutes. Data is typically binned in 5- or 10-minute intervals.

5. Data Analysis:

  • The primary endpoint is total distance traveled (cm) or the number of beam breaks.

  • Analyze the data using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare dose groups to the vehicle control.

  • Plot the dose-response curve with the dose on the x-axis (log scale) and the mean locomotor activity on the y-axis.

Experimental_Workflow_Locomotor_Activity start Start: Animal Acclimation habituation Habituation to Open-Field Arena (30 min) start->habituation injection Drug/Vehicle Administration (i.p.) habituation->injection data_collection Record Locomotor Activity (60-120 min) injection->data_collection analysis Data Analysis (ANOVA) data_collection->analysis curve Generate Dose-Response Curve analysis->curve end End curve->end

Caption: Workflow for locomotor activity dose-response study.

Data Presentation

The following tables summarize representative quantitative data for the dose-dependent effects of d-amphetamine on locomotor activity and stereotypy in mice. As this compound is a prodrug to d-amphetamine, these data serve as a proxy for the expected effects.

Table 1: Dose-Response of d-Amphetamine on Locomotor Activity in C57BL/6 Mice

Dose (mg/kg, i.p.)Mean Cumulative Locomotor Activity (30-60 min post-injection)
SalineBaseline
2Significantly increased vs. Saline
6Increased vs. Saline
12Increased vs. Saline (less than 2 mg/kg)
16Increased vs. Saline
20Increased vs. Saline

Data adapted from a study on d-amphetamine's bimodal effect on motor behaviors.[7] At lower doses, locomotor activity is predominant, while higher doses may lead to a decrease in locomotion and an increase in stereotyped behaviors.

Table 2: Dose-Response of d-Amphetamine on Stereotypy in C57BL/6 Mice

Dose (mg/kg, i.p.)Mean Percent Time in Stereotypy (30-60 min post-injection)
SalineBaseline
2Significantly suppressed vs. Saline
12No significant change vs. Saline
16Significantly increased vs. Saline
20Significantly increased vs. Saline

Data adapted from a study on d-amphetamine's bimodal effect on motor behaviors.[7] Higher doses of d-amphetamine tend to induce stereotyped behaviors, which can compete with and reduce locomotor activity.

Conclusion

The in vivo dose-response effects of this compound are mediated by its active metabolite, d-amphetamine. The protocols and data presented here provide a framework for researchers to investigate the stimulant properties of this compound by assessing d-amphetamine-induced changes in locomotor activity. A thorough understanding of the dose-response relationship is crucial for the preclinical evaluation of novel stimulant compounds and for elucidating the neurobiological mechanisms underlying their effects. The bimodal nature of the dose-response, with lower doses increasing locomotion and higher doses inducing stereotypy, should be a key consideration in experimental design and data interpretation.

References

Application Notes and Protocols for Investigating Amfetaminil Neurotoxicity Using Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amfetaminil, a central nervous system stimulant, and its derivatives are recognized for their potential neurotoxic effects. Investigating these effects is crucial for understanding the mechanisms of drug-induced neuronal damage and for the development of potential therapeutic interventions. In vitro cell culture models provide a powerful and ethically sound approach to study the molecular and cellular mechanisms of this compound neurotoxicity. This document provides detailed application notes and protocols for utilizing various cell culture models to assess this compound-induced neurotoxicity, focusing on key assays for cell viability, oxidative stress, and apoptosis.

Recommended Cell Culture Models

SH-SY5Y Human Neuroblastoma Cell Line

The SH-SY5Y cell line is a widely used model in neurotoxicity studies due to its human origin and its ability to be differentiated into a more mature neuronal phenotype, expressing key dopaminergic markers. Undifferentiated SH-SY5Y cells are proliferative and easy to culture, while differentiated cells exhibit neuronal characteristics such as neurite outgrowth and expression of synaptic proteins.

Primary Neuronal Cultures

Primary cortical or hippocampal neurons isolated from embryonic rodents (e.g., rats or mice) provide a model system that closely resembles the in vivo neuronal environment. These cultures contain a mixed population of neuronal and glial cells, allowing for the investigation of cell-cell interactions in response to this compound.

Human Induced Pluripotent Stem Cell (hiPSC)-Derived Neurons

hiPSC-derived neurons are a state-of-the-art model for studying neurotoxicity in a human-relevant context. These cells can be differentiated into specific neuronal subtypes, such as dopaminergic neurons, which are primary targets of this compound.

Data Presentation: Quantitative Analysis of this compound Neurotoxicity

The following tables summarize quantitative data from in vitro studies on this compound and its derivatives.

DrugCell Line/CultureAssayConcentrationResultReference
MethamphetaminehiPSC-derived neuronsMTT Assay300 µMIC50 of 300.5 µM determined by MEA[1]
MethamphetaminePC12 cellsWST-1 Assay5 µMNo significant decrease in cell viability[2]
MethamphetaminePC12 cellsWST-1 Assay50 µM - 2 mMSignificant cell loss[2]
AmphetamineSH-SY5Y cellsMTS Assay0.039 – 100 µMConcentration-dependent decrease in cell viability (up to 25%)[3]
MethamphetamineSH-SY5Y cellsMTS Assay0.039 – 100 µMConcentration-dependent decrease in cell viability (up to 25%)[3]
MDMASH-SY5Y cellsMTS Assay0.078 µMInfluenced cell viability[3]
3,4-MDPHPDifferentiated SH-SY5YMTT Assay500 µM~36% reduction in cell viability[4]
2-Cl-4,5-MDMADifferentiated SH-SY5YMTT Assay500 µM~32% reduction in cell viability[4]
FentanylDifferentiated SH-SY5YMTT Assay500 µM~70% reduction in cell viability[4]
DrugCell Line/CultureAssayConcentrationResultReference
MDMAPrimary Hippocampal NeuronsLDH Release100-800 µM (24h)Concentration-dependent increase[5]
DOIPrimary Hippocampal NeuronsLDH Release10-100 µM (24h)Concentration-dependent increase[5]
DrugCell Line/CultureAssayConcentrationResultReference
AmphetamineSH-SY5Y cellsROS Detection3.13 µMSignificant increase in ROS levels[6]
MethamphetamineSH-SY5Y cellsROS Detection0.625 µMIncreased ROS levels[6]
MDMASH-SY5Y cellsROS Detection0.625 µMIncreased ROS levels[6]
MephedroneSH-SY5Y cellsROS Detection6.25 µMIncreased ROS levels[6]
DrugCell Line/CultureAssayConcentrationResultReference
MDMAPrimary Hippocampal NeuronsCaspase-3 Activity100-800 µM (24h)Significant increase[5]
DOIPrimary Hippocampal NeuronsCaspase-3 Activity10-100 µM (24h)Significant increase, higher than MDMA at similar toxicity levels[5]
MethamphetamineSH-SY5Y cellsWestern Blot (Cleaved Caspase-3)2 mM (24h)Increased expression of cleaved caspase-3[7]

Experimental Protocols

Protocol 1: SH-SY5Y Cell Culture and Differentiation

Materials:

  • SH-SY5Y cell line

  • DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Growth Medium)

  • DMEM/F12 medium supplemented with 1% FBS and 1% Penicillin-Streptomycin (Differentiation Medium)

  • Retinoic Acid (RA)

  • Brain-Derived Neurotrophic Factor (BDNF)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Culture flasks and plates

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in Growth Medium at 37°C in a humidified atmosphere of 5% CO2.

  • Passaging: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and re-seed in new flasks.

  • Differentiation:

    • Seed cells at a density of 2 x 10^4 cells/cm^2.

    • After 24 hours, replace Growth Medium with Differentiation Medium containing 10 µM RA.

    • Incubate for 5-7 days, changing the medium every 2-3 days.

    • For a more mature phenotype, after the RA treatment, replace the medium with serum-free DMEM/F12 containing 50 ng/mL BDNF for an additional 3-5 days.

Protocol 2: Assessment of Cell Viability (MTT Assay)

Materials:

  • Differentiated or undifferentiated neuronal cells in a 96-well plate

  • This compound solution at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere (and differentiate if applicable).

  • Treat cells with various concentrations of this compound for the desired time period (e.g., 24, 48 hours). Include untreated control wells.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Remove the medium and add 100 µL of solubilization solution to each well.

  • Mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 3: Assessment of Membrane Integrity (LDH Assay)

Materials:

  • Neuronal cells in a 96-well plate

  • This compound solution at various concentrations

  • LDH Cytotoxicity Assay Kit

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate.

  • Treat cells with this compound. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).

  • After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer a portion of the supernatant to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add the stop solution.

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the controls.

Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)

Materials:

  • Neuronal cells in a 96-well plate or on coverslips

  • This compound solution

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) or other suitable ROS-sensitive dye

  • Fluorescence microscope or microplate reader

Procedure:

  • Culture cells as desired.

  • Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Wash the cells with PBS to remove excess dye.

  • Treat the cells with this compound.

  • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • The increase in fluorescence intensity corresponds to the level of intracellular ROS.

Protocol 5: Caspase-3 Activity Assay

Materials:

  • Neuronal cells

  • This compound solution

  • Caspase-3 colorimetric or fluorometric assay kit

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • Treat cells with this compound to induce apoptosis.

  • Lyse the cells using the provided lysis buffer.

  • Centrifuge the lysate to pellet cell debris.

  • Add the cell lysate to a 96-well plate.

  • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AFC for fluorometric) to each well.

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm (colorimetric) or fluorescence at Ex/Em = 400/505 nm (fluorometric).

  • The increase in signal is proportional to the caspase-3 activity.

Visualization of Key Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in this compound neurotoxicity and a general experimental workflow for its investigation.

Amfetaminil_Neurotoxicity_Workflow cluster_setup Experimental Setup cluster_assays Neurotoxicity Assessment cluster_analysis Data Analysis & Interpretation CellCulture Cell Culture (SH-SY5Y, Primary Neurons, etc.) Differentiation Neuronal Differentiation (e.g., with Retinoic Acid) CellCulture->Differentiation This compound This compound Treatment (Dose- and Time-Response) Differentiation->this compound Viability Cell Viability Assays (MTT, LDH) This compound->Viability Impact on Cell Survival OxidativeStress Oxidative Stress Assays (ROS Detection) This compound->OxidativeStress Induction of ROS Apoptosis Apoptosis Assays (Caspase-3 Activity) This compound->Apoptosis Activation of Apoptotic Pathways Data Quantitative Data Analysis (IC50, % Viability, etc.) Viability->Data OxidativeStress->Data Apoptosis->Data Pathway Signaling Pathway Analysis Data->Pathway Conclusion Conclusion on Neurotoxic Mechanisms Pathway->Conclusion

Caption: Experimental workflow for investigating this compound neurotoxicity.

TAAR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol DAT Dopamine Transporter (DAT) Amfetaminil_in Intracellular This compound DAT->Amfetaminil_in TAAR1 TAAR1 Amfetaminil_in->TAAR1 Activates Gs Gαs TAAR1->Gs Couples to G13 Gα13 TAAR1->G13 Couples to AC Adenylyl Cyclase Gs->AC Activates RhoA RhoA G13->RhoA Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->RhoA Inhibits ROCK ROCK RhoA->ROCK Activates Neurotoxicity Neurotoxicity (Oxidative Stress, Apoptosis) RhoA->Neurotoxicity Contributes to DAT_Internalization DAT Internalization ROCK->DAT_Internalization Promotes DAT_Internalization->Neurotoxicity Contributes to Amfetaminil_out Extracellular This compound Amfetaminil_out->DAT Enters cell via DAT

Caption: this compound-induced TAAR1 signaling cascade in neurons.

Oxidative_Stress_Apoptosis_Pathway cluster_effects Cellular Effects This compound This compound DA_release Increased Dopamine Release & Metabolism This compound->DA_release Mito_dys Mitochondrial Dysfunction This compound->Mito_dys ROS Reactive Oxygen Species (ROS) Production DA_release->ROS Mito_dys->ROS Bax Bax (pro-apoptotic) Upregulation Mito_dys->Bax Bcl2 Bcl-2 (anti-apoptotic) Downregulation Mito_dys->Bcl2 Oxidative_Stress Oxidative Stress (Lipid Peroxidation, DNA Damage) ROS->Oxidative_Stress Oxidative_Stress->Mito_dys CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Key pathways in this compound-induced oxidative stress and apoptosis.

References

Application Notes and Protocols for the Synthesis of Radiolabeled Amfetaminil for PET Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of radiolabeled amfetaminil, a promising candidate for positron emission tomography (PET) imaging of the dopaminergic system. The methodologies outlined are based on established radiolabeling techniques for structurally similar amphetamine analogs, offering a practical guide for the development of this novel radiotracer.

Introduction

This compound is a psychostimulant drug that is a member of the amphetamine and piperazine chemical classes. Its pharmacological profile suggests that a radiolabeled version could serve as a valuable tool for in vivo imaging of dopamine transporters (DAT) with PET. This would enable researchers to study a variety of neurological and psychiatric disorders. This document details the proposed synthesis of [¹¹C]this compound and [¹⁸F]fluoro-amfetaminil, including precursor synthesis, radiolabeling procedures, and quality control measures.

Signaling Pathway of Amphetamine Analogs

Amphetamine and its analogs exert their effects primarily by increasing the levels of dopamine and norepinephrine in the synaptic cleft. They are substrates for the dopamine transporter (DAT) and norepinephrine transporter (NET), leading to competitive inhibition of reuptake. Furthermore, they facilitate the reverse transport of these neurotransmitters from the presynaptic terminal into the synapse. PET studies using radiolabeled amphetamine analogs aim to probe the density and function of these transporters.[1][2]

Amphetamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound Radiolabeled This compound DAT Dopamine Transporter (DAT) This compound->DAT Enters via Dopamine_cyto Cytosolic Dopamine DAT->Dopamine_cyto Reverse Transport VMAT2 VMAT2 VMAT2->Dopamine_cyto Disrupts Sequestration Dopamine_vesicle Dopamine Vesicles Dopamine_vesicle->VMAT2 Disrupts Sequestration Dopamine_synapse Increased Synaptic Dopamine Dopamine_cyto->Dopamine_synapse Increased Efflux D2R Dopamine Receptors (e.g., D2) Dopamine_synapse->D2R Binds to Signal Postsynaptic Signaling D2R->Signal Activates

Caption: Mechanism of action for amphetamine analogs at the dopamine synapse.

Proposed Synthesis of Radiolabeled this compound

Quantitative Data from Analogous Radiotracer Syntheses

The following table summarizes key quantitative data from the synthesis of related radiolabeled amphetamine analogs, which can serve as a benchmark for the development of radiolabeled this compound.

RadiotracerPrecursorLabeling AgentRadiochemical Yield (EOB)Synthesis Time (min)
(+-)-p-[¹⁸F]fluoroamphetaminep-nitrobenzaldehyde[¹⁸F]fluoride20-30%90-109
(+-)-6-[¹⁸F]fluoro-3,4-methylene-dioxy-amphetamine6-nitropiperonal[¹⁸F]fluoride20-30%90-109
(-)-[¹¹C]methamphetamineDesmethyl precursor[¹¹C]H₃I40-60%30
(+-)-3,4-methylene-dioxy-N-[¹¹C]methamphetamineDesmethyl precursor[¹¹C]H₃I40-60%30

Data sourced from Shiue et al., 1993.[3]

Experimental Protocol: Synthesis of [¹¹C]this compound

This protocol describes the proposed synthesis of [¹¹C]this compound via N-methylation of a suitable desmethyl precursor with [¹¹C]methyl iodide.

I. Materials and Reagents
  • Desmethyl-amfetaminil precursor

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Sodium hydride (NaH)

  • High-performance liquid chromatography (HPLC) system with a semi-preparative column (e.g., C18)

  • Mobile phase for HPLC (e.g., acetonitrile/water with 0.1% trifluoroacetic acid)

  • Solid-phase extraction (SPE) cartridge (e.g., C18)

  • Sterile water for injection

  • Ethanol for formulation

II. Synthesis Workflow

C11_Amfetaminil_Synthesis_Workflow start Start precursor Dissolve Desmethyl-amfetaminil Precursor in DMF start->precursor reaction React with [¹¹C]CH₃I in the presence of NaH precursor->reaction quench Quench Reaction reaction->quench hplc Purify by Semi-preparative HPLC quench->hplc spe SPE Formulation hplc->spe qc Quality Control spe->qc end Final Product: [¹¹C]this compound qc->end

Caption: Proposed workflow for the synthesis of [¹¹C]this compound.

III. Detailed Procedure
  • Precursor Preparation: Dissolve 1-2 mg of the desmethyl-amfetaminil precursor in 200 µL of anhydrous DMF in a reaction vessel.

  • Radiolabeling Reaction: Add a suspension of sodium hydride (approx. 1 mg) to the precursor solution. Bubble the gaseous [¹¹C]CH₃I through the solution at room temperature for 5-10 minutes.

  • Reaction Quenching: After the trapping of [¹¹C]CH₃I is complete, quench the reaction by adding 500 µL of the HPLC mobile phase.

  • Purification: Inject the crude reaction mixture onto the semi-preparative HPLC system. Collect the fraction corresponding to [¹¹C]this compound.

  • Formulation: Pass the collected HPLC fraction through a C18 SPE cartridge. Wash the cartridge with sterile water for injection to remove any remaining organic solvent. Elute the final product from the cartridge with a small volume of ethanol and dilute with sterile water for injection to obtain an injectable solution.

  • Quality Control: Perform analytical HPLC to determine radiochemical purity and specific activity. The final product should be sterile and pyrogen-free.

Experimental Protocol: Synthesis of [¹⁸F]Fluoro-amfetaminil

This protocol outlines a proposed multi-step synthesis for an [¹⁸F]fluoro-amfetaminil analog, adapting methods used for other [¹⁸F]-labeled amphetamines.[3] This involves nucleophilic substitution of a nitro-precursor with [¹⁸F]fluoride, followed by subsequent chemical transformations.

I. Materials and Reagents
  • Nitro-precursor (e.g., a nitro-substituted benzaldehyde analog of this compound's precursor)

  • [¹⁸F]Fluoride

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile

  • Nitroethane

  • Lithium aluminum hydride (LAH)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • HPLC system and SPE cartridges as described for the [¹¹C] synthesis

II. Synthesis Workflow

F18_Amfetaminil_Synthesis_Workflow start Start: [¹⁸F]Fluoride Production drying Azeotropic Drying of [¹⁸F]F⁻/K₂₂₂/K₂CO₃ start->drying fluorination Nucleophilic Fluorination of Nitro-Precursor drying->fluorination condensation Condensation with Nitroethane fluorination->condensation reduction Reduction with LAH condensation->reduction hplc Purify by Semi-preparative HPLC reduction->hplc formulation SPE Formulation hplc->formulation qc Quality Control formulation->qc end Final Product: [¹⁸F]Fluoro-amfetaminil qc->end

Caption: Proposed multi-step workflow for [¹⁸F]Fluoro-amfetaminil synthesis.

III. Detailed Procedure
  • [¹⁸F]Fluoride Preparation: Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. Trap the aqueous [¹⁸F]fluoride on an anion exchange column.

  • Elution and Drying: Elute the [¹⁸F]fluoride from the column with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. Dry the mixture azeotropically by heating under a stream of nitrogen.

  • Nucleophilic Fluorination: Add the nitro-precursor (5-10 mg) dissolved in anhydrous acetonitrile to the dried [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex. Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for 10-15 minutes.

  • Condensation: After cooling, add nitroethane and a suitable base to the reaction mixture and stir at room temperature to form the nitrostyrene intermediate.

  • Reduction: In a separate vessel, prepare a solution of LAH in anhydrous tetrahydrofuran (THF). Slowly add the solution containing the nitrostyrene intermediate to the LAH solution and stir to effect the reduction to the amine.

  • Purification and Formulation: Quench the reduction reaction carefully with water and/or NaOH. Extract the crude product and purify by semi-preparative HPLC. Formulate the final product using an SPE cartridge as described in the [¹¹C]this compound protocol.

  • Quality Control: Conduct rigorous quality control tests to ensure the radiochemical purity, chemical purity, specific activity, sterility, and pyrogen-free nature of the final product.

Conclusion

The protocols detailed above provide a comprehensive, albeit theoretical, framework for the synthesis of radiolabeled this compound for PET imaging studies. These methodologies are grounded in established radiochemical techniques for similar molecular structures and offer a solid starting point for researchers and drug development professionals. Successful implementation will require further optimization of reaction conditions and validation of the final radiotracer's in vivo performance. The development of radiolabeled this compound has the potential to significantly advance our understanding of the dopaminergic system in health and disease.

References

Application of Amfetaminil in Neuroscience Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of amfetaminil, a central nervous system stimulant, in neuroscience research. This document details its mechanism of action, and provides protocols for behavioral, neurochemical, and electrophysiological studies, along with quantitative data to guide experimental design.

Mechanism of Action

This compound, also known as amphetamine, exerts its primary effects by increasing the synaptic concentrations of dopamine (DA) and norepinephrine (NE).[1][2][3][4][5][6][7] Its mechanism involves several key actions on presynaptic neurons:

  • Inhibition of Monoamine Transporters: this compound is a competitive substrate for the dopamine transporter (DAT) and the norepinephrine transporter (NET), effectively blocking the reuptake of these neurotransmitters from the synaptic cleft.[1][3]

  • Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: Inside the neuron, this compound disrupts the storage of monoamines in synaptic vesicles by inhibiting VMAT2. This leads to an increase in cytosolic dopamine and norepinephrine.

  • Reverse Transport: The increased cytosolic concentration of monoamines causes the DAT and NET to operate in reverse, transporting dopamine and norepinephrine out of the neuron and into the synapse.

  • Monoamine Oxidase (MAO) Inhibition: this compound can also inhibit the enzyme monoamine oxidase, which is responsible for the breakdown of monoamines, further increasing their cytosolic levels.

This surge in synaptic dopamine and norepinephrine modulates various neuronal circuits, impacting processes such as reward, motivation, attention, and locomotor activity.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound.

Table 1: Effects of this compound on Locomotor Activity in Rodents

Animal ModelDose (mg/kg, i.p.)Route of Administration% Increase in Locomotor Activity (Compared to Control)Reference
Mice (Wild-type)2.5IntraperitonealSignificantly greater than saline[3]
Mice (Wild-type)5.0IntraperitonealSignificantly greater than saline[3]
Mice (Wild-type)10.0IntraperitonealSignificantly greater than saline[3]
Rats1.0IntraperitonealSignificant enhancement[8]
Rats0.5IntraperitonealEnhanced in the presence of salient stimuli[9]
Rats1.0IntraperitonealEnhanced in the presence of salient stimuli[9]

Table 2: Effects of this compound on Extracellular Neurotransmitter Levels

Brain RegionAnimal ModelDose (mg/kg, i.p.)Neurotransmitter% Increase from BaselineReference
Prefrontal CortexRat0.15Norepinephrine~175%[7]
Prefrontal CortexRat0.15Dopamine~125%[7]

Table 3: Effects of this compound on Long-Term Potentiation (LTP)

Brain Slice PreparationAnimal ModelDoseEffect on LTPReference
Prefrontal CortexMouse0.1 mg/kg (in vivo)Enhanced[1]
Prefrontal CortexMouse10 mg/kg (in vivo)Abolished[1]
Ventral Tegmental AreaRat1 µM (in vitro)Blocked LTD[10]
Hippocampus (CA1)Rat1 µM (in vitro)No effect on LTD[10]

Experimental Protocols

Behavioral Assay: Conditioned Place Preference (CPP)

The CPP paradigm is utilized to assess the rewarding properties of this compound.[11][12][13][14][15]

Materials:

  • Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

  • This compound solution (e.g., 0.3 or 1.0 mg/kg in saline).[12]

  • Saline solution (vehicle control).

  • Animal subjects (rats or mice).

  • Video tracking software.

Procedure:

  • Habituation (Day 0): Allow each animal to freely explore all three chambers of the apparatus for 15-20 minutes. Record the time spent in each chamber to establish baseline preference. Animals showing a strong unconditioned preference for one chamber (>70% of the time) may be excluded.[12]

  • Conditioning (Days 1-6):

    • Day 1, 3, 5 (Drug Pairing): Administer this compound (i.p.) and immediately confine the animal to one of the outer chambers (the drug-paired chamber) for 30-45 minutes.[12] The choice of the drug-paired chamber should be counterbalanced across subjects (e.g., for half the animals, the initially less-preferred side is drug-paired).

    • Day 2, 4, 6 (Vehicle Pairing): Administer saline (i.p.) and confine the animal to the opposite outer chamber (the vehicle-paired chamber) for the same duration.

  • Test (Day 8): Place the animal in the central chamber with free access to all chambers for 15-30 minutes.[12] Record the time spent in each of the outer chambers.

Data Analysis:

A significant increase in the time spent in the drug-paired chamber on the test day compared to the pre-test day indicates a conditioned place preference. This can be calculated as a preference score: (Time in drug-paired chamber on test day) - (Time in drug-paired chamber on pre-test day).

Neurochemical Analysis: In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.[16][17][18][19]

Materials:

  • Stereotaxic apparatus.

  • Microdialysis probes (e.g., 2 mm membrane).[16]

  • Guide cannulae.

  • Perfusion pump.

  • Artificial cerebrospinal fluid (aCSF) or Ringer's solution.[16]

  • Fraction collector.

  • HPLC system with electrochemical detection (HPLC-ECD).[20][21][22][23]

Procedure:

  • Surgery: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens). Allow for a recovery period of at least 48 hours.

  • Probe Insertion and Habituation: On the day of the experiment, insert the microdialysis probe through the guide cannula. Allow the animal to habituate for at least 30-60 minutes while perfusing with aCSF at a low flow rate (e.g., 1 µl/min).[16]

  • Baseline Collection: Collect at least three baseline dialysate samples (e.g., every 15-20 minutes) to establish stable neurotransmitter levels.

  • This compound Administration: Administer this compound (i.p. or other desired route).

  • Post-injection Collection: Continue to collect dialysate samples for a predetermined period (e.g., 2-3 hours) to monitor changes in neurotransmitter concentrations.

  • Sample Analysis: Analyze the collected dialysate samples using HPLC-ECD to quantify the concentrations of dopamine, norepinephrine, and their metabolites.[20][21][22][23]

Data Analysis:

Express neurotransmitter concentrations as a percentage of the average baseline concentration.

Electrophysiology: In Vitro Slice Recording of Synaptic Plasticity

This protocol is for assessing the effects of this compound on long-term potentiation (LTP) or long-term depression (LTD) in brain slices.[1][10][24][25][26][27]

Materials:

  • Vibrating microtome.

  • Recording chamber for brain slices.

  • aCSF, continuously bubbled with 95% O2 / 5% CO2.

  • Glass microelectrodes for recording and stimulating.

  • Amplifier and data acquisition system.

  • This compound stock solution.

Procedure:

  • Slice Preparation: Rapidly dissect the brain and prepare acute slices (e.g., 300-400 µm thick) of the desired region (e.g., hippocampus, prefrontal cortex) in ice-cold, oxygenated aCSF. Allow slices to recover for at least 1 hour.

  • Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate. Place a stimulating electrode on the afferent pathway and a recording electrode in the dendritic region of the postsynaptic neurons.

  • Baseline Recording: Elicit baseline synaptic responses (field excitatory postsynaptic potentials, fEPSPs) by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20 minutes.

  • This compound Application: If studying the acute effects, bath-apply this compound at the desired concentration (e.g., 1 µM) and continue baseline recording for another 10-20 minutes.

  • Induction of Plasticity:

    • LTP: Deliver a high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation).[1]

    • LTD: Deliver a low-frequency stimulation (LFS) protocol (e.g., 1 Hz for 5-15 minutes).[10]

  • Post-induction Recording: Continue recording fEPSPs for at least 60 minutes to assess the magnitude and stability of LTP or LTD.

Data Analysis:

Normalize the slope of the fEPSPs to the average baseline slope. A sustained increase in the fEPSP slope after HFS indicates LTP, while a sustained decrease after LFS indicates LTD.

Visualizations

Amfetaminil_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits Reuptake NET Norepinephrine Transporter (NET) This compound->NET Inhibits Reuptake VMAT2 VMAT2 This compound->VMAT2 Inhibits MAO MAO This compound->MAO Inhibits Synaptic_DA Synaptic Dopamine DAT->Synaptic_DA Reuptake DAT->Synaptic_DA Efflux Synaptic_NE Synaptic Norepinephrine NET->Synaptic_NE Reuptake NET->Synaptic_NE Efflux DA_vesicle Dopamine Vesicle NE_vesicle Norepinephrine Vesicle Cytosolic_DA Cytosolic Dopamine DA_vesicle->Cytosolic_DA Release Cytosolic_NE Cytosolic Norepinephrine NE_vesicle->Cytosolic_NE Release Cytosolic_DA->DAT Reverse Transport Cytosolic_DA->MAO Metabolized by Cytosolic_NE->NET Reverse Transport Cytosolic_NE->MAO Metabolized by DA_receptor Dopamine Receptors Synaptic_DA->DA_receptor Binds to NE_receptor Norepinephrine Receptors Synaptic_NE->NE_receptor Binds to

Caption: this compound's multifaceted mechanism of action on monoaminergic neurons.

CPP_Workflow start Start habituation Habituation: Free exploration of apparatus (15-20 min) start->habituation conditioning Conditioning Sessions (Alternating Days) habituation->conditioning drug_pairing Drug Pairing: This compound injection, confined to one chamber (30-45 min) conditioning->drug_pairing vehicle_pairing Vehicle Pairing: Saline injection, confined to other chamber (30-45 min) conditioning->vehicle_pairing test Test Day: Free exploration of apparatus (15-30 min) drug_pairing->test vehicle_pairing->test analysis Data Analysis: Compare time spent in drug-paired vs. vehicle-paired chambers test->analysis end End analysis->end

Caption: Experimental workflow for the Conditioned Place Preference (CPP) assay.

Microdialysis_Workflow start Start surgery Stereotaxic Surgery: Implant guide cannula start->surgery recovery Recovery Period (≥48 hours) surgery->recovery probe_insertion Probe Insertion & Habituation (30-60 min) recovery->probe_insertion baseline Baseline Sample Collection (3 x 15-20 min samples) probe_insertion->baseline drug_admin This compound Administration baseline->drug_admin post_drug_collection Post-injection Sample Collection (2-3 hours) drug_admin->post_drug_collection hplc_analysis HPLC-ECD Analysis of Dialysates post_drug_collection->hplc_analysis data_analysis Data Analysis: % change from baseline hplc_analysis->data_analysis end End data_analysis->end

Caption: Workflow for in vivo microdialysis to measure neurotransmitter levels.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in Amfetaminil Metabolite Identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying amfetaminil metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of this compound?

A1: this compound is primarily a prodrug of amphetamine. The initial and most significant metabolic step is the cleavage of the this compound molecule. This biotransformation results in the formation of amphetamine and benzaldehyde.[1] Subsequently, amphetamine undergoes extensive metabolism in the human body. The two main oxidative pathways for amphetamine are aromatic hydroxylation to form 4-hydroxyamphetamine, and oxidative deamination.[1] The enzyme CYP2D6 plays a role in the hydroxylation of amphetamine.[2]

Q2: What are the main challenges in identifying this compound metabolites?

A2: The primary challenges include:

  • Low Concentrations: Metabolites are often present in biological matrices at very low concentrations (nanomolar range), making detection difficult.[3]

  • Matrix Effects: Endogenous components in biological samples (e.g., urine, plasma) can interfere with the ionization of the target metabolites in mass spectrometry, leading to ion suppression or enhancement and affecting quantification.[4][5][6]

  • Isomeric Interferences: Differentiating between structural isomers can be challenging as they may have similar chromatographic behavior and mass spectra.[7]

  • Lack of Commercial Standards: The availability of certified reference standards for all potential metabolites, especially phase II conjugation products, can be limited.[8]

  • Metabolite Instability: Some metabolites may be unstable and degrade during sample collection, storage, or preparation.

Q3: Which analytical techniques are most suitable for this compound metabolite identification?

A3: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most powerful and commonly used techniques.[9]

  • GC-MS often requires derivatization to improve the volatility and thermal stability of the analytes, but it provides excellent chromatographic separation and characteristic fragmentation patterns for structural elucidation.[10][11][12][13]

  • LC-MS/MS is highly sensitive and specific, often requiring less sample preparation. It is particularly well-suited for analyzing less volatile and thermally labile metabolites.[14]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Low Signal Intensity in GC-MS Analysis

Question: I am observing poor peak shape (e.g., tailing) and low signal intensity for suspected amphetamine metabolites in my GC-MS analysis. What could be the cause and how can I troubleshoot it?

Answer:

Poor peak shape and low signal intensity for amphetamine and its metabolites in GC-MS are often due to the polar nature of the amine and hydroxyl groups, which can interact with active sites in the GC system. Derivatization is crucial to address this.

Troubleshooting Steps:

  • Verify Derivatization Efficiency: Incomplete derivatization is a common culprit.

    • Choice of Reagent: Ensure you are using an appropriate derivatizing agent. For amphetamines, common and effective reagents include:

      • Pentafluoropropionic anhydride (PFPA) [10]

      • Heptafluorobutyric anhydride (HFBA) [10]

      • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for silylation.[13][15]

    • Reaction Conditions: Optimize the derivatization reaction conditions, including temperature and time. For example, acylation with PFPA or HFBA is often performed at 70°C for 30 minutes.[10]

    • Reagent Quality: Use fresh, high-quality derivatizing reagents, as they can degrade over time.

  • Check for Active Sites in the GC System:

    • Injector Liner: Use a deactivated liner and consider replacing it if it has been used for many injections, especially with complex matrices.

    • GC Column: Ensure you are using a well-conditioned and appropriate column. If the column is old or has been exposed to harsh conditions, it may develop active sites.

  • Optimize Injection Parameters:

    • Injection Temperature: Ensure the injection port temperature is high enough to ensure complete vaporization of the derivatized analytes without causing thermal degradation.

Issue 2: Inconsistent Quantitative Results in LC-MS/MS Analysis Due to Matrix Effects

Question: My quantitative results for this compound metabolites using LC-MS/MS are inconsistent and show high variability between samples. I suspect matrix effects. How can I confirm and mitigate this?

Answer:

Matrix effects are a significant challenge in LC-MS/MS analysis of biological samples, causing ion suppression or enhancement that leads to poor accuracy and precision.

Troubleshooting Steps:

  • Confirming Matrix Effects:

    • Post-Extraction Spike: Analyze a blank matrix extract that has been spiked with the analyte and compare the signal intensity to that of the analyte in a pure solvent. A significant difference indicates the presence of matrix effects.[6]

    • Post-Column Infusion: Infuse a constant flow of the analyte solution into the MS while injecting a blank matrix extract onto the LC column. Dips or rises in the analyte signal at the retention time of interfering components confirm matrix effects.

  • Mitigating Matrix Effects:

    • Improve Sample Preparation:

      • Solid-Phase Extraction (SPE): This is a more effective technique for removing interfering matrix components compared to simple protein precipitation or liquid-liquid extraction.[5]

      • Dilution: If the analyte concentration is high enough, diluting the sample can reduce the concentration of matrix components and thus their effect.

    • Chromatographic Separation:

      • Optimize Gradient: Modify the LC gradient to better separate the analytes from the co-eluting matrix components.

      • Change Column Chemistry: Try a different column with a different stationary phase to alter selectivity.

    • Use of an Appropriate Internal Standard:

      • Stable Isotope-Labeled (SIL) Internal Standard: This is the most effective way to compensate for matrix effects. A SIL internal standard of the analyte will be affected by matrix effects in the same way as the analyte, allowing for accurate quantification.

Quantitative Data

Table 1: GC-MS Fragmentation of Derivatized Amphetamine

DerivativeParent Ion (M+)Key Fragment Ions (m/z)Reference
Pentafluoropropionyl (PFP)281190, 118, 91[10]
Heptafluorobutyryl (HFB)331240, 118, 91[10]
Trifluoroacetyl (TFA)231140, 118, 91[10]
Trimethylsilyl (TMS)207118, 91[15]

Table 2: LC-MS/MS Parameters for Amphetamine and a Key Metabolite

CompoundPrecursor Ion (m/z)Product Ions (m/z)Collision Energy (eV)
Amphetamine136.1119.1, 91.110, 20
4-Hydroxyamphetamine152.1135.1, 107.115, 25

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Metabolites in Urine (as Amphetamine)
  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition a mixed-mode cation exchange SPE cartridge with methanol followed by a buffer solution (e.g., phosphate buffer pH 6.0).

    • Dilute 1 mL of urine with 2 mL of the buffer and apply it to the SPE cartridge.

    • Wash the cartridge with the buffer solution and then with a mild organic solvent (e.g., methanol).

    • Dry the cartridge under vacuum.

    • Elute the analytes with a basic organic solvent mixture (e.g., ethyl acetate/ammonium hydroxide).

  • Derivatization (Acylation with PFPA):

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Add 50 µL of ethyl acetate and 50 µL of PFPA to the dried extract.

    • Heat the mixture at 70°C for 30 minutes.

    • Evaporate the excess reagent and solvent and reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

    • Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp up to a final temperature of around 280-300°C.

    • Injector: Splitless mode at 250°C.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-450 or use selected ion monitoring (SIM) for target analytes.

Protocol 2: LC-MS/MS Analysis of this compound Metabolites in Plasma (as Amphetamine)
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing a stable isotope-labeled internal standard (e.g., amphetamine-d5).

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3-0.5 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) using the precursor and product ions listed in Table 2.

Visualizations

This compound Metabolic Pathway This compound This compound Amphetamine Amphetamine This compound->Amphetamine Hydrolysis p_Hydroxyamphetamine 4-Hydroxyamphetamine Amphetamine->p_Hydroxyamphetamine Aromatic Hydroxylation (CYP2D6) Phenylacetone Phenylacetone Amphetamine->Phenylacetone Oxidative Deamination Benzoic_Acid Benzoic Acid Phenylacetone->Benzoic_Acid Oxidation Hippuric_Acid Hippuric Acid Benzoic_Acid->Hippuric_Acid Glycine Conjugation General Workflow for this compound Metabolite ID cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing & ID Sample_Collection Biological Sample (Urine, Plasma) Extraction Extraction (SPE, LLE, PP) Sample_Collection->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Analysis GC-MS or LC-MS/MS Extraction->Analysis Derivatization->Analysis Data_Acquisition Data Acquisition (Full Scan & MS/MS) Analysis->Data_Acquisition Data_Processing Data Processing (Peak Picking, Alignment) Data_Acquisition->Data_Processing Metabolite_ID Metabolite Identification (Database Search, Fragmentation Analysis) Data_Processing->Metabolite_ID Troubleshooting Low Signal in LC-MS Start Low/No Signal for Metabolite Check_MS Check MS Performance (Tune & Calibrate) Start->Check_MS Check_LC Check LC System (Pressure, Leaks) Check_MS->Check_LC MS OK Sample_Prep Investigate Sample Prep (Recovery, Stability) Check_LC->Sample_Prep LC OK Matrix_Effects Evaluate Matrix Effects (Post-extraction spike) Sample_Prep->Matrix_Effects Prep OK Optimize_Method Optimize Method (Improve Cleanup, Change Chromatography) Matrix_Effects->Optimize_Method Matrix Effects Confirmed Resolved Issue Resolved Matrix_Effects->Resolved No Matrix Effects, Re-evaluate Optimize_Method->Resolved

References

Optimizing Psychostimulant Dosage for Behavioral Studies in Mice: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework based on the extensive research available for d-amphetamine in mice. Researchers studying amfetaminil should use this information as a starting point for designing their own dose-finding and characterization studies, with the understanding that dosages are not directly equivalent. Careful pilot studies are essential to determine the appropriate dosage range for this compound that elicits the desired behavioral effects.

Frequently Asked Questions (FAQs)

Q1: I can't find any literature on this compound dosage for my mouse behavioral study. What should I do?

A1: The lack of published data for a specific compound is a common challenge in preclinical research. The recommended approach is to conduct a pilot dose-response study. Start with a very low dose and incrementally increase it across different groups of animals, observing for the behavioral endpoints of interest. This will allow you to establish an effective and safe dose range for your specific experimental conditions. Information on related compounds, such as amphetamine, can help inform the potential order of magnitude for your starting doses, but should be approached with caution.

Q2: How does the administration route affect the dosage and behavioral outcome?

A2: The route of administration significantly impacts the bioavailability, metabolism, and time-course of a drug's effects. Common routes for mice include intraperitoneal (i.p.), subcutaneous (s.c.), and oral (p.o.) administration. Intraperitoneal and subcutaneous injections generally lead to more rapid absorption and onset of effects compared to oral administration. The choice of administration route should be consistent with the research question and the intended translational relevance.

Q3: What are the typical behavioral effects of d-amphetamine in mice at different doses?

A3: D-amphetamine typically induces a dose-dependent bimodal response in mice.[1] Low to moderate doses (e.g., 1-5 mg/kg) tend to increase locomotor activity (ambulation).[1][2][3] As the dose increases (e.g., 5-20 mg/kg), locomotor activity may plateau or even decrease, while stereotyped behaviors (repetitive, focused movements like sniffing, gnawing, or head-weaving) become more prominent.[1][4]

Q4: How long after d-amphetamine administration should I conduct behavioral testing?

A4: The peak behavioral effects of d-amphetamine administered via i.p. or s.c. injection in mice are typically observed between 30 and 60 minutes post-administration.[1] However, the exact timing can vary based on the dose, specific behavior being measured, and the mouse strain. It is advisable to conduct a time-course study to determine the optimal window for behavioral testing in your specific experimental paradigm.

Q5: Are there sex differences in the behavioral response to d-amphetamine in mice?

A5: Yes, sex differences in the response to psychostimulants have been reported. While some studies may not observe significant sex differences in overall activity[2], it is a critical variable to consider. It is recommended to include both male and female mice in your studies or to provide a clear justification for using a single sex.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
No significant behavioral effect observed. - Dosage too low: The administered dose may be below the threshold for eliciting a behavioral response.- Timing of observation: The behavioral testing may be conducted outside the peak effect window.- Individual/strain variability: Some mice or strains may be less sensitive to the drug.- Conduct a dose-response study with a wider range of doses.- Perform a time-course experiment to identify the peak effect period.- Ensure the use of a sufficient number of animals to account for individual variability.
High variability in behavioral data. - Inconsistent drug administration: Variations in injection technique or volume.- Environmental factors: Differences in handling, cage environment, or time of day for testing.- Individual differences in drug metabolism. - Ensure all personnel are proficient in the chosen administration technique.- Standardize all experimental conditions, including handling procedures and testing environment.- Increase the sample size per group.
Excessive stereotypy interfering with the desired behavioral measure (e.g., in a cognitive task). - Dosage too high: High doses of d-amphetamine can induce pronounced stereotyped behaviors that may compete with the performance of other tasks.- Reduce the dose to a level that enhances the desired behavior (e.g., attention, locomotion) without inducing interfering stereotypies. A detailed dose-response curve is crucial here.[1][4]
Paradoxical calming effect observed. - Strain-specific response: Certain mouse strains may exhibit atypical responses to psychostimulants.[3]- Be aware of the known behavioral phenotypes of the mouse strain you are using. If a paradoxical effect is consistently observed, it may be a valid, albeit unexpected, finding for that particular strain.

Quantitative Data Summary for d-Amphetamine in Mice

Table 1: Dose-Dependent Effects of d-Amphetamine on Locomotor Activity and Stereotypy in C57BL/6 Mice

Dose (mg/kg, s.c.)Primary Behavioral EffectOnset of Peak EffectReference
2Increased locomotor activity30-60 min post-injection[1]
6Increased locomotion with periods of stereotypy30-60 min post-injection[1]
12Locomotion still above baseline but decreased compared to 2 mg/kg; increased stereotypy30-60 min post-injection[1]
16Further decrease in locomotion; significant increase in stereotypy30-60 min post-injection[1]
20Locomotion closer to baseline; pronounced stereotypy30-60 min post-injection[1]

Table 2: Dose-Dependent Effects of d-Amphetamine on Activity in a Behavioral Pattern Monitor

Dose (mg/kg, i.p.)Primary Behavioral EffectReference
1.4Increased overall activity in the final 20 min of a 60-min session[2]
2.5Increased overall activity throughout a 60-min session[2]
4.4Increased overall activity, particularly in the first 40 min; decreased rearing[2]
7.9Increased overall activity in the first 20 min; decreased rearing[2]

Experimental Protocols

Protocol 1: Assessment of d-Amphetamine-Induced Locomotor Activity and Stereotypy

This protocol is based on methodologies described in studies examining the dose-dependent effects of d-amphetamine on motor behaviors in mice.[1][4]

  • Animals: Use adult male or female C57BL/6 mice (or other strain of interest). House them under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Allow for at least one week of acclimatization before the experiment.

  • Drug Preparation: Dissolve d-amphetamine sulfate in sterile 0.9% saline. Prepare fresh solutions on the day of the experiment.

  • Experimental Groups: Divide the mice into groups, with each group receiving a different dose of d-amphetamine (e.g., 0, 2, 6, 12, 16, 20 mg/kg) or saline vehicle.

  • Administration: Administer the prepared d-amphetamine solution or saline via subcutaneous (s.c.) injection in a volume of 1 ml/kg.

  • Behavioral Testing: Immediately after injection, place each mouse individually into an open-field arena (e.g., 40x40x30 cm). Record locomotor activity (e.g., distance traveled, number of line crossings) and stereotyped behaviors using an automated video-tracking system for a period of 120 minutes. Stereotypy can be scored by a trained observer blind to the treatment conditions at regular intervals (e.g., every 5-10 minutes) based on a rating scale.

  • Data Analysis: Analyze the data in time bins (e.g., 10-minute intervals) to observe the time-course of the drug's effects. For dose-response analysis, focus on the cumulative activity during the peak effect period (e.g., 30-60 minutes post-injection). Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare between-group differences.

Protocol 2: Sensitization to d-Amphetamine

This protocol is adapted from studies investigating behavioral sensitization to d-amphetamine.[5][6]

  • Animals and Drug Preparation: As described in Protocol 1.

  • Sensitization Phase: For 5 consecutive days, administer a fixed dose of d-amphetamine (e.g., 1.8 mg/kg, s.c.) or saline to the respective groups of mice.[6] The injections should be given in the same environment each day.

  • Withdrawal Phase: Leave the mice undisturbed in their home cages for a specified withdrawal period (e.g., 7 days).

  • Challenge Phase: On the challenge day, administer a lower dose of d-amphetamine (e.g., 1 mg/kg, s.c.) to all groups (both the saline- and amphetamine-pretreated mice).

  • Behavioral Testing: Immediately after the challenge dose, measure locomotor activity in an open-field arena as described in Protocol 1.

  • Data Analysis: Compare the locomotor response to the challenge dose between the group pretreated with amphetamine and the group pretreated with saline. A significantly greater locomotor response in the amphetamine-pretreated group indicates behavioral sensitization.

Visualizations

Experimental_Workflow_Locomotor_Activity cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Data Analysis Acclimatization Acclimatize Mice Drug_Prep Prepare d-Amphetamine & Saline Solutions Acclimatization->Drug_Prep Grouping Assign Mice to Dose Groups Drug_Prep->Grouping Administration Administer Drug/Vehicle (s.c. or i.p.) Grouping->Administration Behavioral_Test Place in Open-Field Arena Administration->Behavioral_Test Recording Record Behavior (e.g., 120 min) Behavioral_Test->Recording Time_Course Analyze Data in Time Bins Recording->Time_Course Dose_Response Analyze Cumulative Activity (Peak Effect Window) Time_Course->Dose_Response Stats Statistical Comparison Dose_Response->Stats

Caption: Workflow for a d-amphetamine dose-response study on locomotor activity.

Signaling_Pathway Amphetamine Amphetamine DAT Dopamine Transporter (DAT) Amphetamine->DAT Enters neuron & reverses transport Vesicle Synaptic Vesicle Amphetamine->Vesicle Disrupts storage DA_synapse Synaptic Dopamine DAT->DA_synapse Increased concentration DA_cyto Cytoplasmic Dopamine Vesicle->DA_cyto DA release into cytoplasm DA_cyto->DAT Transported out of neuron Postsynaptic_Receptor Postsynaptic Dopamine Receptors DA_synapse->Postsynaptic_Receptor Increased stimulation Behavioral_Effects Increased Locomotion & Stereotypy Postsynaptic_Receptor->Behavioral_Effects

References

Technical Support Center: Amfetaminil Stability and Degradation in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding the stability and degradation of amfetaminil in biological samples. The information is presented in a question-and-answer format to directly address common issues and inquiries that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of this compound in the body?

In vivo, this compound is known to be a prodrug that undergoes rapid metabolic cleavage.[1] It is quickly broken down into its constituent chemical precursors: amphetamine, benzaldehyde, and hydrocyanic acid.[2] Following this initial breakdown, the resulting amphetamine is the primary active metabolite and is further metabolized through various pathways. The main metabolic routes for amphetamine include aromatic hydroxylation to form 4-hydroxyamphetamine and oxidative deamination.[1]

Q2: How stable is this compound in biological samples like blood and urine?

Studies using radioactively labeled this compound in rats have shown that it is very unstable in vivo. Within 5 to 90 minutes after administration, only 1-2% of the total radioactivity in the blood corresponds to the intact this compound molecule.[2] The majority of the radioactivity is associated with its degradation products, primarily amphetamine and its metabolites.[2] In urine, no intact this compound is typically detected, only its metabolites.[2]

Q3: What are the main metabolites of this compound that I should be looking for in my analysis?

Given the rapid cleavage of this compound, the primary target for analysis is amphetamine. Further downstream metabolites of amphetamine that can be monitored include p-hydroxyamphetamine glucuronide and hippuric acid (a metabolite of benzaldehyde).[2]

Q4: Is this compound stable in vitro, for example, in stock solutions or during sample preparation?

Early chemical studies from 1975 indicated that this compound is stable under standard experimental preparation conditions and does not readily react with acids or alkalis. This suggests that the degradation of this compound in biological samples is primarily due to enzymatic processes rather than chemical instability in aqueous solutions.

Q5: What are the optimal storage conditions for biological samples containing this compound or its metabolites?

While specific long-term stability studies for this compound in biological matrices are scarce due to its rapid in vivo degradation, general guidelines for amphetamine stability should be followed. For amphetamine and its derivatives in urine, no significant loss was observed when samples were stored at 4°C and -20°C for up to 24 months for sterile samples and 6 months for non-sterile samples. Short-term storage at 37°C for 7 days also showed no significant loss. Repeated freeze-thaw cycles (up to three) did not significantly affect the concentration of amphetamine derivatives in sterile urine.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Cannot detect intact this compound in blood or urine samples. Rapid in vivo metabolic cleavage.This is expected. Shift your analytical focus to detecting the primary metabolite, amphetamine, and its downstream metabolites like 4-hydroxyamphetamine.
Low recovery of amphetamine from biological samples. Inefficient extraction procedure.Optimize the pH of the sample before extraction. Amphetamine is a basic drug, so adjusting the sample to an alkaline pH will enhance its extraction into an organic solvent. Consider using a validated liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol.
High variability in quantitative results. Sample degradation due to improper storage or handling.Ensure samples are stored at appropriate temperatures (e.g., -20°C for long-term storage). Avoid repeated freeze-thaw cycles. Use of preservatives can be considered for urine samples.
Interference peaks in chromatogram. Matrix effects from biological components.Improve sample clean-up steps. This can include protein precipitation for plasma/serum samples or using a more selective SPE sorbent. Derivatization of the analyte can also help to move its chromatographic peak away from interfering matrix components.

Data Presentation

Table 1: In Vivo Stability of this compound

Biological MatrixTime Post-AdministrationPercentage of Intact this compoundPrimary Degradation ProductsReference
Blood (Rat)5 - 90 minutes1 - 2%Amphetamine, p-OH-amphetamine glucuronide, Hippuric acid[2]
Urine (Rat)Not specifiedNot detectableAmphetamine, p-OH-amphetamine glucuronide, Hippuric acid[2]

Table 2: Factors Affecting Amphetamine Stability in Biological Samples

FactorEffect on StabilityRecommendations
Temperature Higher temperatures can potentially lead to degradation over extended periods, though amphetamines are relatively stable.For long-term storage, -20°C is recommended. 4°C is suitable for short-term storage.
pH Amphetamine stability is generally good across a range of pH values typically found in biological samples.For extraction purposes, an alkaline pH is necessary to ensure the drug is in its non-ionized form for efficient extraction into organic solvents.
Light Prolonged exposure to UV light can potentially cause degradation of some analytes.Store samples in amber vials or in the dark to minimize light exposure.
Enzymatic Activity In vivo, enzymatic cleavage is the primary driver of this compound degradation. Post-collection enzymatic activity in unpreserved samples could potentially alter analyte concentrations.For urine, the addition of preservatives like sodium azide can inhibit microbial growth and potential enzymatic degradation. For blood/plasma, prompt separation and freezing are recommended.
Freeze-Thaw Cycles Minimal impact on amphetamine concentrations in urine for up to three cycles.To minimize any potential degradation, it is best practice to aliquot samples before freezing if multiple analyses are anticipated.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of Amphetamine from Urine
  • Sample Preparation:

    • To 1 mL of urine in a glass tube, add an appropriate internal standard (e.g., amphetamine-d5).

    • Add 200 µL of 5 M sodium hydroxide to alkalize the sample to a pH > 10. Vortex for 10 seconds.

  • Extraction:

    • Add 4 mL of an organic solvent (e.g., a mixture of chloroform and isopropanol, 4:1 v/v).

    • Cap the tube and vortex for 5 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Back Extraction (for clean-up):

    • Transfer the organic layer to a new tube.

    • Add 1 mL of 0.1 M hydrochloric acid. Vortex for 5 minutes.

    • Centrifuge and discard the organic layer.

    • Wash the aqueous layer with 2 mL of n-hexane. Vortex and centrifuge. Discard the hexane layer.

  • Final Extraction:

    • Alkalize the aqueous layer with 200 µL of 5 M sodium hydroxide.

    • Add 2 mL of the extraction solvent. Vortex for 5 minutes.

    • Centrifuge and transfer the organic layer to a clean tube.

  • Derivatization and Analysis (for GC-MS):

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 50 µL of ethyl acetate and 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Heat at 70°C for 20 minutes.

    • Inject 1 µL into the GC-MS system.

Protocol 2: Solid-Phase Extraction (SPE) of Amphetamine from Plasma
  • Sample Pre-treatment:

    • To 1 mL of plasma, add the internal standard.

    • Add 2 mL of 0.1 M phosphate buffer (pH 6.0) and vortex.

  • SPE Column Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 3 mL of methanol, 3 mL of deionized water, and 3 mL of 0.1 M phosphate buffer (pH 6.0).

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow flow rate (1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water.

    • Wash with 3 mL of 0.1 M acetic acid.

    • Wash with 3 mL of methanol.

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution:

    • Elute the analytes with 3 mL of a freshly prepared mixture of dichloromethane:isopropanol:ammonium hydroxide (80:20:2 v/v/v).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of the initial mobile phase).

Visualizations

Amfetaminil_Degradation_Pathway This compound This compound cleavage Rapid In Vivo Cleavage (Enzymatic Hydrolysis) This compound->cleavage amphetamine Amphetamine cleavage->amphetamine benzaldehyde Benzaldehyde cleavage->benzaldehyde hydrocyanic_acid Hydrocyanic Acid cleavage->hydrocyanic_acid metabolism Further Metabolism amphetamine->metabolism CYP2D6 benzoic_acid Benzoic Acid benzaldehyde->benzoic_acid Oxidation hydroxyamphetamine 4-Hydroxyamphetamine metabolism->hydroxyamphetamine Aromatic Hydroxylation phenylacetone Phenylacetone metabolism->phenylacetone Oxidative Deamination norephedrine Norephedrine metabolism->norephedrine Aliphatic Hydroxylation hippuric_acid Hippuric Acid benzoic_acid->hippuric_acid Glycine Conjugation

Caption: Metabolic pathway of this compound in biological systems.

Analytical_Workflow sample Biological Sample (Blood, Urine, Plasma) pretreatment Sample Pre-treatment (e.g., pH adjustment, add IS) sample->pretreatment extraction Extraction (LLE or SPE) pretreatment->extraction cleanup Clean-up / Evaporation extraction->cleanup derivatization Derivatization (optional for GC-MS) cleanup->derivatization analysis Instrumental Analysis (GC-MS or LC-MS/MS) cleanup->analysis Direct to LC-MS/MS derivatization->analysis data Data Processing & Quantitation analysis->data

Caption: General workflow for this compound/amphetamine analysis.

References

Technical Support Center: Amfetaminil Analysis in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of amfetaminil in complex biological matrices.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Preparation & Extraction

Q1: Why am I observing low recovery of this compound from my urine/blood samples during extraction?

A1: Low recovery of this compound can be attributed to several factors during sample preparation. Here are some common causes and troubleshooting steps:

  • Suboptimal pH: this compound is a basic compound. Ensure the pH of your sample is adjusted to be alkaline (typically pH ≥ 10) before liquid-liquid extraction (LLE) to ensure it is in its free base form, which is more soluble in organic extraction solvents.[1]

  • Inefficient Extraction Solvent (LLE): The choice of organic solvent is critical. While various solvents can be used, a mixture like chloroform:ethyl acetate:ethanol (3:1:1 v/v) has been shown to yield high recovery.[1] Ensure thorough mixing (vortexing) to maximize the interaction between the aqueous and organic phases.[1]

  • Improper Solid Phase Extraction (SPE) Column and Procedure: For SPE, using a mixed-mode cation exchange column is often effective for basic drugs like amphetamines.[2] Ensure the column is conditioned correctly, the sample is loaded under appropriate pH conditions (acidified to ensure the amine group is charged), and the elution solvent is strong enough to displace the analyte.[2][3]

  • Analyte Loss During Evaporation: this compound can be volatile. When evaporating the extraction solvent, do so under a gentle stream of nitrogen and at a controlled temperature (e.g., 40°C).[4] The addition of a small amount of an acidic solution (e.g., HCl in methanol) before evaporation can help to convert the analyte to a less volatile salt form, preventing evaporative losses.[4]

  • Analyte Instability: this compound and its metabolites can degrade over time, especially if samples are not stored correctly. Urine samples should be stored at 2-8°C for short-term storage (up to 48 hours) and below -20°C for long-term storage.[5][6] Avoid repeated freeze-thaw cycles. The stability of amphetamines in urine can be affected by pH and temperature.[7]

Q2: Should I use Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) for my samples?

A2: Both LLE and SPE are widely used for extracting amphetamines from biological matrices, and the choice depends on your specific needs.

  • Liquid-Liquid Extraction (LLE): This is a traditional, robust, and cost-effective method.[1] It can be highly effective but may be more time-consuming and can sometimes result in the formation of emulsions, complicating the separation of layers.[2]

  • Solid Phase Extraction (SPE): SPE is often considered a cleaner and more reproducible technique, with a lower likelihood of emulsion formation.[2][8] It can also be more easily automated for high-throughput applications.[2] However, SPE cartridges can be more expensive than LLE solvents.[8] For complex matrices, SPE can provide cleaner extracts, which is beneficial for reducing matrix effects in LC-MS/MS analysis.[9]

Supported Liquid Extraction (SLE) is another alternative that combines the principles of LLE with the convenience of an SPE-like format, providing good analyte recoveries and eliminating emulsion issues.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Q3: Is derivatization necessary for the GC-MS analysis of this compound? If so, which reagent should I use?

A3: Yes, derivatization is highly recommended for the GC-MS analysis of amphetamines.[10][11] Undivatized amphetamines exhibit poor chromatographic peak shape due to their polar nature. Derivatization improves volatility, thermal stability, and chromatographic performance, leading to better sensitivity and peak symmetry.[10][12] It also helps in producing unique, high molecular weight fragments that are useful for mass spectral identification and quantification.[10]

Several derivatizing agents are available, with fluorinated anhydrides being very common:

  • Pentafluoropropionic anhydride (PFPA): Often considered one of the best options for sensitivity.[11][13]

  • Heptafluorobutyric anhydride (HFBA): Also a very popular and effective choice.[11][14]

  • Trifluoroacetic anhydride (TFAA): Another common acylation reagent.[11]

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): A silylating agent that attaches a nonpolar trimethylsilyl (TMS) group, which can lower the boiling point of the derivative and allow for analysis at lower GC temperatures.[12]

The choice of reagent can depend on the specific amphetamine-related compounds being analyzed and the desired sensitivity.[11][13]

Q4: I am observing peak tailing and poor peak shape in my GC-MS chromatograms. What could be the cause?

A4: Poor peak shape, particularly tailing, for derivatized amphetamines in GC-MS analysis can be caused by several factors:

  • Incomplete Derivatization: Ensure your derivatization reaction goes to completion. Optimize the reaction time, temperature, and reagent volume. For example, a common procedure involves heating the dried extract with the derivatizing agent (e.g., PFPA) at 70°C for 30 minutes.[13]

  • Active Sites in the GC System: Active sites in the injector liner, column, or detector can interact with the analyte, causing peak tailing. Using a highly inert GC column, such as one with an arylene-embedded stationary phase, can improve performance and reduce tailing.[10] Regularly replace the injector liner and septum.

  • Column Damage: Derivatization reagents and their byproducts can be harsh and may damage the GC column's stationary phase over time, leading to increased bleed and peak tailing.[10] Using a robust column designed to withstand these reagents can extend column lifetime.[10]

  • Co-eluting Interferences: Components from the sample matrix that are not removed during sample preparation can co-elute with the analyte and interfere with its chromatography. Improving the sample cleanup procedure can help to mitigate this.

Q5: I am seeing unexpected peaks or interferences in my GC-MS analysis. How can I identify and resolve this?

A5: Unexpected peaks can arise from various sources:

  • Matrix Components: Endogenous substances from the biological matrix (e.g., urine, blood) can survive the extraction process and appear in the chromatogram. A more selective sample preparation method, such as SPE, can help to remove these interferences.[2]

  • Other Drugs or Metabolites: Other structurally similar drugs, including designer amphetamines or common over-the-counter medications, can potentially interfere with the analysis.[14][15] For example, phentermine can interfere with the analysis of d-amphetamine when using certain derivatizing agents.[15] Careful selection of quantifier and qualifier ions in selected ion monitoring (SIM) mode is crucial for specificity.[11][14]

  • Derivatization Byproducts: The derivatization process itself can sometimes create side products that appear as extra peaks.

  • Instrumental Artifacts: In some cases, the GC/MS instrument itself can cause the conversion of one drug to another, leading to false positives.[16]

To troubleshoot, analyze a matrix blank (a sample of the same biological fluid without the analyte) that has been through the entire extraction and analysis procedure to identify peaks originating from the matrix or the reagents.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Q6: My analyte signal is being suppressed in my LC-MS/MS analysis. What is causing this and how can I fix it?

A6: Signal suppression, also known as the matrix effect, is a common challenge in LC-MS/MS analysis, particularly with electrospray ionization (ESI).[9][17][18] It occurs when co-eluting components from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source, leading to a decreased signal and affecting the accuracy and precision of quantification.[18][19]

Here's how to address ion suppression:

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they reach the LC-MS/MS system. Switching from a simple "dilute-and-shoot" or protein precipitation method to a more rigorous cleanup technique like SPE can significantly reduce matrix effects.[9]

  • Optimize Chromatography: Adjust your chromatographic conditions to separate the analyte from the co-eluting matrix components. A longer column, a different stationary phase, or a modified gradient elution profile can achieve this.

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., this compound-d5) is the best way to compensate for matrix effects. Since it has nearly identical chemical properties and retention time to the analyte, it will experience the same degree of ion suppression, allowing for accurate quantification.

  • Change Ionization Source: If available, atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects than ESI for certain compounds.[9]

Quantitative Data Summary

The following tables summarize key performance data for various this compound (and related amphetamines) detection methods.

Table 1: Comparison of Sample Preparation Methods for Amphetamine Recovery in Urine

Sample Preparation MethodAnalyteRecovery (%)Reference
On-column Derivatization/ExtractionAmphetamine100%[20]
On-column Derivatization/ExtractionMethamphetamine102%[20]
Solid Phase Extraction (SPE)Amphetamine-related drugs63-90%[21]
Liquid-Liquid Extraction (LLE)Amphetamine97.2% (at pH 10)[1]

Table 2: Method Detection and Quantification Limits in Biological Matrices

Analytical MethodMatrixAnalyte(s)LODLOQReference
UPLC-qTOF-MSBloodIsomeric Amphetamines-20 ng/mL[21]
GC-MSUrineAmphetamine2.962 µg/L9.873 µg/L[22]
GC-MSUrineMethamphetamine6.757 µg/L22.253 µg/L[22]
GC-MSOral FluidAmphetamines & Cathinones-2.5-10 ng/mL[11][13]
GC-FID-Amphetamine & others10 µg/mL-[23][24]

Detailed Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) of Amphetamines from Urine

This protocol is a general guideline based on common practices for mixed-mode cation exchange SPE.

  • Sample Pre-treatment: To 1 mL of urine, add an internal standard. Acidify the sample to pH 3-4 with an acid like formic acid.[3] This ensures the amine group of this compound is protonated.

  • Column Conditioning: Condition a mixed-mode SPE cartridge (e.g., 30 mg) by washing with 1 mL of methanol or acetonitrile, followed by 1 mL of water or an acidic buffer.[3]

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge to remove interferences. A typical wash sequence might include:

    • 2 mL of water.[3]

    • 1 mL of an acidic solution (e.g., 0.1 M acetic acid).

    • 1 mL of methanol.[3]

  • Elution: Elute the analytes with 1 mL of a basic organic solvent mixture. A common eluent is a mixture of dichloromethane, isopropanol, and ammonium hydroxide (e.g., 78:20:2 v/v/v) or acetonitrile with ammonium hydroxide.[3]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis or mobile phase for LC-MS/MS analysis.

Protocol 2: Derivatization with PFPA for GC-MS Analysis

  • Ensure the extracted sample residue is completely dry.

  • Add 50 µL of ethyl acetate to the residue.

  • Add 50 µL of pentafluoropropionic anhydride (PFPA).

  • Cap the vial tightly and heat at 70°C for 30 minutes.[11][13]

  • After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the derivatized residue in an appropriate volume of a suitable solvent (e.g., ethyl acetate) for injection into the GC-MS.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Urine, Blood, etc.) Pretreatment Sample Pre-treatment (pH adjustment, IS addition) Sample->Pretreatment Extraction Extraction (SPE or LLE) Pretreatment->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Derivatization Derivatization (for GC-MS) Evaporation->Derivatization GC-MS Path LCMS LC-MS/MS Analysis Evaporation->LCMS LC-MS/MS Path GCMS GC-MS Analysis Derivatization->GCMS Data_Acquisition Data Acquisition GCMS->Data_Acquisition LCMS->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification

Caption: General workflow for this compound detection.

Troubleshooting_Tree Start Problem Observed Low_Recovery Low Analyte Recovery? Start->Low_Recovery Poor_Peak_Shape Poor Peak Shape? Start->Poor_Peak_Shape Signal_Suppression Signal Suppression (LC-MS)? Start->Signal_Suppression Check_pH Check Sample pH (should be alkaline for LLE) Low_Recovery->Check_pH Yes Check_SPE Review SPE Protocol (Conditioning, Wash, Elution) Low_Recovery->Check_SPE Yes Check_Evap Check Evaporation Step (Volatility Losses) Low_Recovery->Check_Evap Yes Check_Deriv Verify Derivatization (Complete Reaction?) Poor_Peak_Shape->Check_Deriv Yes Check_GC_Inlet Check GC Inlet (Liner, Septum) Poor_Peak_Shape->Check_GC_Inlet Yes Check_Column Evaluate Column Health Poor_Peak_Shape->Check_Column Yes Improve_Cleanup Improve Sample Cleanup (e.g., use SPE) Signal_Suppression->Improve_Cleanup Yes Optimize_Chroma Optimize Chromatography Signal_Suppression->Optimize_Chroma Yes Use_IS Use Isotope-Labeled IS Signal_Suppression->Use_IS Yes

Caption: Troubleshooting decision tree for analysis.

Matrix_Effect cluster_ideal Ideal Scenario (Clean Sample) cluster_matrix Real Scenario (Complex Matrix) Analyte1 Analyte Droplet1 ESI Droplet Analyte1->Droplet1 Ion1 Analyte Ion [M+H]+ Droplet1->Ion1 Signal1 Strong MS Signal Ion1->Signal1 Analyte2 Analyte Droplet2 ESI Droplet Analyte2->Droplet2 Matrix Matrix Components Matrix->Droplet2 Ion2 Analyte Ion [M+H]+ Matrix->Ion2 Ionization Competition Droplet2->Ion2 Signal2 Suppressed MS Signal Ion2->Signal2

Caption: Diagram illustrating the matrix effect.

References

Technical Support Center: Minimizing Variability in Amfetaminil Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in designing and executing robust and reproducible animal studies with amfetaminil. By addressing common sources of variability, this guide aims to enhance the reliability and translational value of your research findings.

Frequently Asked Questions (FAQs)

Q1: We are observing high inter-animal variability in behavioral responses to this compound. What are the potential causes?

High variability in behavioral outcomes is a common challenge. Several factors can contribute to this:

  • Genetic Background: Different strains of mice and rats can exhibit varied metabolic and behavioral responses to psychostimulants. For instance, C57BL/6J mice are known for their high activity levels, which can influence the interpretation of this compound's effects on locomotion.[1][2]

  • Environmental Factors: The housing and testing environment can significantly impact behavior.[3] Factors to consider include:

    • Lighting: Mice are nocturnal, and testing under bright lights can alter their natural activity levels.[3]

    • Noise and Odors: Uncontrolled sounds and strong scents (including from cleaning agents or personnel) can induce stress and affect behavioral readouts.

    • Housing Conditions: Social isolation or group housing can influence anxiety levels and social behaviors, which may interact with the effects of this compound.

  • Experimenter Handling: The way animals are handled before and during the experiment can be a major source of stress and variability. Consistent and gentle handling is crucial. Some studies even suggest that the sex of the experimenter can influence an animal's stress response.

  • Gut Microbiome: Emerging evidence suggests that the gut microbiome can influence drug metabolism and behavior. Diet and housing conditions can alter the microbiome, contributing to variability.

Q2: What is the optimal route of administration for this compound in rodents, and how does it affect the pharmacokinetic profile?

The choice of administration route depends on the experimental question and desired pharmacokinetic profile.

  • Oral (p.o.): Oral administration, such as through gavage or voluntary consumption in a palatable medium, mimics the clinical route of administration for many drugs.[4][5][6] However, it can lead to slower absorption and a significant first-pass metabolism in the liver.[7] this compound is metabolized to amphetamine in the liver, so oral administration will result in a different profile of the prodrug and active metabolite compared to parenteral routes.[8]

  • Intraperitoneal (i.p.): This is a common route in rodent studies, offering rapid absorption into the bloodstream.[9] It bypasses the first-pass metabolism to a large extent, leading to higher bioavailability of the parent compound.

  • Subcutaneous (s.c.): This route provides a slower and more sustained release compared to i.p. injection, which can be advantageous for studies requiring more stable plasma concentrations over a longer period.[9][10]

Q3: We are planning a long-term study involving this compound in drinking water. Is the compound stable, and what are the considerations?

While administering drugs in drinking water can reduce handling stress, there are several critical considerations:

  • Stability: Amphetamines can react with chlorine in treated drinking water, forming disinfection by-products.[11][12] It is crucial to use purified, non-chlorinated water and to assess the stability of this compound in your specific solution over the intended period of use.

  • Dosing Accuracy: Water intake can vary significantly between animals and can be influenced by the taste of the drug, the animal's health status, and environmental conditions. This can lead to inaccurate and variable dosing. Regular monitoring of water consumption and animal weight is essential.

  • Palatability: this compound may have a taste that reduces water intake. The use of sweeteners may be necessary to ensure adequate consumption, but these can also have their own metabolic and behavioral effects.

Q4: How does this compound exert its effects, and are there species differences in its metabolism?

This compound is a prodrug that is metabolized in the body to its active form, amphetamine.[8] Amphetamine then acts as a central nervous system stimulant by increasing the levels of dopamine and norepinephrine in the brain.[13][14][15]

  • Mechanism of Action: Amphetamine enters presynaptic neurons via dopamine (DAT) and norepinephrine (NET) transporters.[14][16] Inside the neuron, it disrupts the storage of dopamine and norepinephrine in synaptic vesicles by interacting with the vesicular monoamine transporter 2 (VMAT2).[17][18][19] This leads to an increased concentration of these neurotransmitters in the cytoplasm and their subsequent release into the synapse through a process called reverse transport.[16]

  • Metabolism: The metabolism of this compound and its active metabolite, amphetamine, can vary between species. In rats, this compound is extensively dealkylated to amphetamine.[8] Amphetamine is then further metabolized, with the primary metabolite in rats being 4-hydroxyamphetamine, which is then conjugated.[20] Mice also metabolize amphetamine to 4-hydroxyamphetamine and benzoic acid.[20] These metabolic differences can lead to variations in the duration and intensity of the drug's effects across species.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Inconsistent locomotor activity Dose-response effects: Amphetamine can have a bimodal effect on locomotion, with lower doses increasing activity and higher doses inducing stereotypy, which can reduce locomotion.[1]Action: Conduct a dose-response study to determine the optimal dose for producing a consistent increase in locomotor activity without inducing significant stereotypy.
Habituation: Lack of proper habituation to the testing arena can lead to novelty-induced hyperactivity, masking the drug's effects.Action: Ensure a consistent habituation period for all animals in the testing apparatus before drug administration.
Time of day: Circadian rhythms can influence baseline activity levels.Action: Conduct all behavioral testing at the same time of day to minimize variability due to circadian fluctuations.
High variability in anxiety-like behavior (e.g., in Elevated Plus Maze) Handling stress: Inconsistent or rough handling can increase baseline anxiety.Action: Implement a standardized handling protocol and ensure all experimenters are proficient. Allow animals to habituate to the experimenter.
Environmental cues: Differences in lighting, noise, or olfactory cues between tests can alter anxiety levels.Action: Standardize the testing environment. Use dim, indirect lighting and minimize noise. Clean the apparatus thoroughly between animals to remove olfactory cues.[21]
Poor performance in cognitive tasks (e.g., 5-CSRTT) Inadequate training: Animals may not have fully acquired the task, leading to variable performance.Action: Ensure all animals reach a stable baseline of performance according to predefined criteria before initiating drug studies.
Drug-induced side effects: The dose of this compound may be too high, causing hyperactivity or stereotypy that interferes with task performance.Action: Use a lower dose of this compound that has been shown to have pro-cognitive effects without significant motor side effects. A dose of 0.3 mg/kg has been shown to improve attention in mice.[22]
Unexpected toxicity or adverse events Species sensitivity: Different species or strains may have different sensitivities to the toxic effects of amphetamines.Action: Consult the literature for toxicity data in your chosen species and strain. Start with lower doses and carefully monitor animals for any adverse effects.
Drug formulation: The vehicle or pH of the injected solution could be causing irritation or toxicity.[6]Action: Ensure the drug is fully dissolved and the vehicle is sterile, isotonic, and at a neutral pH.

Data Presentation: Pharmacokinetic Parameters of Amphetamine in Rodents

Note: As this compound is a prodrug of amphetamine, the pharmacokinetic parameters of amphetamine are presented here to guide experimental design. The conversion of this compound to amphetamine will influence the time to reach maximum concentration (Tmax) of amphetamine.

Table 1: Pharmacokinetic Parameters of d-Amphetamine in Rats

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (min)Half-life (t½) (hours)Reference
Intravenous (i.v.)15 (racemic)--1.12 ± 0.09
Intraperitoneal (i.p.)5---[21]
Subcutaneous (s.c.)----
Oral (p.o.)10---[20]

Table 2: Pharmacokinetic Parameters of Amphetamine in Mice

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (min)Half-life (t½) (hours)Reference
Intraperitoneal (i.p.)0.5-5-~15-30~0.5-1
Subcutaneous (s.c.)----
Oral (p.o.)10---[20]

Experimental Protocols

Protocol 1: Locomotor Activity Assessment
  • Apparatus: An open-field arena equipped with infrared beams or a video-tracking system to automatically record movement.

  • Habituation: Place the animal in the center of the arena and allow it to explore freely for 30-60 minutes to establish a baseline activity level.

  • Administration: Administer this compound or vehicle via the desired route (e.g., i.p., s.c., or p.o.). The pre-treatment time will depend on the route of administration and the known Tmax of amphetamine.

  • Testing: Immediately after administration (for i.p.) or after the appropriate pre-treatment time, place the animal back in the open-field arena and record locomotor activity for 60-120 minutes.

  • Data Analysis: Key parameters to analyze include total distance traveled, time spent mobile, and entries into the center zone (as a measure of anxiety-like behavior).

Protocol 2: Elevated Plus Maze (EPM)
  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[8][13][14][17][21]

  • Habituation: Handle the animals for several days leading up to the test. Allow them to acclimate to the testing room for at least 30 minutes before the trial.

  • Administration: Administer this compound or vehicle. A typical pre-treatment time for an i.p. injection is 30 minutes.

  • Testing: Place the animal in the center of the maze, facing an open arm. Allow it to explore freely for 5 minutes.[17][21]

  • Data Analysis: Record the time spent in the open and closed arms, and the number of entries into each arm. An increase in the time spent in the open arms is indicative of an anxiolytic-like effect, while a decrease suggests an anxiogenic-like effect.

Protocol 3: Prepulse Inhibition (PPI) of Acoustic Startle
  • Apparatus: A startle chamber equipped with a speaker to deliver acoustic stimuli and a sensor to measure the startle response.[1][15][20]

  • Habituation: Place the animal in the chamber and allow a 5-minute acclimation period with background white noise.

  • Administration: Administer this compound or vehicle prior to the habituation period, allowing for the appropriate pre-treatment time.

  • Testing: The session consists of different trial types presented in a pseudorandom order:

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to elicit a startle response.

    • Prepulse-alone trials: A weak, non-startling stimulus (e.g., 74-82 dB).

    • Prepulse-pulse trials: The weak prepulse precedes the strong pulse by a short interval (e.g., 100 ms).

  • Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials. A disruption in PPI is considered a measure of sensorimotor gating deficits.

Visualizations

Signaling Pathway of this compound (as Amphetamine)

Amfetaminil_Pathway cluster_outside Synaptic Cleft cluster_neuron Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound (Prodrug) Amphetamine Amphetamine (Active Metabolite) This compound->Amphetamine Metabolism (e.g., in liver) DAT DAT Amphetamine->DAT Enters neuron NET NET Amphetamine->NET Enters neuron VMAT2 VMAT2 Amphetamine->VMAT2 Inhibits uptake & promotes release DA_cyto Cytosolic DA DAT->DA_cyto Reuptake Receptors Dopamine & Norepinephrine Receptors NE_cyto Cytosolic NE NET->NE_cyto Reuptake Vesicle Synaptic Vesicle VMAT2->Vesicle Packages DA/NE into vesicles Vesicle->DA_cyto Release Vesicle->NE_cyto Release DA_cyto->DAT Reverse Transport (Efflux) NE_cyto->NET Reverse Transport (Efflux) DA_vesicle Vesicular DA NE_vesicle Vesicular NE

Caption: Mechanism of action of this compound's active metabolite, amphetamine.

Experimental Workflow for a Behavioral Study

Experimental_Workflow start Start: Animal Acclimation (e.g., 1 week) handling Habituation & Handling (3-5 days) start->handling baseline Baseline Behavioral Testing (Optional, e.g., Locomotor Activity) handling->baseline randomization Randomization to Treatment Groups baseline->randomization drug_prep Drug Preparation (this compound / Vehicle) randomization->drug_prep Group 1: Vehicle randomization->drug_prep Group 2: This compound admin Drug Administration (p.o., i.p., s.c.) drug_prep->admin pretreatment Pre-treatment Interval (Based on Route & PK) admin->pretreatment behavioral_test Behavioral Testing (e.g., EPM, PPI, Locomotor) pretreatment->behavioral_test data_collection Data Collection (Automated/Manual) behavioral_test->data_collection data_analysis Data Analysis & Statistics data_collection->data_analysis end End: Interpretation of Results data_analysis->end

Caption: A generalized workflow for conducting this compound behavioral studies in rodents.

Troubleshooting Logic for High Variability

Troubleshooting_Variability start High Inter-Animal Variability Observed q1 Is the animal strain and sex consistent? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are environmental conditions (housing, light, noise) strictly controlled? a1_yes->q2 s1 Standardize strain, sex, and supplier. Account for sex differences in analysis. a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the drug administration protocol consistent? a2_yes->q3 s2 Standardize housing density, light/dark cycle, and minimize noise/olfactory disturbances. a2_no->s2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is experimenter handling and the behavioral protocol standardized? a3_yes->q4 s3 Ensure consistent route, dose volume, time of day, and pre-treatment interval. a3_no->s3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end Consider intrinsic biological factors (e.g., gut microbiome) or increase sample size. a4_yes->end s4 Implement consistent handling and ensure all procedural steps are identical for all animals. a4_no->s4

Caption: A decision tree for troubleshooting sources of variability in rodent studies.

References

Technical Support Center: Enhancing Specificity in Amfetaminil Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the specificity of analytical methods for Amfetaminil.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high specificity for this compound analysis?

A1: The primary challenges stem from its nature as a prodrug to amphetamine and the presence of multiple stereoisomers.[1] this compound can degrade to amphetamine in vitro, particularly in polar solvents or on certain chromatography stationary phases.[2][3] Therefore, it is crucial to distinguish between the intact pro-drug and its active metabolite. Furthermore, this compound has two chiral centers, resulting in four possible stereoisomers, which may exhibit different pharmacological activities.[1] Analytical methods must be able to separate and identify these specific forms.

Q2: Which analytical techniques are recommended for specific this compound analysis?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold standard techniques for the specific analysis of this compound and other amphetamine-type stimulants (ATS).[4] These methods offer high sensitivity and specificity. For GC-MS, derivatization is often required to improve the chromatographic properties of the analytes.[5][6] LC-MS/MS has the advantage of often not requiring derivatization, simplifying sample preparation.[7][8][9]

Q3: Why is chiral separation important for this compound analysis?

A3: Chiral separation is critical because the different stereoisomers of this compound and its metabolite, amphetamine, can have distinct pharmacological and toxicological profiles.[10] The d-enantiomer of amphetamine, for instance, has greater biological activity than the l-enantiomer.[7] Specific chiral analysis allows for the determination of the enantiomeric ratio, which can be important in clinical and forensic toxicology to differentiate between sources of the compound.[10][11]

Q4: What are common derivatization agents used in GC-MS analysis of amphetamine-related compounds?

A4: Common derivatization agents include fluorinated anhydrides like Heptafluorobutyric Anhydride (HFBA), Pentafluoropropionic Anhydride (PFPA), and Trifluoroacetic Anhydride (TFAA).[12][13] Silylating agents such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-methyl-N-t-butyldimethylsilyl trifluoroacetamide (MTBSTFA) are also widely used.[14][15] Derivatization improves volatility, thermal stability, and chromatographic peak shape, and can produce characteristic mass fragments for better identification.[5]

Troubleshooting Guides

Poor Peak Shape and Tailing in GC-MS Analysis
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Derivatization Optimize derivatization conditions (temperature, time, reagent volume). Ensure the sample is dry before adding the derivatizing agent.[6]Sharp, symmetrical peaks with improved response.
Active Sites in the GC System Use a highly inert GC column, such as one with an arylene-modified stationary phase.[5] Deactivate the injector liner with silylating agents.Reduced peak tailing and increased analyte response.
Column Bleed Use a low-bleed GC-MS column.[5] Condition the column according to the manufacturer's instructions.Stable baseline and improved signal-to-noise ratio.
Injector Temperature Too High/Low Optimize the injector temperature to ensure complete volatilization without thermal degradation of the derivatized analyte.Consistent peak areas and shapes.
Matrix Effects in LC-MS/MS Analysis
Potential Cause Troubleshooting Step Expected Outcome
Ion Suppression or Enhancement Improve sample clean-up using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[16] Dilute the sample if sensitivity allows.[16]More accurate and precise quantification due to minimized matrix interference.
Co-eluting Matrix Components Optimize the chromatographic gradient to better separate the analyte from interfering matrix components.[17]Improved peak integration and reproducibility.
Inappropriate Ionization Source Evaluate both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). APCI can sometimes be less susceptible to matrix effects for certain compounds.[16]Selection of the ionization technique that provides the best signal-to-noise and reduces matrix effects.
Use of an Internal Standard Employ a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.[9][18]Improved accuracy and precision of the quantitative results.

Experimental Protocols

Protocol 1: Chiral Analysis of this compound by LC-MS/MS with Derivatization

This protocol describes a method for the chiral separation of this compound by converting the enantiomers into diastereomers using a chiral derivatizing reagent, followed by analysis on a standard C18 column. This approach is cost-effective as it does not require a specialized chiral column.[11][19]

1. Sample Preparation (Urine)

  • To 250 µL of urine, add 25 µL of an internal standard solution (e.g., Amphetamine-d8).

  • Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.[20]

  • Wash the cartridge with methanol and elute the analytes with a mixture of ethyl acetate, isopropyl alcohol, and ammonium hydroxide.[20]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

2. Derivatization

  • Reconstitute the dried extract in a buffer solution.

  • Add a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[11]

  • Heat the mixture to form the diastereomeric derivatives.

  • After cooling, neutralize the reaction and dilute the sample with the mobile phase.

3. LC-MS/MS Conditions

  • Column: Raptor C18, 2.7 µm, 100 x 2.1 mm (or equivalent).[19]

  • Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for the derivatized this compound diastereomers.

Protocol 2: GC-MS Analysis of this compound after Derivatization

This protocol outlines a general procedure for the analysis of this compound using GC-MS following derivatization with MSTFA.[14]

1. Sample Preparation (Blood/Plasma)

  • To 1 mL of sample, add an appropriate internal standard.

  • Perform liquid-liquid extraction (LLE) with an organic solvent (e.g., n-butyl chloride) after basifying the sample with NaOH.

  • Separate the organic layer and evaporate it to dryness.

2. Derivatization

  • To the dried extract, add 50 µL of MSTFA and 50 µL of ethyl acetate.

  • Cap the vial and heat at 70°C for 20 minutes.

  • Cool the sample before injection.

3. GC-MS Conditions

  • Column: Rxi-5Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).[5]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector: Splitless mode, 250°C.

  • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV.

  • Detection: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification of the characteristic ions of the derivatized this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (Optional) cluster_analysis Analysis Sample Biological Sample (Urine/Blood) Extraction Extraction (SPE or LLE) Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Add Derivatizing Reagent (e.g., MSTFA) Evaporation->Derivatization Chromatography Chromatographic Separation (GC or LC) Evaporation->Chromatography For LC-MS/MS (No Derivatization) Heating Heating Derivatization->Heating Heating->Chromatography MS_Detection Mass Spectrometric Detection (MS or MS/MS) Chromatography->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_logic Start Poor Chromatographic Results? Problem_Type What is the issue? Start->Problem_Type Peak_Shape Poor Peak Shape (Tailing/Broadening) Problem_Type->Peak_Shape Peak Shape Low_Intensity Low Signal Intensity Problem_Type->Low_Intensity Intensity Poor_Separation Poor Resolution of Isomers/Metabolites Problem_Type->Poor_Separation Resolution Check_Derivatization Optimize Derivatization Peak_Shape->Check_Derivatization Check_GC_System Check for Active Sites in GC System Peak_Shape->Check_GC_System Low_Intensity->Check_Derivatization Check_Sample_Prep Improve Sample Clean-up Low_Intensity->Check_Sample_Prep Check_LC_Gradient Optimize LC Gradient Poor_Separation->Check_LC_Gradient Use_Chiral_Method Implement Chiral Separation Method Poor_Separation->Use_Chiral_Method

Caption: Troubleshooting logic for this compound analysis.

signaling_pathway This compound This compound (Prodrug) Amphetamine Amphetamine (Active Metabolite) This compound->Amphetamine Metabolism TAAR1 TAAR1 Amphetamine->TAAR1 Agonist VMAT2 VMAT2 Amphetamine->VMAT2 Inhibits DAT Dopamine Transporter (DAT) Amphetamine->DAT Substrate/Inhibitor TAAR1->DAT Phosphorylates Dopamine_Vesicles Dopamine Vesicles VMAT2->Dopamine_Vesicles Blocks Uptake Synaptic_Cleft Synaptic Cleft Dopamine Increase DAT->Synaptic_Cleft Reverses Transport Dopamine_Vesicles->Synaptic_Cleft Reduces Storage Postsynaptic_Receptor Postsynaptic D1 Receptor Activation Synaptic_Cleft->Postsynaptic_Receptor Addiction Potential for Addiction Postsynaptic_Receptor->Addiction Downstream Signaling

Caption: Simplified signaling pathway of this compound's active metabolite.

References

Long-term storage conditions for Amfetaminil reference standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term storage, handling, and use of Amfetaminil reference standards.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound reference standards?

A1: For long-term stability, it is recommended to store solid this compound reference standards in a freezer at -20°C.[1] The container should be tightly sealed and protected from light and moisture.[2][3][4]

Q2: How should I store this compound reference standards once they are prepared in a solution?

A2: Solutions of amphetamine-related compounds, including this compound, should also be stored at low temperatures, with freezing being a common recommendation for certified solution standards.[5][6] If the solution is to be used frequently, refrigeration at 2°C to 8°C can be a short-term option, but for long-term storage, -20°C is preferable to minimize degradation.[7] Always store solutions in tightly capped vials to prevent solvent evaporation and protect them from light.[7]

Q3: What is the expected stability of this compound reference standards under these conditions?

A3: While specific long-term stability studies for this compound are not extensively published, related amphetamine analytical standards have shown stability for at least 5 years when stored at -20°C. A study on amphetamine-type stimulants in urine demonstrated their stability at -20°C for over a year.[8] It is crucial to refer to the manufacturer's certificate of analysis for lot-specific stability information.

Q4: Is this compound sensitive to light or humidity?

A4: Yes, as with many pharmaceutical reference standards, this compound should be protected from light and humidity to prevent degradation.[2][7] Store in the original, tightly sealed container in a dark environment.

Q5: What are the primary degradation products of this compound?

A5: this compound is a prodrug of amphetamine.[9][10] Under certain conditions, particularly in biological systems, it can be cleaved to form amphetamine and benzaldehyde.[9] An older study also noted that it can be oxidized by hydrogen peroxide in an alkaline medium to form an amide.[11]

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and analysis of this compound reference standards.

Problem Potential Cause(s) Troubleshooting Steps
Inconsistent or low analytical signal (e.g., in LC-MS/MS) 1. Degradation of the reference standard: Improper storage conditions (temperature, light, humidity) may have led to degradation. 2. Inaccurate concentration of the stock solution: Errors in weighing or dilution, or solvent evaporation. 3. Suboptimal instrument parameters: Incorrect mass transitions, source parameters, or chromatographic conditions. 4. Ion suppression in the mass spectrometer: Co-eluting matrix components can interfere with the ionization of this compound.[12]1. Verify the storage conditions and expiry date of the reference standard. Prepare a fresh stock solution from a new vial if possible. 2. Carefully re-prepare the stock and working solutions. Use calibrated balances and volumetric flasks. Ensure vials are tightly sealed. 3. Optimize instrument parameters by infusing a standard solution. Consult relevant literature for typical LC-MS/MS conditions for amphetamine-like compounds.[13][14] 4. Improve sample preparation to remove interfering substances. Modify the chromatographic method to separate this compound from the interfering peaks.[12]
Appearance of unexpected peaks in the chromatogram 1. Contamination: Contaminated glassware, solvents, or autosampler vials. 2. Degradation of this compound: The peak could be a degradation product, such as amphetamine. 3. Matrix effects: Components from the sample matrix interfering with the analysis.1. Use clean glassware and high-purity solvents. Run a blank injection to check for system contamination. 2. Analyze the mass spectrum of the unknown peak to identify it. Compare its retention time to that of an amphetamine standard if available. 3. Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to clean up the sample.[15]
Difficulty in achieving a stable calibration curve 1. Instability of diluted standards: Low concentration standards may degrade more quickly. 2. Adsorption of the analyte: this compound may adsorb to the surfaces of glassware or plasticware. 3. Inconsistent sample preparation: Variability in the extraction procedure.1. Prepare fresh calibration standards daily from a stable stock solution. 2. Use silanized glassware or polypropylene vials to minimize adsorption. 3. Ensure consistent and reproducible sample preparation steps for all calibrators and samples. Consider using an internal standard to correct for variability.

Storage Condition Summary

Parameter Solid Reference Standard Solution Reference Standard
Temperature -20°C (Freezer)[1]-20°C (Freezer) for long-term; 2°C to 8°C (Refrigerator) for short-term[5][6][7]
Light Protect from lightProtect from light[7]
Humidity Store in a dry environmentN/A (ensure container is tightly sealed to prevent evaporation)
Container Original, tightly sealed containerTightly capped amber vials

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Standard Solutions

This protocol describes the preparation of a 1 mg/mL stock solution and subsequent serial dilutions for calibration standards.

Materials:

  • This compound reference standard

  • Methanol (HPLC or LC-MS grade)

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

  • Calibrated micropipettes

  • Amber glass vials with screw caps

Procedure:

  • Allow the this compound reference standard container to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh a suitable amount of the reference standard (e.g., 10 mg) using a calibrated analytical balance.

  • Quantitatively transfer the weighed standard to a 10 mL volumetric flask.

  • Add a small amount of methanol to dissolve the standard, then fill the flask to the mark with methanol.

  • Cap the flask and invert it several times to ensure the solution is homogeneous. This is your 1 mg/mL stock solution.

  • Store the stock solution in a tightly capped amber vial at -20°C.

  • Prepare working standards by performing serial dilutions of the stock solution with methanol or the appropriate mobile phase.

Protocol 2: Sample Preparation from Urine using Solid-Phase Extraction (SPE)

This protocol provides a general procedure for the extraction of this compound from urine samples prior to LC-MS/MS analysis.[15]

Materials:

  • Mixed-mode cation exchange SPE cartridges (e.g., Supel™-Select SCX)

  • Urine sample

  • Formic acid

  • Methanol

  • Acetonitrile

  • Ammonium hydroxide

  • Dibasic ammonium phosphate

  • SPE manifold

  • Centrifuge

Procedure:

  • Acidify 1 mL of the urine sample to a pH of 3-4 with formic acid.

  • Condition the SPE cartridge with 1 mL of 1% formic acid in acetonitrile, followed by 1 mL of water.

  • Load the acidified urine sample onto the conditioned cartridge.

  • Wash the cartridge with 2 mL of water, followed by 1 mL of 25% methanol.

  • Perform an intermediate wash with 1 mL of 5 mM dibasic ammonium phosphate in 50% methanol.

  • Elute the analyte with 1 mL of 10% ammonium hydroxide in acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Diagrams

experimental_workflow cluster_prep Standard Preparation cluster_sample Sample Preparation (SPE) cluster_analysis Analysis weigh Weigh this compound Standard dissolve Dissolve in Methanol weigh->dissolve stock 1 mg/mL Stock Solution dissolve->stock dilute Serial Dilutions stock->dilute working Working Standards dilute->working lcms LC-MS/MS Analysis working->lcms urine Urine Sample acidify Acidify urine->acidify load Load Sample acidify->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute this compound wash->elute reconstitute Reconstitute elute->reconstitute reconstitute->lcms data Data Acquisition & Processing lcms->data

Caption: Experimental workflow for the analysis of this compound.

logical_relationship cluster_good Best Practices cluster_bad Poor Practices storage Proper Storage (-20°C, Dark, Dry) stability Reference Standard Stability storage->stability accuracy Accurate & Reproducible Results stability->accuracy improper_storage Improper Storage (RT, Light, Humidity) degradation Degradation improper_storage->degradation inaccuracy Inaccurate & Unreliable Results degradation->inaccuracy

Caption: Impact of storage conditions on experimental outcomes.

References

Technical Support Center: Method Refinement for Chiral Separation of Amfetaminil Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chiral separation of amfetaminil (amphetamine) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analytical challenges of separating these enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the chiral separation of this compound isomers?

A1: The most common and effective methods for the chiral separation of this compound (amphetamine) isomers are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).[1] Each technique offers distinct advantages and is chosen based on the specific requirements of the analysis, such as sample matrix, desired sensitivity, and available instrumentation.

Q2: Why is the chiral separation of this compound important?

A2: The enantiomers of this compound can exhibit different pharmacological, toxicological, and metabolic activities.[1] For instance, the d-enantiomer of methamphetamine is significantly more potent as a central nervous system stimulant than the l-enantiomer.[2] Therefore, accurate chiral separation is crucial in pharmaceutical development to ensure the safety and efficacy of drugs, and in forensic toxicology to distinguish between legal (e.g., in some over-the-counter products) and illicit use.[3][4]

Q3: What are chiral stationary phases (CSPs) in HPLC, and which are recommended for this compound?

A3: Chiral Stationary Phases (CSPs) are HPLC column packings that are themselves chiral, allowing for the differential interaction and separation of enantiomers. For this compound and its analogs, polysaccharide-based and macrocyclic glycopeptide-based CSPs are widely used.[1][3] Columns such as those with vancomycin-based (e.g., Astec CHIROBIOTIC V2) or amylose-based (e.g., CHIRALPAK AD-H) stationary phases have demonstrated successful separation.[2][5][6]

Q4: Is derivatization necessary for the chiral separation of this compound?

A4: Derivatization is not always necessary but is a common strategy, particularly for GC analysis. In the "indirect" approach, enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[7][8] A common derivatizing agent for this purpose is N-trifluoroacetyl-l-prolyl chloride (L-TPC).[7][9] For HPLC, "direct" separation on a chiral stationary phase often eliminates the need for derivatization.[3] However, pre-column derivatization with reagents like Marfey's reagent can also be used to achieve separation on a standard C18 column.[10]

Q5: What are the advantages of using Capillary Electrophoresis (CE) for this separation?

A5: Capillary Electrophoresis (CE) offers several advantages for chiral separations, including high efficiency, fast analysis times, low sample and reagent consumption, and operational simplicity.[11] The separation is typically achieved by adding a chiral selector, most commonly a cyclodextrin derivative, to the background electrolyte.[1][12]

Troubleshooting Guides

HPLC Method Troubleshooting
Issue Potential Cause(s) Suggested Solution(s)
Poor or no resolution of enantiomers - Inappropriate chiral stationary phase (CSP).- Incorrect mobile phase composition.- Suboptimal temperature.- Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based).- Adjust the mobile phase composition, including the type and concentration of the organic modifier and additives.[6]- Optimize the column temperature, as it can significantly affect selectivity.[5]
Peak tailing or broad peaks - Secondary interactions between the analyte and the stationary phase.- Incompatible mobile phase pH.- Column overload.- Add a basic modifier to the mobile phase, such as ammonium hydroxide or triethylamine, to reduce silanol interactions.[13]- Adjust the mobile phase pH, especially for basic compounds like this compound.[14]- Reduce the sample concentration or injection volume.
Inconsistent retention times - Inadequate column equilibration.- Fluctuations in temperature or mobile phase composition.- Ensure the column is thoroughly equilibrated with the mobile phase before each run.- Use a column thermostat and ensure the mobile phase is well-mixed and degassed.
Loss of resolution over time - Column contamination or degradation.- Implement a robust sample preparation procedure to remove matrix components.[3]- Use a guard column to protect the analytical column.- If performance is not restored by flushing, the column may need to be replaced.
GC Method Troubleshooting
Issue Potential Cause(s) Suggested Solution(s)
Incomplete derivatization - Non-optimal reaction conditions (time, temperature).- Impure derivatizing reagent.- Presence of moisture.- Optimize the derivatization time and temperature.[15]- Use a fresh, high-purity derivatizing reagent.- Ensure all glassware and solvents are anhydrous.
Presence of interfering peaks - Impurities from the derivatizing reagent.- By-products of the derivatization reaction.- Analyze a blank sample containing only the derivatizing reagent to identify impurity peaks.- Adjust the derivatization conditions to minimize by-product formation.
Racemization of enantiomers - The derivatizing agent itself may not be enantiomerically pure, leading to inaccurate quantification.[2]- Verify the enantiomeric purity of the derivatizing reagent.- Consider using a direct separation method (e.g., chiral HPLC) to avoid potential derivatization-induced inaccuracies.

Experimental Protocols

HPLC-MS/MS Method for this compound Enantiomers

This protocol is a composite based on established methods for the chiral separation of this compound and methamphetamine enantiomers.[5][13]

  • Instrumentation:

    • HPLC system coupled with a tandem mass spectrometer (MS/MS).

  • Chromatographic Conditions:

    • Column: Astec® CHIROBIOTIC® V2, 25 cm x 2.1 mm, 5 µm.[13]

    • Mobile Phase: Methanol with 0.1% (v/v) glacial acetic acid and 0.02% (v/v) ammonium hydroxide.[13]

    • Flow Rate: 0.250 mL/min.[13]

    • Column Temperature: 20 °C.[13]

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Monitor specific precursor-to-product ion transitions for each enantiomer and internal standards.

  • Sample Preparation (Solid Phase Extraction - SPE): [13]

    • To 250 µL of sample (e.g., urine), add 25 µL of a deuterated internal standard solution.

    • Add 250 µL of 50 mM phosphate buffer (pH 6).

    • Load the mixture onto a strong cation exchange SPE cartridge.

    • Wash the cartridge with 1 mL of 100 mM sodium acetate (pH 5), followed by 1 mL of methanol.

    • Dry the cartridge under vacuum.

    • Elute the analytes with 500 µL of a mixture of ethyl acetate, isopropyl alcohol, and ammonium hydroxide (70:20:10).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

GC-MS Method (Indirect) for this compound Enantiomers

This protocol outlines a typical indirect chiral separation method using derivatization.[7][9]

  • Instrumentation:

    • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Derivatization Procedure:

    • Evaporate an aliquot of the sample extract to dryness.

    • Add a solution of N-trifluoroacetyl-l-prolyl chloride (L-TPC) in an appropriate solvent (e.g., ethyl acetate).

    • Heat the mixture (e.g., 60°C for 30 minutes) to facilitate the reaction, forming diastereomers.

    • Cool, and then inject an aliquot into the GC-MS.

  • Chromatographic Conditions:

    • Column: Standard achiral capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: Optimized temperature gradient to separate the diastereomeric derivatives.

    • Injection Mode: Splitless.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Detection Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.

Data Presentation

Table 1: Comparison of HPLC Conditions for Chiral Separation of this compound Analogs

Parameter Method 1 [5]Method 2 [13]Method 3 [6]
Column Agilent InfinityLab Poroshell 120 Chiral-V, 2.1 x 150 mm, 2.7 µmSupelco Astec Chirobiotic V2, 25 cm x 2.1 mm, 5 µmCHIRALPAK AD-H, 4.6 x 250 mm, 5 µm
Mobile Phase Methanol with 0.1% acetic acid and 0.02% ammonium hydroxideMethanol with 0.1% (v/v) glacial acetic acid and 0.02% (v/v) ammonium hydroxideCO2 with Ethanol + 0.1% aq. NH3 (SFC)
Flow Rate 0.25 mL/min0.250 mL/min3 mL/min
Temperature 20 °C20 °C20 °C
Detection LC/MSLC-MS/MSSFC/MS

Table 2: Comparison of GC and CE Methods for Chiral Separation

Parameter GC-MS (Indirect) [7][9]Capillary Electrophoresis [11][16]
Principle Derivatization to diastereomers, separation on achiral columnDifferential migration in an electric field with a chiral selector
Chiral Selector/Reagent N-trifluoroacetyl-l-prolyl chloride (L-TPC)Highly sulfated gamma-cyclodextrin (SU(XIII)-gamma-CD)
Separation Medium Achiral capillary column (e.g., DB-5ms)Fused-silica capillary
Typical Run Time ~15-20 minutes< 50 minutes for multiple analytes
Key Advantage Uses standard GC equipmentHigh efficiency, low sample consumption
Key Disadvantage Potential for racemization from derivatizing agentRequires specialized CE instrumentation

Visualizations

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine, Plasma) SPE Solid Phase Extraction (SPE) - Condition - Load - Wash - Elute Sample->SPE 1 Evap Evaporation & Reconstitution SPE->Evap 2 Inject HPLC Injection Evap->Inject Column Chiral HPLC Column (e.g., Astec CHIROBIOTIC V2) Inject->Column 3 MS Tandem Mass Spectrometry (MS/MS Detection) Column->MS 4 Data Data Acquisition & Integration MS->Data Quant Quantification of Enantiomers Data->Quant 5

Caption: Workflow for Chiral this compound Analysis by HPLC-MS/MS.

Troubleshooting_Logic Start Poor Enantiomeric Resolution Check_Column Is the Chiral Stationary Phase (CSP) appropriate for this compound? Start->Check_Column Check_MP Is the mobile phase composition (solvent ratio, additives) optimized? Check_Column->Check_MP Yes Solution1 Screen alternative CSPs (e.g., polysaccharide, macrocyclic glycopeptide) Check_Column->Solution1 No Check_Temp Is the column temperature optimized? Check_MP->Check_Temp Yes Solution2 Adjust organic modifier percentage. Vary type/concentration of additives (acidic/basic). Check_MP->Solution2 No Solution3 Perform a temperature study (e.g., 15°C, 20°C, 25°C). Check_Temp->Solution3 No End Resolution Improved Check_Temp->End Yes Solution1->Check_MP Solution2->Check_Temp Solution3->End

Caption: Troubleshooting Flowchart for Poor HPLC Chiral Resolution.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amfetaminil and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from amphetamine?

This compound is a stimulant drug that is a prodrug of amphetamine.[1] This means that this compound itself is largely inactive and is metabolized in the body to produce amphetamine, which is the active therapeutic agent.[2][3] The primary challenge in working with this compound is accounting for this conversion in experimental design and data interpretation.

Q2: What is the primary mechanism of action of this compound-related compounds?

Once metabolized to amphetamine, these compounds exert their effects by increasing the levels of dopamine, norepinephrine, and to a lesser extent, serotonin in the synaptic cleft.[4][5] This is achieved through several mechanisms:

  • Inhibition of Vesicular Monoamine Transporter 2 (VMAT2): This leads to an increase in the cytosolic concentration of neurotransmitters.[6]

  • Reversal of Monoamine Transporters: Amphetamine can reverse the direction of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, causing them to release neurotransmitters into the synapse.[7]

  • Inhibition of Monoamine Oxidase (MAO): Amphetamine is a weak inhibitor of MAO, an enzyme that breaks down neurotransmitters.[5][7]

  • Activation of TAAR1: Amphetamine is an agonist at the trace amine-associated receptor 1 (TAAR1), which can also lead to the non-reuptake release of dopamine.[4]

Q3: What are the key pharmacokinetic parameters to consider for this compound and its active metabolite, amphetamine?

Since this compound is rapidly converted to amphetamine, the pharmacokinetic profile of amphetamine is of primary importance.

ParameterValue (for Amphetamine)Reference
Oral Bioavailability Good[8]
Volume of Distribution ~4 L/kg[8]
Plasma Protein Binding < 20%[8]
Elimination Half-Life 6-12 hours[8]
Metabolism Primarily hepatic, via CYP2D6[7]
Active Metabolites 4-hydroxyamphetamine, 4-hydroxynorephedrine, norephedrine[9]
Excretion Primarily renal; dependent on urinary pH[10]

Q4: What are the major challenges in designing clinical trials for this compound-related compounds?

The main challenges stem from the prodrug nature of this compound and the psychostimulant effects of its active metabolite, amphetamine.

ChallengeDescriptionReference
Prodrug Metabolism Variability The rate and extent of conversion of this compound to amphetamine can vary between individuals due to genetic differences in metabolizing enzymes (e.g., CYP2D6), leading to variability in drug exposure and response.[11][12]
Abuse Potential As amphetamine has a high potential for abuse, clinical trials must include measures to mitigate and monitor for misuse, abuse, and diversion of the study drug.[13]
Blinding The pronounced psychoactive effects of amphetamine (e.g., euphoria, increased energy) can make it difficult to maintain the blind between the active treatment and placebo groups, potentially introducing bias.
Cardiovascular Safety Amphetamine can cause increases in blood pressure and heart rate. Careful cardiovascular monitoring is essential throughout the clinical trial.[7]
Psychiatric Adverse Events Amphetamines can induce or exacerbate psychosis, mania, and aggression. Robust psychiatric safety monitoring is required.[14]

Troubleshooting Guides

In Vitro Experimentation

Problem: Inconsistent results in monoamine transporter uptake or release assays.

Possible Causes & Solutions:

  • Compound Stability: this compound may not be stable in certain buffer conditions.

    • Solution: Assess the stability of this compound in your assay buffer over the time course of the experiment. Consider if the conversion to amphetamine is occurring in vitro and influencing the results.

  • Cell Line Variability: Different cell lines expressing monoamine transporters may have varying levels of expression and function.

    • Solution: Ensure consistent cell passage numbers and culture conditions. Regularly validate transporter expression and function using a reference compound.

  • Assay Conditions: Factors such as incubation time, temperature, and substrate concentration can impact results.

    • Solution: Optimize these parameters for each compound and cell line. Use a validated standard operating procedure.

Preclinical (In Vivo) Experimentation

Problem: High variability in behavioral responses (e.g., locomotor activity) in animal models.

Possible Causes & Solutions:

  • Pharmacokinetic Variability: Differences in metabolism between individual animals can lead to variable exposure to the active metabolite, amphetamine.

    • Solution: Whenever possible, collect satellite blood samples for pharmacokinetic analysis to correlate exposure with behavioral effects.

  • Habituation: Animals may become habituated to the testing environment, reducing the stimulant effect.

    • Solution: Ensure a proper habituation period before drug administration and testing.

  • Route of Administration: The route of administration can significantly impact the rate of absorption and metabolism.

    • Solution: Choose a route of administration that is most relevant to the intended clinical use and ensure consistent administration technique.

Problem: Unexpected adverse events in animal models.

Possible Causes & Solutions:

  • Off-Target Effects: The compound may have effects on other receptors or transporters.

    • Solution: Conduct a broader receptor binding screen to identify potential off-target activities.

  • Metabolite Effects: Metabolites other than amphetamine may be contributing to the observed effects.

    • Solution: If possible, synthesize and test the effects of major metabolites in separate experiments.

Experimental Protocols

Monoamine Transporter Release Assay

This protocol is a general guideline for assessing the ability of a test compound to induce the release of monoamines from cells expressing the respective transporters.

  • Cell Culture: Culture HEK293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

  • Radiolabel Loading: Plate cells in a 96-well plate. Once confluent, wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Load the cells with a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells multiple times with KRH buffer to remove excess radiolabel.

  • Compound Incubation: Add the test compound at various concentrations to the cells and incubate for 10-30 minutes at 37°C.

  • Supernatant Collection: Collect the supernatant, which contains the released radiolabel.

  • Cell Lysis: Lyse the cells with a lysis buffer.

  • Scintillation Counting: Measure the radioactivity in the supernatant and the cell lysate using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of release as (radioactivity in supernatant) / (radioactivity in supernatant + radioactivity in cell lysate) x 100.

Locomotor Activity Assessment

This protocol outlines the measurement of spontaneous locomotor activity in rodents following the administration of a test compound.

  • Apparatus: Use automated locomotor activity chambers equipped with infrared beams to detect movement.[15]

  • Habituation: Place the animals in the activity chambers for at least 30-60 minutes for 2-3 days prior to the test day to allow them to acclimate to the environment.[16]

  • Baseline Measurement: On the test day, place the animals in the chambers and record their baseline activity for 30-60 minutes.

  • Drug Administration: Remove the animals from the chambers, administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral), and immediately return them to the chambers.

  • Data Recording: Record locomotor activity continuously for a predefined period (e.g., 2 hours), typically in 5-10 minute bins.

  • Data Analysis: Analyze the data by comparing the activity counts between the drug-treated and vehicle-treated groups. Common parameters to analyze include total distance traveled, horizontal activity, and vertical activity (rearing).

Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound (Prodrug) Amphetamine Amphetamine (Active) This compound->Amphetamine Metabolism VMAT2 VMAT2 Amphetamine->VMAT2 Inhibits DAT Dopamine Transporter (DAT) Amphetamine->DAT Reverses TAAR1 TAAR1 Amphetamine->TAAR1 Activates MAO MAO Amphetamine->MAO Weakly Inhibits Dopamine_vesicle Dopamine Vesicle VMAT2->Dopamine_vesicle Packages Dopamine Dopamine_cyto Cytosolic Dopamine Dopamine_vesicle->Dopamine_cyto Leads to increased Dopamine_synapse Synaptic Dopamine DAT->Dopamine_synapse Efflux TAAR1->DAT Internalizes/Reverses MAO->Dopamine_cyto Degrades Dopamine_cyto->DAT Released via D_receptors Dopamine Receptors Dopamine_synapse->D_receptors Binds to Postsynaptic_effect Postsynaptic Effect (e.g., Signal Transduction) D_receptors->Postsynaptic_effect Activates

Caption: Mechanism of action of this compound after conversion to amphetamine.

Experimental_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_challenges Key Challenges invitro In Vitro Assays (e.g., Transporter Release) invivo In Vivo Models (e.g., Locomotor Activity) invitro->invivo pk_pd Pharmacokinetics/ Pharmacodynamics invivo->pk_pd tox Toxicology Studies pk_pd->tox phase1 Phase I (Safety & PK in Healthy Volunteers) tox->phase1 IND Submission phase2 Phase II (Efficacy & Dosing in Patients) phase1->phase2 prodrug Prodrug Variability phase1->prodrug phase3 Phase III (Large-scale Efficacy & Safety) phase2->phase3 blinding Blinding Integrity phase2->blinding safety Cardiovascular & Psychiatric Safety phase2->safety abuse Abuse Potential phase3->abuse

References

Navigating the Regulatory Maze: A Guide to Amfetaminil Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use By Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for professionals engaged in or considering research with Amfetaminil. The following frequently asked questions (FAQs), troubleshooting guides, and detailed protocols address the significant regulatory hurdles and procedural requirements inherent in studying this Schedule IV controlled substance. Our aim is to equip your team with the necessary information to navigate the complex legal and ethical landscape surrounding this compound research, ensuring compliance and fostering a path toward scientific advancement.

Frequently Asked Questions (FAQs)

Q1: What is the legal status of this compound in the United States?

This compound is classified as a Schedule IV controlled substance under the Controlled Substances Act (CSA).[1] This designation indicates that it has a low potential for abuse relative to substances in Schedule III and a recognized medical use in treatment in the United States, although it has been largely withdrawn from clinical use.[1][2] Its history of abuse is a critical factor in the stringent regulatory oversight of any proposed research.

Q2: What are the primary regulatory bodies I will need to interact with for this compound research?

Researchers must engage with both the Drug Enforcement Administration (DEA) and the Food and Drug Administration (FDA). The DEA is responsible for regulating controlled substances, including the registration of researchers and the security protocols for handling and storage.[3][4] The FDA oversees the clinical investigation of new drugs, including the submission of an Investigational New Drug (IND) application before any human trials can commence.[5]

Q3: My research is purely preclinical. Do I still need to register with the DEA?

Yes, any researcher intending to handle a controlled substance, including for in vitro or animal studies, must obtain a DEA registration.[6] The specific registration required for research is DEA Form 225.[6]

Q4: this compound was withdrawn from the market. Does this create additional regulatory hurdles?

Yes, the withdrawn status of this compound adds a layer of complexity. While the process of studying a withdrawn drug for a new therapeutic purpose, known as drug repurposing, is a recognized pathway, it requires a comprehensive justification for its re-evaluation.[7][8] Your IND application will need to present a strong scientific rationale for investigating this compound for a new indication, supported by robust preclinical data.

Q5: What are the key security requirements for storing and handling this compound?

As a Schedule IV substance, this compound must be stored in a securely locked, substantially constructed cabinet.[6] Access must be restricted to authorized personnel only. Meticulous records of the acquisition, use, and disposal of the substance are mandatory and are subject to DEA inspection.[1][9]

Troubleshooting Common Regulatory Hurdles

Problem Potential Cause Recommended Solution
DEA Registration Application Delays Incomplete or inaccurate information on Form 225. Insufficient detail in the research protocol. Lack of state licensure.Ensure all sections of the application are filled out completely and accurately. Provide a detailed and scientifically sound research protocol. Obtain all necessary state-level licenses and registrations before submitting the DEA application.[4]
IND Application Placed on Clinical Hold Inadequate preclinical safety data. Flaws in the clinical trial design. Insufficient information on the manufacturing and control of the drug substance.Conduct comprehensive animal toxicology and pharmacology studies. Design a well-controlled clinical protocol with clear endpoints and patient safety monitoring procedures. Provide detailed Chemistry, Manufacturing, and Controls (CMC) information.[5]
Difficulty Sourcing this compound for Research Limited number of DEA-licensed manufacturers for a withdrawn substance.Identify and contact DEA-registered manufacturers or distributors of Schedule IV substances. This may require significant lead time and documentation.
Institutional Review Board (IRB) Approval Challenges Concerns about the potential for abuse and patient safety. Inadequate informed consent process.Develop a robust protocol for monitoring for signs of abuse and dependence in study participants. Create a clear and comprehensive informed consent document that explicitly details the risks associated with a controlled substance.

Experimental Protocols & Regulatory Workflow

Preclinical Research Protocol: Initial Safety and Efficacy Assessment

This protocol outlines the essential steps for preclinical evaluation of this compound, a prerequisite for filing an IND application.

  • Acquisition of this compound:

    • Obtain a DEA registration for research with Schedule IV substances (Form 225).

    • Source this compound from a DEA-licensed manufacturer or distributor.

    • Maintain meticulous records of all transactions.

  • In Vitro Studies:

    • Conduct receptor binding assays to confirm the mechanism of action.

    • Perform cell-based assays to evaluate potency and efficacy.

    • Assess metabolic stability and potential for drug-drug interactions.

  • Animal Studies:

    • Pharmacokinetic (PK) Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) profile in at least two animal species.

    • Toxicology Studies:

      • Acute toxicity studies to determine the median lethal dose (LD50).

      • Repeat-dose toxicity studies to evaluate the effects of long-term exposure.

      • Safety pharmacology studies to assess effects on vital functions (cardiovascular, respiratory, central nervous system).

    • Efficacy Studies: Utilize validated animal models relevant to the proposed therapeutic indication.

Regulatory Workflow for Initiating Clinical Research

The following diagram illustrates the key steps and interactions with regulatory agencies for initiating a clinical trial with this compound.

Regulatory_Workflow cluster_preclinical Preclinical Phase cluster_regulatory_submission Regulatory Submission cluster_review Review Process cluster_clinical_trial Clinical Trial Initiation Preclinical_Studies Conduct Preclinical Studies (In Vitro & In Vivo) IND_App Prepare & Submit Investigational New Drug (IND) Application to FDA Preclinical_Studies->IND_App Data for IND DEA_Reg Obtain DEA Research Registration (Form 225) DEA_Reg->IND_App Proof of Registration FDA_Review FDA 30-Day Safety Review IND_App->FDA_Review IRB_Review Institutional Review Board (IRB) Review & Approval IND_App->IRB_Review Trial_Start Initiate Phase I Clinical Trial FDA_Review->Trial_Start Approval IRB_Review->Trial_Start Approval Approval_Pathway cluster_dea DEA Registration cluster_fda FDA IND Approval Start Researcher Submits Application DEA_App DEA Form 225 & Protocol Review Start->DEA_App FDA_App IND Application Review (Preclinical Data, Protocol) Start->FDA_App DEA_Inspect Security & Background Check DEA_App->DEA_Inspect DEA_Decision Registration Decision DEA_Inspect->DEA_Decision DEA_Decision->Start Registration Approved Rejected Application Rejected/ Further Information Required DEA_Decision->Rejected Registration Denied FDA_Decision IND Decision (Proceed or Clinical Hold) FDA_App->FDA_Decision Approved Research Authorized FDA_Decision->Approved IND Approved FDA_Decision->Rejected Clinical Hold

References

Mitigating Amfetaminil Abuse Potential: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the potential for amfetaminil abuse in clinical studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Disclaimer: this compound is a stimulant with a potential for abuse. The information provided herein is intended for research purposes only and is largely based on data from related amphetamine compounds due to the limited availability of specific data for this compound. All research should be conducted in strict adherence to ethical guidelines and regulatory requirements.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism that contributes to the abuse potential of this compound?

A1: The abuse potential of this compound, like other amphetamine-type stimulants, is primarily linked to its pharmacological effects on the central nervous system (CNS). It is presumed to act as an indirect sympathomimetic, increasing the levels of dopamine and norepinephrine in the synaptic cleft.[1][2][3][4] This surge in dopamine in the brain's reward pathways is believed to be the main driver of its reinforcing and euphoric effects, which can lead to abuse.[5]

Q2: How can we design clinical trials to proactively mitigate the potential for this compound abuse?

A2: Several strategies can be employed in clinical trial design to mitigate abuse potential:

  • Subject Selection: Carefully screen participants for any history of substance abuse. While human abuse potential (HAP) studies specifically recruit individuals with a history of recreational drug use to assess abuse liability, general clinical efficacy and safety trials should exclude individuals with a current or recent history of substance use disorders.[6]

  • Dose Control: Use the lowest effective dose and avoid rapid dose escalation.

  • Formulation: Consider the use of abuse-deterrent formulations (ADFs) or extended-release formulations, which can reduce the rate of drug onset and thus its reinforcing effects.[1]

  • Monitoring: Implement robust monitoring for signs of misuse, diversion, or "drug-liking" through patient-reported outcomes and clinical observation.

  • Blinding and Control: Employ double-blind, placebo-controlled designs to minimize bias in the assessment of subjective effects.

Q3: What are the key endpoints to assess in a Human Abuse Potential (HAP) study for this compound?

A3: HAP studies are specialized clinical trials designed to assess the abuse liability of a new drug. Key endpoints typically include:[7]

  • Subjective Measures: These are often assessed using visual analog scales (VAS) and standardized questionnaires. The primary subjective endpoints usually include:

    • Drug Liking: "At this moment, how much do you like the drug effect?" and "Overall, how much did you like the drug effect?"

    • Willingness to Take Drug Again: "Would you be willing to take this drug again?"

    • Good Effects: "How would you rate the 'good effects' of this drug?"

  • Observer-Rated Measures: Clinicians or trained observers assess participants for signs of euphoria, sedation, and other behavioral changes.

  • Physiological Measures: Monitoring of vital signs such as heart rate, blood pressure, and respiratory rate is crucial for safety and to characterize the drug's stimulant effects.

Troubleshooting Guides

Problem: High variability in subjective "drug liking" scores is observed in our HAP study.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Inadequate Subject Training Ensure that all participants receive standardized training on how to use the visual analog scales (VAS) and questionnaires. This training should be documented and consistent across all subjects.
Subject Expectancy Bias The study design should be robustly double-blinded. If feasible, consider the inclusion of both a positive control (a drug with known abuse potential) and a placebo to help interpret the results.
Inconsistent Dosing Times or Procedures Strictly adhere to the dosing schedule and procedures outlined in the protocol. Any deviations should be documented and accounted for in the analysis.
Inter-subject Variability While some variability is expected, large variations may indicate issues with the study population. Review inclusion/exclusion criteria and consider if the recruited population is appropriate.

Problem: We are observing unexpected adverse events related to cardiovascular stimulation.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Dose is too high Re-evaluate the dose being administered. It may be necessary to amend the protocol to include lower doses or to halt the study if safety is a concern.
Subject Sensitivity Some individuals may be more sensitive to the cardiovascular effects of stimulants. Ensure continuous monitoring of vital signs and have a clear protocol for managing cardiovascular adverse events.
Drug-Drug Interaction Verify that participants are not taking any concomitant medications that could potentiate the stimulant effects of this compound.

Data Presentation: Pharmacokinetic Profile of Amphetamine

Due to the limited availability of specific pharmacokinetic data for this compound, the following table presents data for amphetamine, which is expected to have a similar profile.

ParameterValueReference
Oral Bioavailability >75%[2]
Time to Peak Plasma Concentration (Tmax) 1-3 hours (oral)[2]
Plasma Protein Binding ~20%[2]
Volume of Distribution ~4 L/kg[2]
Metabolism Hepatic (primarily via CYP2D6)[2]
Elimination Half-life (d-amphetamine) 9-11 hours[2]
Elimination Half-life (l-amphetamine) 11-14 hours[2]
Excretion Primarily renal; pH-dependent[2]

Experimental Protocols

Protocol: Human Abuse Potential (HAP) Study for this compound

1. Study Design:

  • A randomized, double-blind, placebo-controlled, and positive-control, crossover study.

  • Participants will receive single oral doses of this compound (therapeutic and supratherapeutic doses), a positive control (e.g., d-amphetamine), and a placebo.

  • A sufficient washout period will be implemented between each treatment arm.

2. Study Population:

  • Healthy, non-dependent, recreational stimulant users who can distinguish the positive control from placebo during a qualification phase.

3. Key Assessments:

  • Pharmacodynamic (PD) Assessments:

    • Subjective effects will be measured using validated questionnaires and visual analog scales (VAS) for "Drug Liking," "Willingness to Take Drug Again," "Good Effects," and other relevant measures at predefined time points post-dose.

    • Observer-rated assessments of subject behavior.

  • Pharmacokinetic (PK) Assessments:

    • Serial blood samples will be collected to determine the pharmacokinetic profile of this compound and its metabolites.

  • Safety Assessments:

    • Continuous monitoring of vital signs, electrocardiograms (ECGs), and adverse events.

4. Data Analysis:

  • The primary endpoints (e.g., maximum effect [Emax] for "Drug Liking" VAS) for each active treatment will be compared to placebo.

  • The abuse potential of this compound will be characterized by comparing its effects to both placebo and the positive control.

Visualizations

Mechanism of Action of Amphetamine-like Stimulants

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Enters neuron via DAT VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) This compound->VMAT2 Inhibits VMAT2 Dopamine_Vesicle Dopamine Vesicle Dopamine_Synapse DAT->Dopamine_Synapse Reverses DAT (Dopamine Efflux) Dopamine_Cytosol Dopamine_Vesicle->Dopamine_Cytosol Dopamine release into cytosol Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Binds to receptor Increased\nPostsynaptic Signaling Increased Postsynaptic Signaling Dopamine_Receptor->Increased\nPostsynaptic Signaling Activates

Caption: Presumed mechanism of this compound's action on dopaminergic neurons.

Experimental Workflow for a Human Abuse Potential (HAP) Study

cluster_screening Screening & Qualification cluster_treatment Treatment Phase (Crossover Design) cluster_assessment Data Collection & Analysis Screening Subject Screening Qualification Qualification Phase (Discrimination of Positive Control from Placebo) Screening->Qualification Randomization Randomization Qualification->Randomization Treatment_A Treatment A (this compound Dose 1) Randomization->Treatment_A Washout Washout Period Treatment_A->Washout PD_PK_Safety Pharmacodynamic (PD), Pharmacokinetic (PK), & Safety Assessments Treatment_A->PD_PK_Safety Treatment_B Treatment B (this compound Dose 2) Treatment_C Treatment C (Positive Control) Treatment_D Treatment D (Placebo) Washout->Treatment_B Washout->Treatment_C Washout->Treatment_D Data_Analysis Data Analysis (Comparison to Placebo & Positive Control) PD_PK_Safety->Data_Analysis

Caption: Logical workflow of a typical Human Abuse Potential (HAP) clinical trial.

References

Interpreting unexpected results in Amfetaminil experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amfetaminil.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound experiments.

Issue 1: Inconsistent or Low Yield of Amphetamine from this compound Hydrolysis

Question: We are performing an in-vitro hydrolysis of this compound to amphetamine, but our yields are inconsistent and often lower than expected. What could be the cause?

Answer:

Several factors can influence the efficiency of this compound hydrolysis. This compound is a prodrug that is metabolized to amphetamine and benzaldehyde.[1] The stability of this compound and the rate of its conversion to amphetamine can be affected by the experimental conditions.

Possible Causes and Solutions:

  • pH of the Medium: The rate of hydrolysis of related compounds can be pH-dependent.[2] While this compound is reported to be relatively stable in both acidic and alkaline conditions during its preparation, the kinetics of its hydrolysis in biological matrices or in-vitro solutions can be influenced by pH.[3]

    • Troubleshooting Step: Systematically vary the pH of your incubation buffer to determine the optimal pH for consistent and complete conversion. Monitor the disappearance of this compound and the appearance of amphetamine at different pH values (e.g., pH 5, 7.4, 9).

  • Enzymatic Activity: In biological systems, the conversion is likely enzymatic. If you are using a biological matrix (e.g., plasma, liver microsomes), the activity of the responsible enzymes is critical.

    • Troubleshooting Step: Ensure the freshness and proper storage of your biological matrix to maintain enzyme activity. Include positive controls with known enzymatic activity. Consider that the cytochrome P450 (CYP) enzyme system, particularly CYP2D6, is crucial for amphetamine metabolism and may play a role in this compound conversion.[1]

  • Compound Stability: While generally stable, prolonged incubation under harsh conditions could lead to degradation into other products.[3]

    • Troubleshooting Step: Perform a time-course experiment to identify the optimal incubation time that maximizes amphetamine yield without significant degradation. Analyze for potential degradation products.

Issue 2: Poor Chromatographic Peak Shape (Peak Tailing) for this compound

Question: We are analyzing this compound using reverse-phase HPLC and are observing significant peak tailing. How can we improve the peak shape?

Answer:

Peak tailing for basic compounds like this compound is a common issue in reverse-phase HPLC. It is often caused by secondary interactions between the analyte and the silica stationary phase.[4][5]

Possible Causes and Solutions:

  • Silanol Interactions: Free silanol groups on the silica surface of the column can interact with the basic amine groups of this compound, causing tailing.[6]

    • Troubleshooting Step 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3 or below with formic acid) can protonate the silanol groups, reducing their interaction with the protonated analyte.[5]

    • Troubleshooting Step 2: Use a Mobile Phase Additive: Incorporate a competing base, such as triethylamine (TEA), into your mobile phase to block the active silanol sites. However, with modern high-purity silica columns, this is often not necessary.[7]

    • Troubleshooting Step 3: Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol groups.[5]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Troubleshooting Step: Reduce the injection volume or the concentration of the sample.

  • Column Void: A void at the head of the column can cause peak tailing.

    • Troubleshooting Step: If all peaks in your chromatogram are tailing, this might indicate a column void. Replacing the column is the most effective solution.[4]

Issue 3: Unexpected Variability in Pharmacological Effects in Animal Studies

Question: We are observing significant variability in the behavioral responses of our test animals to this compound, even at the same dosage. What could explain this?

Answer:

The pharmacological effects of this compound are primarily due to its conversion to amphetamine. Amphetamine itself has stereoisomers (d- and l-amphetamine) with different pharmacological activities.[8][9] this compound has two chiral centers, meaning it exists as four different stereoisomers.[1] The differential metabolism of these stereoisomers to the active amphetamine enantiomers can lead to varied pharmacological responses.

Possible Causes and Solutions:

  • Stereoisomer Composition: The specific mix of this compound stereoisomers in your test substance can significantly impact the resulting pharmacological effect. The d-isomer of amphetamine is more potent than the l-isomer in producing certain central nervous system effects.[8][10]

    • Troubleshooting Step: If possible, analyze the stereoisomeric purity of your this compound sample. If you are synthesizing it in-house, be aware that the synthesis can produce a mixture of stereoisomers.[1] Consider testing the individual stereoisomers to understand their specific contributions to the overall effect.

  • Metabolic Differences: Individual differences in the metabolic rate of this compound to amphetamine among test animals can also contribute to variability.

    • Troubleshooting Step: Correlate behavioral data with plasma concentrations of d- and l-amphetamine to account for metabolic variations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a prodrug, meaning it is inactive until it is metabolized in the body. Its primary mechanism of action is its conversion to d- and l-amphetamine.[1] Amphetamine then acts as a central nervous system stimulant by increasing the levels of dopamine and norepinephrine in the synaptic cleft.[1]

Q2: What are the expected metabolites of this compound?

A2: The primary metabolic pathway of this compound involves the cleavage of the molecule to form amphetamine and benzaldehyde.[1] Amphetamine is then further metabolized, primarily through aromatic hydroxylation (to form 4-hydroxyamphetamine) and oxidative deamination.[1]

Q3: How can I quantify this compound and its primary metabolite, amphetamine, in biological samples?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of this compound and amphetamine in biological matrices like plasma and urine.[11][12] High-performance liquid chromatography (HPLC) with UV or diode-array detection can also be used, often requiring derivatization for improved sensitivity and resolution.[13]

Q4: Are there any known synthesis byproducts of this compound I should be aware of?

A4: The synthesis of this compound involves the reaction of amphetamine with benzaldehyde to form a Schiff base, followed by the addition of cyanide.[1] Impurities can arise from the starting materials or from side reactions. For instance, if the precursor phenyl-2-propanone (P2P) is synthesized from α-phenylacetoacetonitrile (APAAN), specific byproducts like indene derivatives may be formed and could potentially be carried through to the final product.[14][15] It is crucial to purify the final compound and characterize any significant impurities.

Q5: What are the key considerations for the chiral separation of this compound's stereoisomers?

A5: this compound has four stereoisomers. Their separation can be achieved using chiral HPLC. This can be done directly on a chiral stationary phase (e.g., polysaccharide-based columns) or indirectly by derivatizing the stereoisomers with a chiral derivatizing agent (like Marfey's reagent) to form diastereomers, which can then be separated on a standard achiral column (e.g., C18).[16][17] The choice of mobile phase, particularly its pH and the type of organic modifier, is critical for achieving good resolution.[16]

Data Presentation

Table 1: HPLC Mobile Phase Conditions for Chiral Separation of Amphetamine Enantiomers

ParameterCondition 1Condition 2
Column Astec® CHIROBIOTIC® V2Astec® CHIROBIOTIC® V2
Mobile Phase Methanol:Water (95:5) with 0.1% Acetic Acid and 0.02% Ammonium HydroxideMethanol:Water (95:5) with 0.05% Ammonium Trifluoroacetate
Flow Rate 0.5 mL/min0.5 mL/min
Detection MSMS
Outcome Baseline resolution of d- and l-amphetamine.Less retention and resolution compared to Condition 1.[18]

Experimental Protocols

Protocol 1: In Vitro Hydrolysis of this compound in Plasma

Objective: To determine the rate of conversion of this compound to amphetamine in a plasma matrix.

Materials:

  • This compound standard

  • Amphetamine standard

  • Human plasma (or other species of interest)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile

  • Internal standard (e.g., d5-amphetamine)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Spike fresh plasma with this compound to a final concentration of 1 µg/mL.

  • Incubate the spiked plasma at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL) of the incubated plasma.

  • Immediately stop the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard.

  • Vortex the sample to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Analyze the sample by LC-MS/MS to quantify the concentrations of this compound and amphetamine.

Protocol 2: LC-MS/MS Quantification of this compound and Amphetamine in Plasma

Objective: To quantify the concentration of this compound and amphetamine in plasma samples.

Instrumentation and Conditions:

  • LC System: Agilent 1290 Infinity LC system or equivalent.

  • MS System: Agilent 6460 Triple Quadrupole LC/MS or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • This compound: [M+H]+ → fragment ion (specific m/z to be determined by infusion).

    • Amphetamine: 136.1 → 119.1.

    • d5-Amphetamine (IS): 141.1 → 124.1.

Mandatory Visualization

Amfetaminil_Metabolism This compound This compound Amphetamine Amphetamine This compound->Amphetamine Metabolic Cleavage Benzaldehyde Benzaldehyde This compound->Benzaldehyde Metabolic Cleavage Metabolites Further Metabolites (e.g., 4-hydroxyamphetamine) Amphetamine->Metabolites CYP2D6

Caption: Metabolic pathway of this compound to amphetamine.

Analytical_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: General workflow for this compound bioanalysis.

Troubleshooting_Logic Start Unexpected Result (e.g., Peak Tailing) CheckMethod Review Analytical Method Parameters Start->CheckMethod CheckColumn Inspect Column Condition Start->CheckColumn CheckSample Evaluate Sample Preparation Start->CheckSample AdjustpH Adjust Mobile Phase pH CheckMethod->AdjustpH pH suitable for analyte? ReplaceColumn Replace Column CheckColumn->ReplaceColumn Column void or contamination? ModifyPrep Modify Sample Prep Protocol CheckSample->ModifyPrep Matrix effects or solvent mismatch? Resolution Problem Resolved AdjustpH->Resolution ReplaceColumn->Resolution ModifyPrep->Resolution

Caption: Logical approach to troubleshooting peak tailing.

References

Validation & Comparative

A Comparative Analysis of Amfetaminil and Lisdexamfetamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of amfetaminil and lisdexamfetamine, two prodrugs of amphetamine, designed to inform researchers, scientists, and drug development professionals. The information presented herein is a synthesis of available experimental data on the pharmacokinetics, pharmacodynamics, and mechanisms of action of these two compounds.

Introduction

Both this compound and lisdexamfetamine are central nervous system (CNS) stimulants that are chemically classified as prodrugs of amphetamine. A prodrug is an inactive compound that is converted into a pharmacologically active agent within the body. This design can offer advantages in terms of drug delivery, duration of action, and potential for abuse. While both substances ultimately deliver amphetamine as the active moiety, their distinct chemical structures lead to different metabolic activation pathways, resulting in unique pharmacokinetic and pharmacodynamic profiles. Lisdexamfetamine is a widely prescribed treatment for Attention-Deficit/Hyperactivity Disorder (ADHD) and binge eating disorder, whereas this compound, developed in the 1970s, has been largely withdrawn from clinical use due to issues of abuse.

Chemical Structure and Synthesis

This compound, chemically known as N-cyanobenzylamphetamine, is synthesized through a Schiff base formation between amphetamine and benzaldehyde, followed by the addition of a cyanide group. Lisdexamfetamine is synthesized by forming an amide bond between the essential amino acid L-lysine and dextroamphetamine.

Pharmacokinetics: A Tale of Two Activation Strategies

The primary difference between this compound and lisdexamfetamine lies in their in vivo conversion to the active amphetamine molecule.

Lisdexamfetamine is hydrolyzed by enzymes in red blood cells to yield dextroamphetamine and the naturally occurring amino acid L-lysine. This enzymatic conversion is the rate-limiting step in the release of the active drug, providing a prolonged and consistent release profile.

This compound , in contrast, undergoes rapid cleavage in the body. In vivo studies in rats have shown that this compound is very quickly broken down into its constituent components: amphetamine, benzaldehyde, and hydrocyanic acid, irrespective of the route of administration.[1] Within 5 to 90 minutes of administration, only 1-2% of the parent compound remains detectable in the blood.[1] This rapid conversion suggests that the pharmacological effects of this compound are almost entirely attributable to the resulting amphetamine.

The table below summarizes the key pharmacokinetic parameters for the active metabolites of this compound and lisdexamfetamine. It is important to note that direct comparative studies of this compound and lisdexamfetamine are scarce, and the data for this compound's conversion is primarily from animal studies. The pharmacokinetics of the amphetamine produced from this compound are expected to be similar to that of immediate-release amphetamine.

ParameterThis compound (as Amphetamine)Lisdexamfetamine (as d-Amphetamine)
Bioavailability High (oral)High (oral)
Time to Peak Concentration (Tmax) ~2-3 hours (for amphetamine)~3.5 hours (for d-amphetamine)
Maximum Concentration (Cmax) Dose-dependentDose-proportional
Elimination Half-life (t½) ~7-12 hours (urine pH dependent)~10-12 hours (for d-amphetamine in adults)[2]
Metabolism Rapid cleavage to amphetamine, benzaldehyde, and hydrocyanic acid.[1] Amphetamine is then metabolized by the liver.Enzymatic hydrolysis in red blood cells to d-amphetamine and L-lysine.
Excretion Primarily renal; excretion rate is dependent on urinary pH.Primarily renal (as amphetamine).

Pharmacodynamics: Targeting the Monoamine Systems

The pharmacodynamic effects of both this compound and lisdexamfetamine are mediated by their active metabolite, amphetamine (or dextroamphetamine for lisdexamfetamine). Amphetamine is a potent central nervous system stimulant that exerts its effects by increasing the synaptic concentrations of dopamine and norepinephrine.

The primary mechanism of action involves:

  • Inhibition of Reuptake: Amphetamine competitively inhibits the dopamine transporter (DAT) and the norepinephrine transporter (NET), blocking the reuptake of these neurotransmitters from the synaptic cleft.

  • Promotion of Release: Amphetamine acts as a substrate for DAT and NET, leading to reverse transport of dopamine and norepinephrine from the presynaptic neuron into the synapse.

  • Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: Amphetamine can disrupt the vesicular storage of monoamines, further increasing their cytosolic concentration and subsequent release.

The following diagram illustrates the signaling pathway of amphetamine at a dopaminergic synapse.

Amphetamine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Amph Amphetamine DA_cytosol Dopamine Amph->DA_cytosol Promotes efflux DAT Dopamine Transporter (DAT) Amph->DAT Enters via DAT (competitive inhibition) VMAT2 VMAT2 Amph->VMAT2 Inhibits DA_vesicle Dopamine Vesicles DA_vesicle->DA_cytosol Release DA_cytosol->DAT Reuptake DA_synapse Dopamine DA_cytosol->DA_synapse Reverse Transport (Efflux) VMAT2->DA_vesicle Uptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binds Signal Transduction Signal Transduction DA_receptor->Signal Transduction

Mechanism of Amphetamine Action at a Dopaminergic Synapse.

Due to the rapid and near-complete conversion of this compound to amphetamine, its pharmacodynamic profile is expected to mirror that of immediate-release amphetamine. In contrast, the controlled-release nature of d-amphetamine from lisdexamfetamine results in a smoother and more sustained pharmacodynamic effect.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the study of amphetamine-based stimulants.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This assay is used to determine the binding affinity of a compound for the dopamine transporter.

Experimental Workflow:

Radioligand_Binding_Assay A Prepare cell membranes expressing DAT B Incubate membranes with radioligand (e.g., [3H]WIN 35,428) and varying concentrations of test compound A->B C Separate bound and free radioligand via filtration B->C D Quantify bound radioactivity using scintillation counting C->D E Calculate Ki values to determine binding affinity D->E

Workflow for a Radioligand Binding Assay.

Detailed Methodology:

  • Membrane Preparation: Striatal tissue from rat brains is homogenized in an ice-cold sucrose phosphate buffer. The homogenate is centrifuged, and the resulting pellet is resuspended and re-centrifuged to isolate the cell membranes containing the dopamine transporters.

  • Incubation: The prepared membranes are incubated with a specific radioligand for DAT (e.g., [3H]WIN 35,428) and varying concentrations of the test compound (this compound or lisdexamfetamine). Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine).

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis for Dopamine Measurement

This technique allows for the in vivo measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.

Experimental Workflow:

Microdialysis_Workflow A Surgically implant a microdialysis probe into the target brain region (e.g., striatum) B Perfuse the probe with artificial cerebrospinal fluid (aCSF) A->B C Collect dialysate samples at regular intervals B->C D Analyze dopamine concentration in dialysate using HPLC with electrochemical detection C->D E Administer test compound and continue collecting samples to measure changes in dopamine levels D->E

Workflow for In Vivo Microdialysis.

Detailed Methodology:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region, such as the nucleus accumbens or striatum, of an anesthetized rodent.

  • Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

  • Sample Collection: Dialysate samples, containing extracellular fluid that has diffused across the probe's semipermeable membrane, are collected at regular intervals.

  • Neurotransmitter Analysis: The concentration of dopamine in the dialysate is quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical detection.

  • Drug Administration: After establishing a stable baseline of dopamine levels, the test compound is administered, and dialysate collection continues to monitor drug-induced changes in dopamine release and reuptake.

Clinical Efficacy and Safety

Lisdexamfetamine has been extensively studied in clinical trials and is approved for the treatment of ADHD in adults and children, as well as for binge eating disorder in adults. Its long duration of action allows for once-daily dosing. Common side effects are consistent with other stimulants and include decreased appetite, insomnia, and dry mouth.

This compound was previously used for conditions such as obesity, ADHD, and narcolepsy. However, its rapid conversion to amphetamine likely contributed to a higher potential for abuse, leading to its withdrawal from most markets. There is a lack of modern, large-scale clinical trials evaluating the efficacy and safety of this compound according to current standards.

Conclusion

This compound and lisdexamfetamine represent two different approaches to amphetamine prodrug design. Lisdexamfetamine's enzymatic activation in red blood cells provides a controlled and extended release of dextroamphetamine, which has proven to be a valuable therapeutic characteristic. In contrast, this compound's rapid and extensive cleavage to amphetamine results in a pharmacokinetic profile that closely resembles immediate-release amphetamine, which may have contributed to its higher abuse potential and subsequent clinical discontinuation. For researchers, the study of these two compounds offers valuable insights into the principles of prodrug design and the impact of pharmacokinetic profiles on the therapeutic and abuse potential of CNS stimulants. Future research on novel stimulant prodrugs will undoubtedly benefit from the lessons learned from both the success of lisdexamfetamine and the history of this compound.

References

A Comparative Analysis of the Pharmacokinetics of Amfetaminil and Methylphenidate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of amfetaminil and methylphenidate, two central nervous system stimulants. The information presented herein is supported by experimental data to aid in research and drug development.

Pharmacokinetic Profile Comparison

This compound is a prodrug that is metabolized to amphetamine, which is the primary active compound. Therefore, the pharmacokinetic properties of amphetamine are most relevant for comparison with methylphenidate. The following tables summarize the key pharmacokinetic parameters for both substances.

Pharmacokinetic ParameterThis compound (as Amphetamine)Methylphenidate
Bioavailability (Oral) >75%11-52%
Time to Peak Plasma Concentration (Tmax) 1-3 hours (immediate-release)~2 hours (immediate-release)
Peak Plasma Concentration (Cmax) Dose-dependentDose-dependent
Elimination Half-Life (t½) d-amphetamine: 9-11 hoursl-amphetamine: 11-14 hours2-3 hours
Protein Binding ~20%10-33%
Metabolism Hepatic (primarily CYP2D6)Primarily by carboxylesterase 1 (CES1)
Primary Metabolite 4-hydroxyamphetamine, NorephedrineRitalinic Acid
Excretion Primarily renal; pH-dependentPrimarily renal (as metabolites)

Table 1: Comparative Pharmacokinetics of this compound (as Amphetamine) and Methylphenidate.

Metabolic Pathways

The metabolic pathways of amphetamine (the active metabolite of this compound) and methylphenidate differ significantly, influencing their duration of action and potential for drug-drug interactions.

This compound (Amphetamine) Metabolism

This compound is rapidly and extensively converted to its principal active metabolite, d-amphetamine. The metabolism of amphetamine is complex and involves several enzymatic pathways, primarily hepatic. The main routes are aromatic hydroxylation and oxidative deamination, catalyzed by the cytochrome P450 enzyme CYP2D6. This leads to the formation of active and inactive metabolites.

This compound This compound Amphetamine Amphetamine (Active) This compound->Amphetamine Hydrolysis p_Hydroxyamphetamine 4-Hydroxyamphetamine (Active) Amphetamine->p_Hydroxyamphetamine Aromatic Hydroxylation (CYP2D6) Norephedrine Norephedrine (Active) Amphetamine->Norephedrine Aliphatic Hydroxylation Phenylacetone Phenylacetone Amphetamine->Phenylacetone Oxidative Deamination Excretion Renal Excretion Amphetamine->Excretion p_Hydroxyamphetamine->Excretion Norephedrine->Excretion Benzoic_Acid Benzoic Acid Phenylacetone->Benzoic_Acid Hippuric_Acid Hippuric Acid Benzoic_Acid->Hippuric_Acid Hippuric_Acid->Excretion

Metabolic pathway of this compound to Amphetamine and its metabolites.
Methylphenidate Metabolism

Methylphenidate is primarily metabolized by carboxylesterase 1 (CES1) to its main, inactive metabolite, ritalinic acid. This metabolic route is the main pathway for the clearance of the drug.

Methylphenidate Methylphenidate (Active) Ritalinic_Acid Ritalinic Acid (Inactive) Methylphenidate->Ritalinic_Acid Hydrolysis (Carboxylesterase 1) Excretion Renal Excretion Ritalinic_Acid->Excretion

Primary metabolic pathway of Methylphenidate.

Experimental Protocols

The determination of pharmacokinetic parameters for stimulants like this compound and methylphenidate follows standardized clinical trial protocols. Below is a generalized workflow for a typical oral bioavailability study.

Generalized Experimental Protocol for an Oral Bioavailability Study

1. Study Design: A typical study employs a randomized, single-dose, two-period, two-sequence crossover design. This design allows for each subject to serve as their own control, minimizing inter-subject variability. A washout period of at least five half-lives of the drug is maintained between the two periods to ensure complete elimination of the drug from the previous phase.

2. Subject Selection: Healthy, non-smoking adult volunteers aged 18-45 are typically recruited. Subjects undergo a comprehensive medical screening to ensure they meet the inclusion and exclusion criteria. Written informed consent is obtained from all participants.

3. Drug Administration: After an overnight fast, subjects receive a single oral dose of the investigational drug (e.g., this compound or methylphenidate) or a reference formulation.

4. Blood Sampling: Serial blood samples are collected in heparinized tubes at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose). Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

5. Bioanalytical Method: Plasma concentrations of the parent drug and/or its major active metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method provides the necessary sensitivity and selectivity for accurate measurement of drug concentrations in biological matrices.

6. Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental methods:

  • Cmax (Maximum plasma concentration): The highest observed concentration.
  • Tmax (Time to reach Cmax): The time at which Cmax is observed.
  • AUC (Area under the plasma concentration-time curve): A measure of total drug exposure.
  • t½ (Elimination half-life): The time required for the plasma concentration to decrease by half.

7. Statistical Analysis: Analysis of variance (ANOVA) is performed on the log-transformed Cmax and AUC values to assess the bioequivalence between different formulations or to characterize the pharmacokinetic profile of a single formulation.

cluster_0 Pre-Study Phase cluster_1 Clinical Phase cluster_2 Analytical Phase cluster_3 Data Analysis Phase Protocol Protocol Design & Approval Recruitment Subject Recruitment & Screening Protocol->Recruitment Consent Informed Consent Recruitment->Consent Dosing Drug Administration Consent->Dosing Sampling Blood Sampling Dosing->Sampling Processing Sample Processing Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis Stat_Analysis Statistical Analysis PK_Analysis->Stat_Analysis Report Final Report Generation Stat_Analysis->Report

Workflow for a typical pharmacokinetic study.

Amfetaminil and Amphetamine Immunoassays: A Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of amfetaminil in commercially available amphetamine immunoassays. The information presented herein is crucial for accurate interpretation of toxicological screenings and for professionals in the field of drug development.

Executive Summary

This compound, a central nervous system stimulant, is a metabolic precursor to amphetamine. Following administration, this compound is extensively metabolized, yielding amphetamine as a primary metabolite. Consequently, the detection of "amphetamine" in urine samples from individuals who have consumed this compound is an expected finding and represents a true positive for an amphetamine-class compound, rather than a cross-reactivity with the parent drug. Standard amphetamine immunoassays are designed to detect amphetamine and will therefore invariably show a positive result in the presence of its metabolites derived from this compound.

Metabolic Pathway of this compound

This compound undergoes in-vivo cleavage to produce amphetamine and benzaldehyde[1]. The amphetamine produced is then further metabolized and excreted in the urine[1]. This metabolic conversion is the primary reason for positive results in amphetamine immunoassays after this compound intake.

This compound This compound Metabolism Metabolism This compound->Metabolism In Vivo Cleavage Amphetamine Amphetamine Metabolism->Amphetamine Benzaldehyde Benzaldehyde Metabolism->Benzaldehyde Immunoassay Immunoassay Amphetamine->Immunoassay Detected by Positive_Result Positive_Result Immunoassay->Positive_Result Yields

Caption: Metabolic conversion of this compound to Amphetamine.

Immunoassay Cross-Reactivity Data

Direct cross-reactivity studies on the intact this compound molecule are not extensively reported in the literature. The focus of toxicological and clinical chemistry studies has been on its rapid and efficient conversion to amphetamine. Therefore, a traditional quantitative comparison of cross-reactivity for this compound is not applicable. Instead, the "cross-reactivity" is, in fact, the direct detection of its active metabolite.

Compound Immunoassay Target Observed Cross-Reactivity Mechanism
This compoundAmphetamineHigh (indirect)Metabolism to Amphetamine[1][2]
AmphetamineAmphetamineHigh (direct)Target analyte

Experimental Protocols: Amphetamine Immunoassays

Amphetamine immunoassays are common screening tools used in clinical and forensic toxicology. They are based on the principle of competitive binding, where the drug or its metabolite in the sample competes with a labeled drug for a limited number of antibody binding sites. The following is a generalized protocol for a competitive enzyme immunoassay (EIA), a common type of amphetamine immunoassay.

Principle: The assay is based on the competition between the drug present in the urine sample and a drug-enzyme conjugate for a fixed number of specific antibody binding sites.

Materials:

  • Microplate pre-coated with anti-amphetamine antibodies

  • Urine sample (calibrators, controls, and unknown specimens)

  • Amphetamine-enzyme (e.g., G6PDH or HRP) conjugate

  • Substrate solution (specific to the enzyme used)

  • Stop solution

  • Plate reader

Procedure:

  • Sample Addition: A specific volume of the urine sample is added to the wells of the microplate.

  • Competitive Binding: The amphetamine-enzyme conjugate is added to the wells. During incubation, the free amphetamine in the sample and the amphetamine-enzyme conjugate compete for binding to the immobilized anti-amphetamine antibodies.

  • Washing: The plate is washed to remove any unbound materials.

  • Substrate Reaction: A substrate solution is added to the wells. The enzyme on the bound conjugate converts the substrate into a colored product.

  • Signal Measurement: The reaction is stopped, and the absorbance (or fluorescence) is measured using a plate reader. The intensity of the color is inversely proportional to the concentration of amphetamine in the sample. A lower signal indicates a higher concentration of the drug in the sample.

cluster_0 Immunoassay Well cluster_1 Sample & Reagents cluster_2 Detection Antibody Anti-Amphetamine Antibody (Immobilized) Substrate Substrate Antibody->Substrate Bound Enzyme Reacts with Amphetamine Amphetamine (from sample) Amphetamine->Antibody Binds Labeled_Amphetamine Labeled Amphetamine (Enzyme Conjugate) Labeled_Amphetamine->Antibody Competes for binding Signal Colorimetric Signal Substrate->Signal Produces

Caption: Competitive Binding Immunoassay Workflow.

Conclusion

The positive results observed in amphetamine immunoassays following the use of this compound are due to its metabolic conversion to amphetamine. This is a critical consideration for clinicians and toxicologists when interpreting urine drug screen results. Confirmatory testing using more specific methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), can definitively identify amphetamine and distinguish it from other structurally similar compounds, although it will not differentiate between amphetamine from illicit use and that resulting from the metabolism of a prescribed drug like this compound without further analysis of enantiomeric ratios or detection of other specific metabolites.

References

Comparative Behavioral Effects of Amfetaminil Stereoisomers: A Review of Available Data and Surrogates

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative evaluation of the behavioral effects of amfetaminil stereoisomers. Due to a significant lack of specific experimental data for the individual stereoisomers of this compound (N-cyano-α-methylphenethylamine), this document leverages the extensive research on the stereoisomers of its primary metabolite, amphetamine, as a surrogate to infer potential differences.

This compound, a stimulant developed in the 1970s, is known to be a prodrug that metabolizes into amphetamine.[1] The behavioral effects of this compound are therefore largely attributable to the actions of amphetamine within the central nervous system. Amphetamine exists as two stereoisomers, dextroamphetamine (d-amphetamine) and levoamphetamine (l-amphetamine), which exhibit distinct pharmacological and behavioral profiles.[2][3] Understanding these differences is crucial for predicting the potential effects of the different this compound stereoisomers.

Overview of Amphetamine Stereoisomer Pharmacology

The primary mechanism of action for amphetamine involves the increased release and blocked reuptake of monoamine neurotransmitters, particularly dopamine (DA) and norepinephrine (NE).[2][4] However, the two stereoisomers differ in their potency and selectivity for these neurotransmitter systems. D-amphetamine is significantly more potent in its effects on the dopamine system, which is strongly associated with the stimulant, euphoric, and reinforcing effects of the drug.[2][5] L-amphetamine has a more pronounced effect on the norepinephrine system, contributing to its peripheral and cardiovascular effects.[2][5]

Comparative Behavioral Effects

The differential neurochemical actions of d- and l-amphetamine translate to distinct behavioral outcomes. These are summarized in the tables below, drawing from preclinical and clinical research.

Table 1: Comparison of Locomotor Activity and Stereotypy
Behavioral Measured-Amphetaminel-AmphetamineKey Findings
Locomotor Activity Potent, dose-dependent increase in spontaneous locomotor activity.[6][7]Less potent than d-amphetamine in increasing locomotor activity. At higher doses, it may even decrease spontaneous motor activity.[5][7]d-Amphetamine is the primary driver of the hyperlocomotor effects of racemic amphetamine.
Stereotypy Induces stereotyped behaviors (e.g., repetitive, purposeless movements) at higher doses.Less potent in inducing stereotypy compared to d-amphetamine.The dopaminergic actions of d-amphetamine are strongly linked to the manifestation of stereotyped behaviors.
Table 2: Comparison of Cognitive and Subjective Effects
Behavioral Measured-Amphetaminel-AmphetamineKey Findings
Cognitive Enhancement Improves attention, vigilance, and executive function, particularly in individuals with ADHD.Less effective than d-amphetamine for improving cognitive functions.The dopaminergic effects of d-amphetamine in the prefrontal cortex are thought to mediate its cognitive-enhancing properties.
Subjective Effects (Euphoria/Abuse Liability) Produces significant euphoria and has a high abuse potential.[3]Produces less euphoria and is considered to have a lower abuse potential than d-amphetamine.The potent dopamine-releasing properties of d-amphetamine in the brain's reward pathways are central to its reinforcing and abuse-related effects.
Anxiety/Psychosis Can induce anxiety, paranoia, and psychosis, particularly at high doses or with chronic use.[3][8]May also contribute to anxiety and psychosis, but is generally considered less psychotogenic than d-amphetamine.Both isomers can contribute to adverse psychological effects, but the more potent central stimulant effects of d-amphetamine are more strongly associated with psychosis.

Experimental Protocols

The data presented above are derived from standard behavioral pharmacology assays. Below are brief descriptions of the methodologies for key experiments.

Locomotor Activity Assessment
  • Objective: To quantify the stimulant effects of a substance on spontaneous movement.

  • Apparatus: Open-field arenas equipped with automated photobeam detection systems to track horizontal and vertical movements.

  • Procedure:

    • Animals (typically rodents) are habituated to the testing environment.

    • A baseline level of activity is recorded for a set period.

    • The test compound (e.g., d-amphetamine, l-amphetamine) or vehicle is administered.

    • Locomotor activity is then recorded for a specified duration (e.g., 60-120 minutes).

    • Data are typically analyzed as total distance traveled, number of beam breaks, or time spent mobile.

Drug Discrimination Studies
  • Objective: To assess the interoceptive (subjective) effects of a drug by training an animal to recognize and respond to its presence.

  • Apparatus: Operant conditioning chambers equipped with two response levers and a mechanism for delivering reinforcement (e.g., food pellets).

  • Procedure:

    • Animals are trained to press one lever after the administration of a known drug (the "training drug," e.g., d-amphetamine) and a second lever after the administration of a vehicle (e.g., saline) to receive a reward.

    • Once the animal can reliably discriminate between the drug and vehicle, a test session is conducted with a novel compound (e.g., l-amphetamine).

    • The percentage of responses on the drug-appropriate lever is measured. Full substitution indicates that the test compound has similar subjective effects to the training drug.

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental processes, the following diagrams are provided.

Amphetamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 DAT Dopamine Transporter (DAT) Synaptic_DA Increased Dopamine DAT->Synaptic_DA Blocks Reuptake NET Norepinephrine Transporter (NET) Synaptic_NE Increased Norepinephrine NET->Synaptic_NE Blocks Reuptake Dopamine_Vesicle Dopamine Vesicles Cytosolic_DA Cytosolic Dopamine Dopamine_Vesicle->Cytosolic_DA DA release into cytosol Norepinephrine_Vesicle Norepinephrine Vesicles Cytosolic_NE Cytosolic Norepinephrine Norepinephrine_Vesicle->Cytosolic_NE NE release into cytosol Amphetamine_in Amphetamine Amphetamine_in->DAT Enters via DAT Amphetamine_in->NET Enters via NET Amphetamine_in->Dopamine_Vesicle Disrupts Vesicular Storage Amphetamine_in->Norepinephrine_Vesicle Disrupts Vesicular Storage Cytosolic_DA->DAT Reverse Transport Cytosolic_NE->NET Reverse Transport DA_Receptor Dopamine Receptors Synaptic_DA->DA_Receptor Activates NE_Receptor Norepinephrine Receptors Synaptic_NE->NE_Receptor Activates Behavioral_Effects Behavioral Effects DA_Receptor->Behavioral_Effects Stimulation, Euphoria, Locomotion NE_Receptor->Behavioral_Effects Arousal, Cardiovascular Effects

Caption: Amphetamine's mechanism of action.

Behavioral_Experiment_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Administration cluster_assessment Behavioral Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rodents) Habituation Habituation to Test Environment Animal_Model->Habituation Baseline Baseline Behavioral Measurement Habituation->Baseline d_this compound d-Amfetaminil Isomer Baseline->d_this compound l_this compound l-Amfetaminil Isomer Baseline->l_this compound meso_this compound meso-Amfetaminil Isomer Baseline->meso_this compound Vehicle Vehicle Control Baseline->Vehicle Locomotor Locomotor Activity d_this compound->Locomotor Drug_Disc Drug Discrimination d_this compound->Drug_Disc Self_Admin Self-Administration d_this compound->Self_Admin l_this compound->Locomotor l_this compound->Drug_Disc l_this compound->Self_Admin meso_this compound->Locomotor meso_this compound->Drug_Disc meso_this compound->Self_Admin Vehicle->Locomotor Vehicle->Drug_Disc Vehicle->Self_Admin Data_Collection Data Collection Locomotor->Data_Collection Drug_Disc->Data_Collection Self_Admin->Data_Collection Stats Statistical Analysis Data_Collection->Stats Comparison Comparison of Stereoisomers Stats->Comparison

Caption: Workflow for behavioral experiments.

Conclusion

References

A Comparative Guide to Validated Analytical Methods for Forensic Amfetaminil Testing

Author: BenchChem Technical Support Team. Date: November 2025

In the field of forensic toxicology, the accurate and reliable identification and quantification of novel psychoactive substances are paramount. Amfetaminil, a stimulant of the 4,5-dihydro-oxazole group and a metabolic precursor to amphetamine, presents a unique analytical challenge. This guide provides a detailed comparison of the primary confirmatory analytical techniques used for the detection of this compound and related amphetamine-type stimulants (ATS) in biological matrices, tailored for researchers, scientists, and drug development professionals.

Comparison of Confirmatory Analytical Methods

The gold standards for the unambiguous identification and quantification of amphetamines in forensic settings are chromatography-based methods coupled with mass spectrometry. The two most prominent techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While both offer high sensitivity and selectivity, they differ in workflow, sample preparation requirements, and applicability.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique in toxicology laboratories.[1] GC-MS offers excellent separation efficiency for volatile and thermally stable compounds. A key characteristic of GC-MS analysis for amphetamines is the necessity of a derivatization step.[2][3] This process converts the polar analytes into less polar, more volatile derivatives, improving their chromatographic behavior and producing unique mass fragments for confident identification.[2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method has become increasingly popular due to its high sensitivity, selectivity, and often simpler sample preparation.[1][4] Unlike GC-MS, LC-MS/MS can directly analyze many polar and non-volatile compounds, typically eliminating the need for derivatization.[4] This advantage can lead to faster sample turnaround times and is particularly suitable for high-throughput laboratories.[5][6]

Data Presentation: Performance Comparison

The following table summarizes key validation parameters for GC-MS and LC-MS/MS methods applied to the analysis of amphetamine-type stimulants in various biological matrices, as reported in the literature.

ParameterGC-MS / GC-MS/MSLC-MS/MS / UPLC-MS/MSMatrix
Limit of Detection (LOD) 0.05 - 0.1 ng/mg[7]0.25 - 1.25 ng/mL[8]Hair, Plasma
0.09 - 0.81 ng/mL[1][9]20 ng/mL[10]Blood, Urine
Limit of Quantification (LOQ) 0.1 - 0.2 ng/mg[7]2.5 ng/mL[8]Hair, Plasma
0.26 - 2.4 ng/mL[1][9]20 ng/mL[10]Blood, Urine
Recovery 77.5% - 86.9%[7]>93%[8]Hair, Plasma
90.5% - 104%[1][9]63% - 90%[10]Blood
Inter-Day Precision (%CV) 0.55% - 7.73%[7]<11%[8]Hair, Plasma
0.5% - 5.8%[1][9]<20%[10]Blood
Intra-Day Precision (%CV) 0.76% - 4.79%[7]<11%[8]Hair, Plasma
Accuracy / Bias 94.2% - 109.1%[1][9]89% - 118%[10]Blood
Linearity (r²) > 0.997[7]Not specifiedHair

Experimental Protocols

Detailed and validated methodologies are crucial for reproducible and legally defensible results. Below are representative protocols for both LC-MS/MS and GC-MS.

Protocol 1: LC-MS/MS Analysis of Amphetamines in Plasma/Urine

This method is adapted from procedures that emphasize minimal sample preparation and rapid analysis.[6][8]

  • Sample Preparation (Liquid-Liquid Extraction - LLE):

    • Pipette 0.5 mL of the biological sample (e.g., plasma or urine) into a glass tube.[4]

    • Add internal standards (deuterium-labeled analogues are preferred).[8]

    • Add 1 mL of a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.0).[11]

    • Add 3 mL of an organic extraction solvent (e.g., ethyl acetate).[8]

    • Vortex vigorously for 1-2 minutes and centrifuge at ~3000 rpm for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a mobile phase-compatible solution (e.g., 100 µL of 0.1% formic acid in water/methanol).[8]

  • Instrumentation (UPLC-MS/MS):

    • Chromatography System: Ultra-Performance Liquid Chromatography (UPLC) system.[8]

    • Column: A reversed-phase column such as a C18 (e.g., Agilent Poroshell 120 EC-C18).[4]

    • Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) methanol.[8]

    • Flow Rate: 0.5 - 0.8 mL/min.[4]

    • Mass Spectrometer: Triple quadrupole mass spectrometer with a positive electrospray ionization (ESI) source.[6][8]

    • Detection: Multiple Reaction Monitoring (MRM) mode, monitoring at least two transitions for each analyte for confident identification.[8]

Protocol 2: GC-MS Analysis of Amphetamines in Blood/Hair

This protocol includes the critical derivatization step required for GC-based analysis.[3][9]

  • Sample Preparation (Extraction & Derivatization):

    • For Hair: Wash hair samples with methanol. Digest approximately 50 mg of hair in 2 N NaOH at 80°C for 1 hour.[3][7]

    • For Blood: Use a minimal sample volume, such as 200 µL.[9]

    • Perform a liquid-liquid extraction (LLE) as described in the LC-MS/MS protocol (steps 1a-1e), often using a different solvent like butyl chloride.[2]

    • After evaporation, add the derivatizing agent (e.g., 50 µL of Heptafluorobutyric Anhydride - HFBA or Trifluoroacetic Anhydride - TFAA) and an appropriate solvent.[3][11]

    • Cap the vial and heat at ~70-80°C for 20-30 minutes to complete the reaction.

    • Evaporate the excess reagent and reconstitute the sample in a suitable solvent (e.g., ethyl acetate) for injection.

  • Instrumentation (GC-MS/MS):

    • Chromatography System: Gas chromatograph equipped with a split/splitless injector.[2]

    • Column: A low-bleed capillary column suitable for mass spectrometry, such as an Rxi-5Sil MS (30 m, 0.25 mm ID, 0.25 µm).[2]

    • Carrier Gas: Helium.

    • Temperature Program: An initial temperature of ~80°C, held for 1 minute, followed by a ramp to ~300°C.

    • Mass Spectrometer: A single or triple quadrupole mass spectrometer.

    • Detection: For quantitative analysis, Selected Ion Monitoring (SIM) is used for GC-MS, while Multiple Reaction Monitoring (MRM) is used for GC-MS/MS.[1][11]

Mandatory Visualizations

Forensic Toxicology Workflow

The following diagram illustrates a typical workflow for the analysis of unknown samples in a forensic toxicology laboratory, from initial screening to final confirmation.

Forensic_Workflow cluster_screening Screening Phase cluster_confirmation Confirmation Phase cluster_reporting Reporting Sample Sample Receipt & Login Screen Presumptive Screen (e.g., Immunoassay) Sample->Screen Prep Sample Preparation (LLE, SPE, etc.) Screen->Prep Presumptive Positive ReportNeg Report Negative Screen->ReportNeg Negative Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Prep->Analysis Review Data Review & Certification Analysis->Review ReportPos Report Positive Review->ReportPos

A typical forensic toxicology analytical workflow.
Amphetamine Signaling Pathway

Amphetamines exert their primary effects by disrupting normal monoamine transporter function. Recent research shows they act as agonists at the intracellular Trace Amine-Associated Receptor 1 (TAAR1), triggering downstream signaling cascades that alter dopamine transporter (DAT) trafficking and function.[12][13]

Signaling_Pathway cluster_cell Dopaminergic Neuron cluster_gprotein G-Protein Coupling cluster_downstream Downstream Effectors AMPH Amphetamine TAAR1 Intracellular TAAR1 AMPH->TAAR1 binds to Gs Gαs TAAR1->Gs G13 Gα13 TAAR1->G13 AC Adenylyl Cyclase Gs->AC activates RhoA RhoA Activation G13->RhoA activates cAMP cAMP AC->cAMP ATP to PKA PKA Activation cAMP->PKA activates

Intracellular signaling pathway of amphetamine via TAAR1.

References

Comparative Analysis of Amfetaminil's Impact on Neurotransmitter Release

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the neurochemical effects of Amfetaminil and other potent psychostimulants, primarily focusing on their impact on the release of key monoamine neurotransmitters: dopamine (DA), norepinephrine (NE), and serotonin (5-HT). While direct comparative experimental data for this compound is limited in the current body of scientific literature, this document synthesizes the well-established mechanisms of action for amphetamine and methamphetamine to provide a framework for understanding the likely pharmacological profile of this compound.

Introduction to this compound and Comparator Compounds

This compound, also known as N-cyanobenzylamphetamine, is a psychostimulant of the phenethylamine and amphetamine chemical classes. While less researched than its parent compound, amphetamine, it is understood to produce its stimulant effects through interaction with monoaminergic systems in the central nervous system. For the purpose of this guide, this compound's actions will be compared and contrasted with the extensively studied psychostimulants, d-amphetamine and d-methamphetamine. These compounds are known to potently increase extracellular levels of DA, NE, and to a lesser extent, 5-HT, which underlies their therapeutic effects in conditions like ADHD and narcolepsy, as well as their abuse potential.[1][2][3]

Mechanism of Action: A Comparative Overview

The primary mechanism by which amphetamine-type stimulants exert their effects is by increasing the synaptic concentrations of monoamine neurotransmitters.[4] This is achieved through a multi-faceted interaction with presynaptic neuronal transporters and vesicular storage systems.[2][5]

1. Monoamine Transporter Interaction: Amphetamines act as substrates for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[6] They are competitively transported into the presynaptic neuron, which in itself reduces the reuptake of neurotransmitters from the synaptic cleft.[3] Once inside the neuron, they trigger a reversal of the transporter's function, leading to a non-vesicular release of neurotransmitters from the cytoplasm into the synapse, a process known as reverse transport or efflux.[3][5]

2. Vesicular Monoamine Transporter 2 (VMAT2) Disruption: Inside the presynaptic terminal, amphetamines interfere with the vesicular monoamine transporter 2 (VMAT2), a protein responsible for packaging cytoplasmic neurotransmitters into synaptic vesicles for later release via exocytosis.[2][3] By disrupting the proton gradient of the vesicles, amphetamines cause the leakage of stored neurotransmitters from the vesicles into the cytoplasm, further increasing the cytoplasmic pool available for reverse transport by DAT, NET, and SERT.[6]

3. Trace Amine-Associated Receptor 1 (TAAR1) Agonism: Amphetamines are agonists at the intracellular Trace Amine-Associated Receptor 1 (TAAR1).[7][8] Activation of TAAR1 initiates downstream signaling cascades, including the activation of protein kinase A (PKA) and protein kinase C (PKC), which can lead to the phosphorylation of monoamine transporters.[7][9] This phosphorylation can further promote transporter internalization and reverse transport, contributing to the overall increase in extracellular neurotransmitter levels.[7] It is important to note that while amphetamines are potent TAAR1 agonists in rodents, their potency is significantly lower in humans.[9]

While this compound's precise interactions with these targets have not been extensively quantified, its structural similarity to amphetamine strongly suggests it shares these fundamental mechanisms of action.

Quantitative Comparison of Neurotransmitter Release

The following table summarizes available quantitative data on the potency of d-amphetamine and d-methamphetamine to induce the release of dopamine, norepinephrine, and serotonin. This data is typically derived from in vitro studies using synaptosomes, which are isolated presynaptic terminals. Potency is expressed as the EC50 value, which is the concentration of the drug that elicits 50% of the maximal response. A lower EC50 value indicates higher potency.

Table 1: Comparative Potency (EC50 in nM) for Monoamine Release

CompoundDopamine (DA) Release EC50 (nM)Norepinephrine (NE) Release EC50 (nM)Serotonin (5-HT) Release EC50 (nM)DA/5-HT RatioSource
d-Amphetamine8.0 ± 0.4Data not available in snippet1756 ± 940.005[10]
d-MethamphetamineData not available in snippetData not available in snippetData not available in snippet--
This compound No data available No data available No data available --

Note: Data for this compound is not available in the reviewed literature. The provided data for d-amphetamine highlights its strong preference for dopamine release over serotonin release.

Studies have consistently shown that amphetamine-type stimulants are generally more potent at releasing norepinephrine and dopamine than serotonin.[6][11][12] Methamphetamine is reported to be more potent than amphetamine at releasing dopamine.[1]

Experimental Protocols

In Vivo Microdialysis for Measuring Neurotransmitter Release in Rodents

This protocol provides a representative methodology for assessing the effects of a psychostimulant on extracellular neurotransmitter levels in the brain of a freely moving rat.

Objective: To quantify changes in extracellular dopamine, norepinephrine, and serotonin in a specific brain region (e.g., nucleus accumbens or striatum) following systemic administration of a test compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane or ketamine/xylazine)

  • Microdialysis guide cannula and probes (e.g., 2-4 mm membrane length)

  • Microinfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • Fraction collector (refrigerated)

  • HPLC system with electrochemical detection (HPLC-ED) or tandem mass spectrometry (LC-MS/MS)

  • Test compound (e.g., this compound, d-amphetamine) and vehicle (e.g., saline)

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Surgically expose the skull and drill a small hole over the target brain region (e.g., nucleus accumbens).

    • Implant a guide cannula to the desired coordinates and secure it with dental cement.

    • Allow the animal to recover from surgery for at least 48 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region of the awake, freely moving rat.

    • Connect the probe to a microinfusion pump and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min).[13]

    • Allow for a stabilization period of at least 1-2 hours.

    • Collect baseline dialysate samples into vials in a refrigerated fraction collector at regular intervals (e.g., every 10-20 minutes).[13]

    • Administer the test compound or vehicle (e.g., via intraperitoneal injection).[14]

    • Continue collecting dialysate samples for a predetermined period (e.g., 2-3 hours) post-injection.

  • Sample Analysis:

    • Analyze the collected dialysate samples for dopamine, norepinephrine, serotonin, and their metabolites using HPLC-ED or LC-MS/MS.

    • Quantify the concentration of each analyte by comparing the peak areas to those of known standards.

  • Data Analysis:

    • Express the post-injection neurotransmitter concentrations as a percentage of the average baseline concentration for each animal.

    • Perform statistical analysis (e.g., ANOVA with repeated measures) to compare the effects of the test compound to the vehicle control group.

Visualizations

G cluster_presynaptic Presynaptic Terminal Amfetaminil_ext This compound DAT Dopamine Transporter (DAT) Amfetaminil_ext->DAT 1. Enters via DAT (Competitive Inhibition) VMAT2 VMAT2 Amfetaminil_ext->VMAT2 4. Disrupts Vesicular Storage TAAR1 TAAR1 Amfetaminil_ext->TAAR1 2. Activates Intracellular TAAR1 DA_ext Dopamine (DA) DA_ext->DAT Reuptake Blocked DA_cyto Cytoplasmic DA DAT->DA_cyto 3. Reverse Transport (DA Efflux) Vesicle Synaptic Vesicle VMAT2->Vesicle Vesicle->DA_cyto DA Leakage DA_cyto->VMAT2 Normal Uptake PKA_PKC PKA / PKC Activation TAAR1->PKA_PKC PKA_PKC->DAT Phosphorylation

Figure 1: Signaling pathway of this compound-induced dopamine release.

G cluster_setup Experimental Setup cluster_experiment Microdialysis Procedure cluster_analysis Data Analysis surgery 1. Stereotaxic Surgery: Implant Guide Cannula recovery 2. Animal Recovery (≥48 hours) surgery->recovery probe_insertion 3. Insert Microdialysis Probe recovery->probe_insertion perfusion 4. Perfuse with aCSF (e.g., 1-2 µL/min) probe_insertion->perfusion stabilization 5. Stabilization Period (1-2 hours) perfusion->stabilization baseline 6. Collect Baseline Samples stabilization->baseline injection 7. Administer Test Compound (e.g., this compound, i.p.) baseline->injection collection 8. Collect Post-Injection Samples injection->collection hplc 9. Analyze Samples via HPLC-ED or LC-MS/MS collection->hplc quantification 10. Quantify Neurotransmitter Concentrations hplc->quantification stats 11. Statistical Analysis: (% Baseline vs Control) quantification->stats

Figure 2: Workflow for in vivo microdialysis experiment.

G Psychostimulants Psychostimulants Phenethylamines Phenethylamines Psychostimulants->Phenethylamines Amphetamines Amphetamines Phenethylamines->Amphetamines Amphetamine Amphetamine Amphetamines->Amphetamine Methamphetamine Methamphetamine Amphetamine->Methamphetamine Methylated Derivative This compound This compound (N-cyanobenzylamphetamine) Amphetamine->this compound N-substituted Derivative

Figure 3: Logical relationship of this compound to other stimulants.

Conclusion

While this compound remains less characterized than mainline amphetamines, its structural analogy provides a strong basis for predicting its mechanism of action. It is highly probable that this compound functions as a monoamine releasing agent and reuptake inhibitor, with a likely preference for dopamine and norepinephrine over serotonin. The provided experimental protocol for in vivo microdialysis offers a robust method for empirically determining the neurochemical profile of this compound and directly comparing its potency and efficacy to other psychostimulants. Such studies are crucial for a comprehensive understanding of its pharmacological effects and potential therapeutic or abuse-related liabilities. Further research is necessary to generate the quantitative data required for a complete comparative analysis.

References

A Comparative Benchmark of Amfetaminil Against Other CNS Stimulants for the Research Community

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological and physiological effects of amfetaminil against other prominent central nervous system (CNS) stimulants: amphetamine, methylphenidate, and modafinil. The information presented is collated from various experimental studies to aid researchers in understanding the relative performance and mechanisms of these compounds.

Executive Summary

This compound is a prodrug that is rapidly and extensively metabolized to amphetamine in vivo.[1][2][3] Studies have shown that after administration of this compound, only a negligible amount of the intact molecule is detected in the bloodstream, with the vast majority being converted to amphetamine.[1][2] Consequently, the pharmacological effects of this compound are predominantly attributable to its active metabolite, amphetamine. This guide, therefore, benchmarks this compound's performance by presenting data for its active form, amphetamine, in comparison to methylphenidate and modafinil.

These CNS stimulants primarily exert their effects by modulating the monoaminergic systems, particularly by increasing the extracellular levels of dopamine (DA) and norepinephrine (NE) in the brain.[4] However, their mechanisms of action, potencies, and effects on locomotor activity exhibit notable differences.

Data Presentation: Comparative Quantitative Analysis

The following tables summarize key quantitative data from preclinical studies, offering a comparative overview of the neurochemical and behavioral effects of the active metabolite of this compound (amphetamine), methylphenidate, and modafinil.

Table 1: Comparative Neurotransmitter Transporter Binding Affinities (Ki, nM)

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
Amphetamine~100 - 300~40 - 80~1400 - 3800
Methylphenidate~10 - 50~50 - 100>1000
ModafinilWeak, variable (µM range)Weak, variable (µM range)Not significant

Note: Lower Ki values indicate higher binding affinity.

Table 2: Comparative Effects on In Vivo Dopamine and Norepinephrine Release

CompoundPrimary MechanismEffect on Dopamine ReleaseEffect on Norepinephrine Release
AmphetamineReleaser, Reuptake Inhibitor++++++
MethylphenidateReuptake Inhibitor++++
ModafinilReuptake Inhibitor++

Key: +++ (Strong), ++ (Moderate), + (Weak)

Table 3: Comparative Effects on Locomotor Activity in Rodents

CompoundDose Range (mg/kg)Effect on Locomotor Activity
Amphetamine1 - 5Dose-dependent increase
Methylphenidate1 - 10Dose-dependent increase
Modafinil30 - 300Dose-dependent increase

Experimental Protocols

This section details the methodologies for key experiments cited in the comparative data tables.

In Vivo Microdialysis for Neurotransmitter Release

Objective: To measure the extracellular concentrations of dopamine and norepinephrine in specific brain regions of awake, freely moving rodents following the administration of a CNS stimulant.[5][6][7][8][9]

Protocol:

  • Animal Preparation: Male Sprague-Dawley rats are surgically implanted with a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, prefrontal cortex) under anesthesia. Animals are allowed to recover for a minimum of 48 hours post-surgery.

  • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe (e.g., 2-4 mm membrane length, 20 kDa molecular weight cutoff) is inserted through the guide cannula.

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

  • Baseline Collection: After a stabilization period of at least 60 minutes, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish baseline neurotransmitter levels.

  • Drug Administration: The stimulant (e.g., amphetamine, methylphenidate, or modafinil) or vehicle is administered via intraperitoneal (i.p.) injection.

  • Post-Drug Collection: Dialysate samples continue to be collected at the same intervals for a defined period (e.g., 180 minutes) post-injection.

  • Analysis: The concentrations of dopamine and norepinephrine in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Expression: Neurotransmitter levels are typically expressed as a percentage of the average baseline concentration.

Locomotor Activity Assessment

Objective: To quantify the spontaneous locomotor activity of rodents in a novel environment following the administration of a CNS stimulant.[2][10][11][12][13][14][15]

Protocol:

  • Apparatus: An open-field arena (e.g., 40 x 40 x 30 cm) equipped with a grid of infrared beams or a video tracking system is used to monitor the animal's movement.

  • Acclimation: Animals are habituated to the testing room for at least 30 minutes before the start of the experiment.

  • Drug Administration: Rodents (e.g., C57BL/6 mice or Sprague-Dawley rats) are administered the test compound or vehicle via i.p. injection.[16]

  • Testing: Immediately after injection, each animal is placed individually into the center of the open-field arena.

  • Data Collection: Locomotor activity is recorded for a specified duration (e.g., 60-120 minutes). Key parameters measured include total distance traveled, horizontal activity (number of beam breaks), and vertical activity (rearing).

  • Data Analysis: The data is typically analyzed in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect. Total activity over the entire session is also compared between treatment groups.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the primary signaling pathways of the compared CNS stimulants and a typical experimental workflow.

Amphetamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron AMPH Amphetamine DAT Dopamine Transporter (DAT) AMPH->DAT Enters via DAT VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) AMPH->VMAT2 Inhibits TAAR1 TAAR1 AMPH->TAAR1 Activates Extracellular_DA Increased Extracellular Dopamine DAT->Extracellular_DA DA Reuptake (Blocked) Dopamine_Vesicle Synaptic Vesicle (Dopamine) VMAT2->Dopamine_Vesicle Packages DA Cytosolic_DA Cytosolic Dopamine Dopamine_Vesicle->Cytosolic_DA DA Leakage Cytosolic_DA->DAT Reverse Transport (Efflux) TAAR1->DAT Phosphorylates & Reverses DAT DA_Receptor Dopamine Receptor Extracellular_DA->DA_Receptor Binds Signaling_Cascade Downstream Signaling DA_Receptor->Signaling_Cascade Activates

Caption: Amphetamine's multifaceted mechanism of action.

Methylphenidate_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MPH Methylphenidate DAT Dopamine Transporter (DAT) MPH->DAT Blocks NET Norepinephrine Transporter (NET) MPH->NET Blocks Extracellular_DA Increased Extracellular Dopamine Extracellular_NE Increased Extracellular Norepinephrine Dopamine_Vesicle Synaptic Vesicle (Dopamine) Dopamine_Vesicle->Extracellular_DA Normal Release DA_Receptor Dopamine Receptor Extracellular_DA->DA_Receptor Binds NE_Receptor Norepinephrine Receptor Extracellular_NE->NE_Receptor Binds Signaling_Cascade Downstream Signaling DA_Receptor->Signaling_Cascade NE_Receptor->Signaling_Cascade

Caption: Methylphenidate's mechanism as a reuptake inhibitor.

Modafinil_Signaling_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_hypothalamus Hypothalamus Modafinil Modafinil DAT Dopamine Transporter (DAT) Modafinil->DAT Weakly Blocks Orexin_Neuron Orexin Neuron Modafinil->Orexin_Neuron Activates Extracellular_DA Increased Extracellular Dopamine Dopamine_Vesicle Synaptic Vesicle (Dopamine) Dopamine_Vesicle->Extracellular_DA Normal Release DA_Receptor Dopamine Receptor Extracellular_DA->DA_Receptor Binds Signaling_Cascade Downstream Signaling DA_Receptor->Signaling_Cascade

Caption: Modafinil's dual action on dopamine and orexin systems.

Experimental_Workflow_Locomotor_Activity cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Prep Rodent Acclimation (30-60 min) Injection Administer Drug/Vehicle (i.p.) Animal_Prep->Injection Drug_Prep Prepare Drug Solutions (this compound, Amph, MPH, Modafinil, Vehicle) Drug_Prep->Injection Placement Place Animal in Open-Field Arena Injection->Placement Recording Record Locomotor Activity (60-120 min) Placement->Recording Data_Extraction Extract Locomotor Data (Distance, Beam Breaks) Recording->Data_Extraction Statistical_Analysis Statistical Comparison (e.g., ANOVA) Data_Extraction->Statistical_Analysis Results Generate Comparative Results and Graphs Statistical_Analysis->Results

Caption: Workflow for comparative locomotor activity studies.

References

Unveiling the Molecular Dance: In Vitro Validation of Amfetaminil's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Amfetaminil's mechanism of action, supported by experimental data. As a prodrug, this compound is rapidly and extensively converted to its principal active metabolite, d-amphetamine.[1] Consequently, its pharmacological effects are attributable to the actions of amphetamine.

Amphetamine, a well-established central nervous system stimulant, exerts its effects by modulating monoamine neurotransmission.[2][3] Its primary targets are the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[4][5] This guide delves into the in vitro evidence elucidating the intricate interactions of amphetamine with these transporters and the subsequent intracellular signaling cascades.

Comparative Analysis of Monoamine Transporter Inhibition

The following table summarizes the inhibitory potency of amphetamine, the active metabolite of this compound, against the dopamine, norepinephrine, and serotonin transporters, alongside other well-known stimulants. This data is crucial for understanding the compound's selectivity and potential pharmacological profile.

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)
d-Amphetamine~100-300~30-40>2000
Methylphenidate~50-100~50-100>1000
Cocaine~200-300~300-500~300-400

Note: IC₅₀ values are approximate and can vary depending on the specific experimental conditions and cell types used. Data synthesized from multiple sources.[6][7][8]

Deep Dive into the Mechanism of Action: Beyond Simple Blockade

Amphetamine's interaction with monoamine transporters is multifaceted, extending beyond simple competitive inhibition of neurotransmitter reuptake.[3][9] In vitro studies have been instrumental in dissecting these complex mechanisms:

  • Substrate for Monoamine Transporters: Amphetamine acts as a substrate for DAT, NET, and SERT, meaning it is transported into the presynaptic neuron by these transporters.[4][5] This is a key distinction from pure reuptake inhibitors like cocaine.[10][11]

  • Reverse Transport (Efflux): Once inside the neuron, amphetamine disrupts the vesicular storage of monoamines via the vesicular monoamine transporter 2 (VMAT2) and elevates intracellular sodium ion concentrations.[4][5] This leads to a reversal of the transporter's direction, causing the efflux of dopamine, norepinephrine, and to a lesser extent, serotonin, from the neuron into the synaptic cleft.[9][12]

  • Transporter Trafficking: Acute exposure to amphetamine can induce the internalization of DAT and NET from the plasma membrane into the cytoplasm.[10][11][13][14] This process, which is dependent on intracellular signaling pathways, reduces the number of available transporters for reuptake, further increasing extracellular monoamine concentrations.[10][11]

Visualizing the Signaling Cascade

The following diagram illustrates the key signaling pathways involved in amphetamine-induced transporter trafficking, a critical component of its mechanism of action.

Amfetaminil_Mechanism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Amphetamine d-Amphetamine This compound->Amphetamine Metabolism DAT DAT/NET Amphetamine->DAT Uptake Amphetamine_in d-Amphetamine TAAR1 TAAR1 Amphetamine_in->TAAR1 Activation CaMKII CaMKII Amphetamine_in->CaMKII Activation PKC PKC Amphetamine_in->PKC Activation RhoA RhoA TAAR1->RhoA Activation Endocytosis Transporter Internalization RhoA->Endocytosis CaMKII->Endocytosis PKC->Endocytosis Context-dependent PIP2 PIP2 PIP2->DAT Modulation of Efflux

References

Unraveling the Metabolic Fate of Amfetaminil: A Cross-Species Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic intricacies of a compound across different species is paramount for preclinical and clinical development. This guide provides a comprehensive comparison of the metabolism of Amfetaminil, a central nervous system stimulant, across various species. Notably, this compound is rapidly and extensively metabolized, primarily breaking down into its constituent molecules, with amphetamine being the principal pharmacologically active metabolite. Therefore, a thorough understanding of amphetamine metabolism is crucial to elucidating the cross-species metabolic profile of this compound.

Executive Summary

This compound undergoes rapid cleavage in the body, yielding amphetamine, benzaldehyde, and hydrocyanic acid.[1] The subsequent metabolic fate of the parent compound is dictated by the species-specific biotransformation of amphetamine. Significant interspecies variations exist in the primary metabolic pathways of amphetamine, namely aromatic hydroxylation and oxidative deamination. While rats predominantly favor aromatic hydroxylation, rabbits exhibit a preference for oxidative deamination.[2] Human metabolism of amphetamine is characterized by a mix of both pathways, with a profile most closely resembling that of the squirrel monkey.[2] This guide synthesizes the available data on amphetamine metabolism across various species to provide a comparative framework for this compound's metabolic profile.

Comparative Metabolism of Amphetamine (Primary Metabolite of this compound)

The metabolism of amphetamine has been investigated in numerous species, revealing distinct qualitative and quantitative differences in metabolite production. The two major pathways involved are:

  • Aromatic Hydroxylation: This pathway leads to the formation of p-hydroxyamphetamine.

  • Oxidative Deamination: This pathway results in the production of phenylacetone, which is further metabolized to benzoic acid and its conjugates (e.g., hippuric acid).[2][3]

The relative prominence of these pathways across different species is summarized in the table below.

SpeciesPrimary Metabolic Pathway(s)Major MetabolitesUnchanged Amphetamine Excretion (% of Dose)Reference(s)
Human Oxidative Deamination & Aromatic HydroxylationBenzoic acid, Amphetamine, 4-Hydroxyamphetamine~30%[3][4]
Rhesus Monkey Similar to Human (less 4-hydroxylation)Benzoic acid, AmphetamineNot specified[3][4]
Squirrel Monkey Oxidative Deamination & Aromatic HydroxylationNot specifiedNot specified[2]
Dog (Greyhound) Oxidative Deamination & Aromatic HydroxylationSimilar to HumanNot specified[3][4]
Rat Aromatic Hydroxylation4-Hydroxyamphetamine (conjugated)~13%[2][3][4]
Rabbit Oxidative DeaminationBenzoic acid, Phenylacetone precursor, 1-Phenylpropan-2-ol (conjugated)~4%[2][3][4]
Mouse MixedAmphetamine, 4-Hydroxyamphetamine, Benzoic acid~33%[3][4]
Guinea Pig Oxidative DeaminationBenzoic acid and its conjugates~22%[3][4]

Metabolic Pathways of Amphetamine

The metabolic transformation of amphetamine across different species can be visualized through the following pathway diagram.

Amphetamine_Metabolism Amphetamine Amphetamine p_Hydroxyamphetamine p-Hydroxyamphetamine Amphetamine->p_Hydroxyamphetamine Aromatic Hydroxylation Phenylacetone Phenylacetone Amphetamine->Phenylacetone Oxidative Deamination Conjugates Conjugates (e.g., Glucuronide, Hippuric Acid) p_Hydroxyamphetamine->Conjugates Benzoic_Acid Benzoic Acid Phenylacetone->Benzoic_Acid Further Metabolism Benzoic_Acid->Conjugates

Caption: Major metabolic pathways of amphetamine in various species.

Experimental Protocols

The findings presented in this guide are based on a variety of in vivo and in vitro experimental methodologies. Below are summaries of key experimental approaches cited in the literature.

In Vivo Studies with Radiolabeled Compounds

A common approach to studying drug metabolism involves the administration of a radiolabeled version of the compound to the test species.

  • Protocol:

    • Synthesize a radiolabeled form of the drug, for instance, [14C]amphetamine.

    • Administer a known dose of the radiolabeled compound to the animal subjects (e.g., orally or via intraperitoneal injection).[3][4]

    • Collect biological samples such as urine and feces over a specified period (e.g., 24-96 hours).[3][4]

    • Measure the total radioactivity in the collected samples to determine the extent of excretion.

    • Employ analytical techniques such as chromatography (e.g., paper chromatography, thin-layer chromatography) to separate the parent drug from its metabolites.[1]

    • Identify and quantify the metabolites, often using techniques like mass spectrometry.

In Vitro Studies with Isolated Hepatocytes

Isolated hepatocytes provide a valuable in vitro model to study hepatic metabolism, which is the primary site of drug biotransformation.

  • Protocol:

    • Isolate hepatocytes from the livers of different species (e.g., rat, rabbit, dog, squirrel monkey, human) via perfusion of the whole liver or biopsy specimens.[2]

    • Incubate the isolated hepatocyte suspensions with the drug of interest (e.g., amphetamine).[2]

    • Collect samples from the incubation mixture at various time points.

    • Analyze the samples to determine the rate of disappearance of the parent drug and the formation of metabolites.

    • Analytical methods such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) are typically used for quantification.

Experimental_Workflow cluster_invivo In Vivo Study cluster_invitro In Vitro Study DrugAdmin Radiolabeled Drug Administration SampleCollection Biological Sample Collection (Urine, Feces) DrugAdmin->SampleCollection Analysis_invivo Chromatographic Separation & Metabolite ID/Quantification SampleCollection->Analysis_invivo HepatocyteIsolation Hepatocyte Isolation from different species Incubation Incubation with Drug HepatocyteIsolation->Incubation Analysis_invitro HPLC-MS/MS Analysis of Parent Drug & Metabolites Incubation->Analysis_invitro

Caption: Generalized experimental workflows for in vivo and in vitro metabolism studies.

Analytical Methodologies

The identification and quantification of this compound and its metabolites rely on sensitive and specific analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique for the separation and identification of volatile and thermally stable compounds. Derivatization is often required for polar metabolites to increase their volatility.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the method of choice for the analysis of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization.[5][6] Ultra-performance liquid chromatography (UPLC) can be used for rapid and efficient separation.[5]

Conclusion

The metabolism of this compound is intrinsically linked to the biotransformation of its primary active metabolite, amphetamine. Significant species-dependent differences in amphetamine metabolism have been demonstrated, with variations in the predominant metabolic pathways of aromatic hydroxylation and oxidative deamination. These differences underscore the importance of selecting appropriate animal models in preclinical studies to accurately predict the metabolic fate of this compound in humans. The rhesus and squirrel monkeys appear to be the most representative models for human metabolism of amphetamine. A thorough understanding of these cross-species variations is essential for the successful development and safety assessment of this compound and related compounds.

References

Assessing the Abuse Potential of Amfetaminil Relative to Amphetamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic Conversion of Amfetaminil to Amphetamine

The primary mechanism underlying the pharmacological activity and abuse potential of this compound is its in vivo hydrolysis to amphetamine.

Experimental Evidence from Preclinical Studies

A pivotal study in rats using radioactively labeled this compound demonstrated its rapid and near-complete conversion to amphetamine. Following administration, only a negligible amount of the parent compound was detected in the bloodstream and central nervous system.

Key Findings:

  • Blood: Within 5 to 90 minutes after administration, unchanged this compound accounted for only 1-2% of the total radioactivity detected in the blood. The majority of the radioactivity was attributed to amphetamine and its metabolites.

  • Brain: The concentration of unchanged this compound in the brain was minimal. Over 90% of the radioactivity measured in the brain was identified as amphetamine.

This evidence strongly suggests that the central effects of this compound are almost exclusively due to its conversion to amphetamine.

Metabolic Pathway

The metabolic breakdown of this compound to amphetamine is a straightforward hydrolysis reaction.

This compound This compound Amphetamine Amphetamine This compound->Amphetamine In vivo Hydrolysis Metabolites Inactive Metabolites Amphetamine->Metabolites Metabolism AbusePotential Abuse Potential (Reinforcement, Reward) Amphetamine->AbusePotential

Metabolic conversion of this compound to amphetamine.

Abuse Potential of Amphetamine

The abuse potential of amphetamine is well-established and serves as a benchmark for other psychostimulants. Key preclinical models for assessing abuse liability include self-administration and conditioned place preference (CPP).

Self-Administration Studies

Self-administration paradigms are considered the gold standard for assessing the reinforcing effects of a drug, a key component of its abuse potential. In these studies, animals will learn to perform a specific action (e.g., press a lever) to receive a dose of the drug.

Table 1: Summary of Representative Amphetamine Self-Administration Data in Rats

Study Parameterd-Amphetamine
Animal ModelRats
Route of AdministrationIntravenous (IV)
Effective Dose Range0.03 - 0.3 mg/kg/infusion
Reinforcing EffectRobust self-administration observed

Experimental Protocol: Intravenous Self-Administration in Rats

  • Animal Subjects: Male Wistar rats are surgically implanted with intravenous catheters.

  • Apparatus: Standard operant conditioning chambers equipped with two levers and a drug infusion pump.

  • Procedure:

    • Acquisition: Rats are placed in the chambers and lever presses on the "active" lever result in an IV infusion of d-amphetamine. Presses on the "inactive" lever have no consequence. Sessions are typically conducted daily.

    • Maintenance: Once stable responding is established, the dose-response relationship can be investigated by varying the dose of amphetamine per infusion.

    • Progressive Ratio Schedule: To assess the motivational strength of the drug, a progressive ratio schedule can be implemented where the number of lever presses required for each subsequent infusion increases. The "breakpoint" (the highest number of presses an animal will make for a single infusion) is a measure of the drug's reinforcing efficacy.

Start Rat with IV Catheter in Operant Chamber LeverPress Presses Active Lever Start->LeverPress InactiveLever Presses Inactive Lever Start->InactiveLever Infusion Receives IV Amphetamine Infusion LeverPress->Infusion Reinforcement Reinforcing Effect Established Infusion->Reinforcement NoConsequence No Consequence InactiveLever->NoConsequence

Workflow for a typical self-administration experiment.

Conditioned Place Preference (CPP) Studies

CPP is a classical conditioning paradigm used to measure the rewarding or aversive properties of a drug. An animal learns to associate a specific environment with the effects of the drug.

Table 2: Summary of Representative Amphetamine Conditioned Place Preference Data in Rats

Study Parameterd-Amphetamine
Animal ModelRats
Route of AdministrationIntraperitoneal (IP)
Effective Dose Range1 - 5 mg/kg
Rewarding EffectSignificant place preference observed

Experimental Protocol: Conditioned Place Preference in Rats

  • Animal Subjects: Male Sprague-Dawley rats.

  • Apparatus: A three-chambered apparatus with two distinct conditioning chambers (differentiated by visual and tactile cues) and a neutral central chamber.

  • Procedure:

    • Pre-Conditioning (Baseline): Rats are allowed to freely explore all three chambers to determine any initial preference for one of the conditioning chambers.

    • Conditioning: Over several days, rats receive injections of d-amphetamine and are confined to one of the conditioning chambers. On alternate days, they receive a saline injection and are confined to the other chamber. The drug-paired chamber is counterbalanced across animals.

    • Post-Conditioning (Test): Rats are placed back in the central chamber with free access to both conditioning chambers in a drug-free state. The time spent in each chamber is recorded. A significant increase in time spent in the drug-paired chamber compared to baseline indicates a conditioned place preference.

cluster_pre Pre-Conditioning cluster_cond Conditioning cluster_post Post-Conditioning cluster_result Result PreTest Baseline Preference Test AmphetaminePairing Amphetamine + Chamber A PreTest->AmphetaminePairing SalinePairing Saline + Chamber B PreTest->SalinePairing PostTest Free Choice Test (Drug-Free) AmphetaminePairing->PostTest SalinePairing->PostTest CPP Conditioned Place Preference PostTest->CPP cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DopamineVesicle Dopamine Vesicles Dopamine Dopamine DopamineVesicle->Dopamine DAT Dopamine Transporter (DAT) DAT->Dopamine Normal Reuptake Amphetamine Amphetamine Amphetamine->DAT Blocks Reuptake & Promotes Efflux DopamineReceptor Dopamine Receptors Dopamine->DopamineReceptor Binding

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Amfetaminil
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Amfetaminil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.